4-Methoxyphenyl isocyanate
Beschreibung
Eigenschaften
IUPAC Name |
1-isocyanato-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDGXCSMDZMDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063854 | |
| Record name | Benzene, 1-isocyanato-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5416-93-3 | |
| Record name | 4-Methoxyphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5416-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isocyanato-4-methoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyphenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-isocyanato-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-isocyanato-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ISOCYANATO-4-METHOXYBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C50O5096NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxyphenyl Isocyanate: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Methoxyphenyl isocyanate. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Chemical Structure and Identification
This compound, also known as p-anisyl isocyanate, is an aromatic isocyanate featuring a methoxy (B1213986) group at the para position of the phenyl ring. The isocyanate functional group (-N=C=O) is highly reactive, making this compound a versatile reagent in organic synthesis.
| Identifier | Value |
| IUPAC Name | 1-isocyanato-4-methoxybenzene |
| CAS Number | 5416-93-3 |
| Molecular Formula | C₈H₇NO₂[1] |
| SMILES | COc1ccc(cc1)N=C=O |
| InChI Key | FMDGXCSMDZMDHZ-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Weight | 149.15 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Melting Point | -15 °C | [1] |
| Boiling Point | 106-110 °C at 16 mmHg153-155 °C at 760 mmHg | [1] |
| Density | 1.151 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.548 | |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ether, alcohol, chloroform, and methanol. | [1] |
| Stability | Susceptible to moisture and acid.[1] Should be stored under an inert atmosphere. | [2] |
Spectroscopic Data
The structural features of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopy | Key Features |
| FTIR (Infrared) | A strong, characteristic absorption band for the isocyanate group (-N=C=O) is observed around 2250-2275 cm⁻¹. Other notable peaks include those for C-H stretching of the aromatic ring and the methoxy group, and C=C stretching of the aromatic ring. |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.02 (d, J = 8.8 Hz, 2H, aromatic protons ortho to NCO), 6.82 (d, J = 8.8 Hz, 2H, aromatic protons ortho to OCH₃), 3.78 (s, 3H, methoxy protons). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 157.5 (C-OCH₃), 126.1 (Ar-C), 125.7 (N=C=O), 114.9 (Ar-C), 55.6 (OCH₃). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 149. Common fragmentation patterns for isocyanates may be observed. |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reaction of p-anisidine (B42471) with triphosgene (B27547) in the presence of a base.
Experimental Protocol: Synthesis from p-Anisidine and Triphosgene
Materials:
-
p-Anisidine
-
Triphosgene
-
Dichloromethane (B109758) (DCM), anhydrous
-
Triethylamine (B128534) (Et₃N)
-
Stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a stir bar and a dropping funnel, dissolve triphosgene (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
In a separate flask, dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane.
-
Add the p-anisidine solution dropwise to the stirred triphosgene solution at room temperature.
-
After the addition is complete, cool the reaction mixture to -35 °C using an appropriate cooling bath.
-
Slowly add triethylamine (3.0 equivalents) dropwise to the cooled mixture, maintaining the temperature below -30 °C.
-
Once the addition of triethylamine is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield this compound as a colorless liquid.
Synthesis workflow for this compound.
Chemical Reactivity and Applications
The isocyanate group of this compound is a powerful electrophile, readily reacting with a variety of nucleophiles. This reactivity is central to its utility in organic synthesis, particularly in the formation of ureas, carbamates, and thiocarbamates, which are important moieties in many biologically active molecules.
General reactivity of this compound.
Experimental Protocol: Synthesis of a Urea Derivative
The reaction with amines is a cornerstone of isocyanate chemistry, leading to the formation of substituted ureas.
Materials:
-
This compound
-
Primary or secondary amine (e.g., Aniline)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve the amine (1.0 equivalent) in the anhydrous solvent.
-
To this solution, add this compound (1.0 equivalent) either neat or as a solution in the same solvent. The addition can be done dropwise or in one portion, depending on the scale and reactivity of the amine.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and proceeds to completion within a few hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting urea derivative, if solid, can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Safe Handling and Disposal
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes severe skin burns and eye damage. May cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[3] In case of inadequate ventilation, wear respiratory protection.
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container, away from moisture, acids, strong bases, alcohols, and amines.[3]
-
Disposal: Dispose of waste and contaminated materials in accordance with local, regional, and national regulations.[4] Do not empty into drains.[2]
This guide provides essential technical information for the safe and effective use of this compound in a research and development setting. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
An In-Depth Technical Guide to 4-Methoxyphenyl Isocyanate (CAS: 5416-93-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxyphenyl (B3050149) isocyanate (CAS Number 5416-93-3), a versatile reagent in organic synthesis. This document details its physicochemical properties, safety and handling information, spectroscopic data, and key synthetic applications. Detailed experimental protocols for its synthesis and its use in the formation of urea (B33335) and carbamate (B1207046) derivatives are provided. Furthermore, this guide explores its relevance in the development of pharmacologically active compounds, supported by diagrams of reaction pathways and experimental workflows to facilitate understanding and application in a research and development setting.
Introduction
4-Methoxyphenyl isocyanate, also known as p-anisyl isocyanate, is an aromatic isocyanate characterized by the presence of a methoxy (B1213986) group at the para position of the phenyl ring. The isocyanate functional group (-N=C=O) is a highly reactive electrophile, readily undergoing nucleophilic attack by alcohols, amines, and water.[1] This reactivity makes this compound a valuable building block in organic synthesis, particularly for the construction of ureas, carbamates, and other nitrogen-containing heterocycles. Its derivatives have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its proper handling, storage, and use in experimental setups.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 5416-93-3 | [2] |
| Molecular Formula | C₈H₇NO₂ | |
| Molecular Weight | 149.15 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or low melting point solid | [3] |
| Melting Point | -15 °C | [2] |
| Boiling Point | 106-110 °C at 16 mmHg | |
| Density | 1.13 - 1.151 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.548 | |
| Solubility | Soluble in organic solvents like ether, alcohol, and chloroform. Slightly soluble in water. | [2] |
| Stability | Susceptible to moisture and acid. | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features and Reference |
| Infrared (IR) | Strong, characteristic N=C=O stretch around 2255 cm⁻¹. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to the aromatic protons and the methoxy group protons. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Resonances for the aromatic carbons, the methoxy carbon, and the isocyanate carbon. |
Safety and Handling
This compound is a hazardous chemical and requires careful handling to minimize risks.
Table 3: Hazard Information
| Hazard Statement | GHS Pictogram(s) | Precautionary Measures |
| H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | Danger | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| H314: Causes severe skin burns and eye damage. | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| H317: May cause an allergic skin reaction. | ||
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Keep container tightly closed and away from moisture and acids.[2]
Personal Protective Equipment (PPE): Use in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent reactions to form key derivatives.
Synthesis of this compound
Two common methods for the synthesis of aryl isocyanates are the Curtius rearrangement of an acyl azide (B81097) and the reaction of an amine with phosgene (B1210022) or a phosgene equivalent.
The Curtius rearrangement provides a phosgene-free route to isocyanates from carboxylic acids.[1][4] The reaction proceeds through the thermal or photochemical decomposition of an acyl azide.[1]
-
Step 1: Synthesis of 4-Methoxybenzoyl Azide. 4-Methoxybenzoyl chloride is reacted with sodium azide in a suitable solvent like acetone (B3395972) or a biphasic system. The acyl azide is often used in the next step without isolation due to its potentially explosive nature.
-
Step 2: Curtius Rearrangement. The solution containing 4-methoxybenzoyl azide is heated in an inert solvent (e.g., toluene, benzene). The acyl azide rearranges to this compound with the loss of nitrogen gas.[4] The product can then be purified by distillation under reduced pressure.
Synthesis of Urea Derivatives
Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is typically fast and high-yielding.[5]
-
In a round-bottom flask, dissolve benzylamine (B48309) (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[6]
-
To this stirred solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.[6] For exothermic reactions, cooling in an ice bath may be necessary.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by Thin Layer Chromatography (TLC).
-
If the product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.[6]
-
If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Synthesis of Carbamate Derivatives
The reaction of isocyanates with alcohols yields carbamates (urethanes). This reaction can be slower than the reaction with amines and may require a catalyst.[7]
-
To a solution of isopropanol (B130326) (1.1 equivalents) and a catalytic amount of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents) in anhydrous THF, add this compound (1.0 equivalent) dropwise at room temperature under an inert atmosphere.[7]
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.[7]
Applications in Drug Development
The urea and carbamate moieties are prevalent in a wide range of pharmaceuticals due to their ability to participate in hydrogen bonding and their metabolic stability. This compound serves as a key intermediate in the synthesis of several such compounds.
Synthesis of Sorafenib (B1663141) Analogues
Sorafenib is a multi-kinase inhibitor used in the treatment of certain types of cancer. The core structure of sorafenib contains a diaryl urea linkage. This compound can be used to synthesize analogues of sorafenib by reacting it with various aminopyridine derivatives. This allows for the exploration of structure-activity relationships and the development of new potential kinase inhibitors.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant applications in the field of drug discovery and development. Its high reactivity, coupled with the biological importance of its urea and carbamate derivatives, makes it a key building block for medicinal chemists. Proper understanding of its properties, safe handling procedures, and synthetic methodologies, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. This compound | 5416-93-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. arabjchem.org [arabjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Profile of 4-Methoxyphenyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4-Methoxyphenyl isocyanate (CAS No. 5416-93-3), a key reagent and intermediate in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: 1-isocyanato-4-methoxybenzene
-
Synonyms: p-Anisyl isocyanate, 4-Isocyanatoanisole
-
Molecular Formula: C₈H₇NO₂
-
Molecular Weight: 149.15 g/mol [1]
-
Appearance: Colorless to light yellow liquid
-
Boiling Point: 106-110 °C at 16 mmHg
-
Density: 1.151 g/mL at 25 °C
-
Refractive Index: 1.548 at 20 °C
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.97 | Doublet | 2H | Ar-H (protons ortho to -OCH₃) |
| 6.80 | Doublet | 2H | Ar-H (protons ortho to -NCO) |
| 3.74 | Singlet | 3H | -OCH₃ |
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 157.4 | Ar-C (quaternary, attached to -OCH₃) |
| 129.8 | Ar-C (quaternary, attached to -NCO) |
| 126.2 | -N=C=O |
| 120.2 | Ar-CH (carbons ortho to -NCO) |
| 114.8 | Ar-CH (carbons ortho to -OCH₃) |
| 55.6 | -OCH₃ |
Solvent: Chloroform-d, Reference: TMS (0.00 ppm)[2]
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270 | Strong, Broad | N=C=O Asymmetric Stretch |
| ~1605 | Medium | Aromatic C=C Stretch |
| ~1510 | Strong | Aromatic C=C Stretch |
| ~1240 | Strong | C-O-C Asymmetric Stretch |
| ~1030 | Medium | C-O-C Symmetric Stretch |
| ~830 | Strong | C-H Out-of-Plane Bend (p-disubstituted) |
Sample Preparation: Neat liquid film
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 149 | 100.0 | [M]⁺ (Molecular Ion) |
| 134 | 47.1 | [M - CH₃]⁺ |
| 106 | 19.6 | [M - NCO]⁺ |
| 78 | 11.4 | [C₆H₅O]⁺ |
| 51 | 5.9 | [C₄H₃]⁺ |
Ionization Method: Electron Ionization (EI) at 75 eV[3]
Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial. The mixture was vortexed until a homogeneous solution was obtained. The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum was acquired using a standard single-pulse sequence. Typically, 16 to 32 scans were accumulated with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) were accumulated with a relaxation delay of 2 seconds to ensure a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decays (FIDs) were subjected to Fourier transformation. The resulting spectra were phase-corrected, and the chemical shifts were referenced to the TMS signal at 0.00 ppm. For the ¹³C spectrum, the residual solvent peak of CDCl₃ at 77.16 ppm can also be used as a reference.
FT-IR Spectroscopy
Objective: To obtain the FT-IR spectrum of liquid this compound.
Materials:
-
This compound
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol (B130326) and Kimwipes for cleaning
Procedure:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal was recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: A small drop of neat this compound was placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: The sample spectrum was then recorded. Typically, 16 to 32 scans were co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum, resulting in an absorbance or transmittance spectrum.
-
Cleaning: After the measurement, the ATR crystal was thoroughly cleaned with isopropanol and a soft tissue.
Mass Spectrometry
Objective: To obtain the electron ionization mass spectrum of this compound.
Materials:
-
This compound
-
Mass Spectrometer with an Electron Ionization (EI) source
-
Direct insertion probe or GC inlet
Procedure:
-
Sample Introduction: A small amount of this compound was introduced into the ion source. This can be done via a direct insertion probe for liquids or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.
-
Ionization: The sample molecules were bombarded with a beam of electrons with an energy of 70 eV, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion was measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Solubility Profile of 4-Methoxyphenyl Isocyanate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-methoxyphenyl (B3050149) isocyanate in various organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining solubility. This allows researchers to ascertain precise solubility values for their specific applications.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. 4-Methoxyphenyl isocyanate is a molecule with both polar (the isocyanate group) and non-polar (the methoxy-substituted phenyl ring) characteristics. This structure suggests that its solubility will be significant in a range of organic solvents, particularly those with intermediate polarity and polar aprotic solvents.
Isocyanates are reactive toward nucleophiles, including protic solvents like alcohols and water. This reactivity can influence solubility measurements, as the solute may react with the solvent over time. Therefore, for creating stable solutions for storage or use in reactions, polar aprotic solvents are generally preferred.
Qualitative Solubility Data
| Solvent Class | Specific Solvents | Qualitative Solubility | Source |
| Ethers | Diethyl ether | Soluble | [1] |
| Alcohols | Methanol | Soluble | [1] |
| Chlorinated Solvents | Chloroform | Soluble | |
| Esters | Ethyl acetate | Used as a reaction solvent, implying solubility | |
| Hydrocarbons | Carbon tetrachloride | Used as a recrystallization solvent, implying solubility |
Note: The term "soluble" is qualitative. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the saturation shake-flask method, a common technique for solubility measurement.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade, anhydrous)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Syringes and syringe filters (chemically compatible with the solvent and solute)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.
-
Centrifuge (optional)
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that saturation is achieved.
-
Accurately pipette a known volume of the selected organic solvent into the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
-
Separation of the Saturated Solution from Excess Solute:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solute to settle.
-
Alternatively, the vial can be centrifuged at the same temperature to facilitate the separation of the excess solute.
-
Carefully draw a sample of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solute at the bottom of the vial.
-
Attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any remaining microscopic particles of the undissolved solute.
-
-
Analysis of the Saturated Solution:
-
Accurately dilute a known volume of the filtered saturated solution with the same organic solvent using volumetric flasks and pipettes. The dilution factor will depend on the expected concentration and the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method (HPLC, GC, or UV-Vis spectroscopy).
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards to generate a calibration curve.
-
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).
-
Report the temperature at which the solubility was determined.
-
Visualization of Experimental and Logical Workflows
To aid in the understanding of the processes involved in solubility determination, the following diagrams are provided.
References
An In-Depth Technical Guide to the Synthesis of 4-Methoxyphenyl Isocyanate from p-Anisidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-methoxyphenyl (B3050149) isocyanate from p-anisidine (B42471), a key reaction for the production of various chemical intermediates in the pharmaceutical and materials science sectors. This document details both classical and modern synthetic approaches, presenting quantitative data, detailed experimental protocols, and safety information to aid researchers in their laboratory work.
Physicochemical Properties of Reactant and Product
A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis, purification, and handling. The following table summarizes the key properties of p-anisidine and 4-methoxyphenyl isocyanate.
| Property | p-Anisidine | This compound |
| Synonyms | 4-Methoxyaniline, 4-Aminoanisole | p-Anisyl isocyanate, 1-Isocyanato-4-methoxybenzene |
| CAS Number | 104-94-9[1] | 5416-93-3 |
| Molecular Formula | C₇H₉NO[1] | C₈H₇NO₂ |
| Molecular Weight | 123.15 g/mol [1] | 149.15 g/mol |
| Appearance | White to brownish crystalline solid[1] | Colorless liquid or low melting point solid[2] |
| Melting Point | 56-59 °C[3] | -15 °C[2] |
| Boiling Point | 243 °C[3] | 106-110 °C at 16 mmHg |
| Density | 1.071 g/cm³ at 57 °C[3] | 1.151 g/mL at 25 °C |
| Solubility | Sparingly soluble in water; soluble in ethanol, diethyl ether, acetone, benzene[3] | Slightly soluble in water; soluble in organic solvents like ether and alcohol[2] |
Synthetic Pathways
The synthesis of this compound from p-anisidine can be achieved through several routes, primarily categorized as phosgene-based and phosgene-free methods.
Caption: Synthetic routes to this compound.
Phosgene and Triphosgene-Based Syntheses
The traditional and most direct method for converting primary amines to isocyanates involves the use of phosgene (COCl₂), a highly toxic gas.[4] Triphosgene, a solid and safer alternative to phosgene, is often preferred in laboratory settings.[5] The reaction proceeds through the formation of an intermediate carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride to yield the isocyanate.
Phosgene-Free Syntheses
Due to the extreme toxicity of phosgene, significant research has been dedicated to developing phosgene-free synthetic routes.[4] These methods typically involve two main steps: the formation of a carbamate intermediate from the amine, followed by the thermal decomposition of the carbamate to the isocyanate.[4][6] Common reagents for carbamate formation include dimethyl carbonate (DMC) and urea.[4][7]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound using triphosgene.
Synthesis using Triphosgene
This method is adapted from a general procedure for the synthesis of aryl isocyanates.
Materials:
-
p-Anisidine
-
Triphosgene
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
Caption: Experimental workflow for the triphosgene method.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen or argon inlet, dissolve triphosgene (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of p-Anisidine: To the stirred solution of triphosgene, add a solution of p-anisidine (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel.
-
Cooling: After the addition is complete, cool the reaction mixture to -35 °C using an appropriate cooling bath.
-
Addition of Triethylamine: Add triethylamine (3.0 equivalents) dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by partial distillation under reduced pressure to yield this compound as a colorless liquid. A reported yield for this general procedure is 57%.
Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
| Spectroscopic Data for this compound | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.02 (d, J = 8.8 Hz, 2H), 6.82 (d, J = 8.8 Hz, 2H), 3.78 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 157.5, 126.1, 125.7, 114.9, 55.6 |
| IR Spectrum | The characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2275 cm⁻¹.[8] |
Safety and Handling
p-Anisidine:
-
Hazards: Fatal if swallowed, in contact with skin, or if inhaled.[7] May cause cancer and damage to organs through prolonged or repeated exposure.[7] Very toxic to aquatic life.[6]
-
Precautions: Obtain special instructions before use.[7] Do not handle until all safety precautions have been read and understood.[7] Wear protective gloves, protective clothing, eye protection, and respiratory protection.[7] Use only in a well-ventilated area.[6]
Triphosgene:
-
Hazards: Fatal if inhaled.[9] Causes severe skin burns and eye damage.[9]
-
Precautions: Do not breathe dust.[9] Wear protective gloves, protective clothing, eye protection, and respiratory protection.[9] Handle only in a chemical fume hood.
This compound:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[10] Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[10]
-
Precautions: Wear protective gloves, protective clothing, and eye/face protection. Do not breathe mist/vapors/spray. Handle in a well-ventilated area.
General Precautions:
-
All manipulations should be carried out in a well-ventilated chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
In case of accidental exposure, seek immediate medical attention.
-
Dispose of all chemical waste according to institutional and local regulations.
This guide provides a foundational understanding of the synthesis of this compound from p-anisidine. Researchers are encouraged to consult the cited literature for further details and to conduct a thorough risk assessment before undertaking any experimental work.
References
- 1. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzene, 1-isocyanato-4-methoxy- [webbook.nist.gov]
- 8. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Reactivity of the isocyanate group in 4-Methoxyphenyl isocyanate
An In-depth Technical Guide on the Reactivity of the Isocyanate Group in 4-Methoxyphenyl (B3050149) Isocyanate
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical reactivity of the isocyanate (-N=C=O) group in 4-methoxyphenyl isocyanate. It details the underlying electronic principles governing its reactions, presents quantitative kinetic data, outlines detailed experimental protocols for analysis and synthesis, and illustrates key reaction pathways and workflows.
Core Principles of Isocyanate Reactivity
The reactivity of the isocyanate group is dictated by its unique electronic structure. The carbon atom is bonded to two highly electronegative atoms (nitrogen and oxygen), creating a significant electron deficiency. This makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles.
The general mechanism for the reaction of an isocyanate with a nucleophile containing an active hydrogen (such as an alcohol, amine, or water) is a nucleophilic addition. The nucleophile attacks the electrophilic carbon atom, followed by the transfer of a proton to the nitrogen atom, resulting in a stable addition product.
Caption: General mechanism of nucleophilic addition to an isocyanate.
Electronic Influence of the 4-Methoxy Group
The substituent on the aromatic ring significantly modulates the reactivity of the isocyanate group. The Hammett equation, log(k/k₀) = σρ, quantitatively relates the reaction rate (k) of a substituted species to that of the unsubstituted species (k₀) through substituent (σ) and reaction (ρ) constants.
The 4-methoxy (-OCH₃) group is a strong electron-donating group (σ < 0) through resonance. It pushes electron density into the aromatic ring, which in turn reduces the electrophilicity of the isocyanate carbon atom. Consequently, This compound is less reactive towards nucleophiles than unsubstituted phenyl isocyanate or phenyl isocyanates bearing electron-withdrawing groups (e.g., -Cl, -NO₂).[1][2] Electron-withdrawing groups have the opposite effect, increasing the electrophilicity and accelerating the reaction rate.[1]
Key Reactions of this compound
Reaction with Alcohols: Urethane (B1682113) Formation
The reaction with alcohols yields urethanes (also known as carbamates). This is the foundational reaction for the synthesis of polyurethanes. The reaction rate is influenced by the steric hindrance of the alcohol, with primary alcohols reacting faster than secondary alcohols.[3][4] The reaction is often catalyzed by tertiary amines or organotin compounds.[5]
Reaction with Amines: Urea (B33335) Formation
Amines are generally more nucleophilic than alcohols and react much more rapidly with isocyanates to form substituted ureas.[6] Primary amines typically react faster than secondary amines due to lower steric hindrance. The reaction is often so fast at room temperature that it does not require a catalyst.
Reaction with Water
The reaction of this compound with water is a multi-step process.
-
Addition: Water initially adds to the isocyanate to form an unstable carbamic acid intermediate.[1]
-
Decomposition: The carbamic acid spontaneously decomposes, releasing carbon dioxide (CO₂) and forming the corresponding primary amine, 4-methoxyaniline.
-
Urea Formation: The highly reactive 4-methoxyaniline then rapidly attacks a second molecule of this compound to yield a stable, symmetric N,N'-bis(4-methoxyphenyl)urea.[1]
This sequence is critical in applications like polyurethane foam production, where the generated CO₂ acts as the blowing agent.
Caption: Major reaction pathways for this compound.
Side Reactions
Under specific conditions, typically involving excess isocyanate and/or high temperatures (>100-120°C), the N-H bond of the newly formed urethane or urea can act as a nucleophile itself, attacking another isocyanate molecule.[7]
-
Allophanate Formation: Isocyanate + Urethane → Allophanate
-
Biuret Formation: Isocyanate + Urea → Biuret
These reactions can lead to cross-linking in polymer systems and are generally reversible at higher temperatures.
References
A Technical Guide to the Physicochemical Properties of 4-Methoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 4-Methoxyphenyl (B3050149) Isocyanate
4-Methoxyphenyl isocyanate (also known as p-anisyl isocyanate) is a chemical intermediate used in the synthesis of various organic compounds, including those with potential pharmaceutical applications.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₂ | [2] |
| Molecular Weight | 149.15 g/mol | [2] |
| CAS Number | 5416-93-3 | [1] |
| Appearance | Clear, colorless liquid | [3] |
| Density | 1.151 g/mL at 25 °C | [1][4] |
| Boiling Point | 106-110 °C at 16 mmHg | [1][4] |
| Refractive Index | n20/D 1.548 | [1][4] |
| InChI Key | FMDGXCSMDZMDHZ-UHFFFAOYSA-N | [3] |
| SMILES | COc1ccc(cc1)N=C=O | [1] |
Experimental Protocols
While specific experimental thermochemical studies for this compound are not available, this section details a documented synthesis protocol and a general methodology for determining the enthalpy of combustion, a key thermochemical parameter.
The following protocol is adapted from a patented process for the synthesis of isocyanates.[5] This method describes the formation of this compound via the reaction of 4-bromoanisole (B123540) with sodium cyanate (B1221674) in the presence of a nickel catalyst.
Objective: To synthesize this compound from 4-bromoanisole and sodium cyanate.
Materials:
-
4-bromoanisole
-
Sodium cyanate (dry)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
N,N-Dimethylformamide (DMF), redistilled over alumina
-
Argon gas
-
Schlenk tube equipped with a magnetic stir bar
Procedure:
-
Into a Schlenk tube previously purged with argon, add 2.26 g (34.7 mmol) of dry sodium cyanate.
-
In a separate vessel under argon, prepare the catalyst by mixing 0.075 g (0.269 mmol) of bis(1,5-cyclooctadiene)nickel and 0.107 g (0.269 mmol) of 1,2-bis(diphenylphosphino)ethane to form the Ni(dppe) complex.
-
Add the prepared catalyst to the Schlenk tube containing the sodium cyanate.
-
Add 15 mL of freshly redistilled N,N-dimethylformamide (DMF) to the Schlenk tube.
-
Add the 4-bromoanisole to the reaction mixture.
-
The reaction is carried out at an elevated temperature (specific temperature and time not detailed in the provided excerpt, but similar reactions in the patent were conducted at 155°C for 16 hours).
-
Upon completion, the product, this compound, is isolated from the reaction mixture.
-
The isolated product can be identified by its refractive index and spectroscopic methods (IR and NMR). The patent reports a refractive index of n²⁰/D = 1.5462 and an IR absorption at νNCO = 2255 cm⁻¹.[5]
This protocol outlines the general steps for determining the enthalpy of combustion for a solid organic compound using a constant-volume bomb calorimeter.[6] This is a fundamental technique used to acquire the data needed to calculate the standard enthalpy of formation.
Objective: To determine the heat of combustion of a solid organic sample.
Materials & Equipment:
-
Parr Bomb Calorimeter
-
Solid organic sample (e.g., benzoic acid for calibration, or the compound of interest)
-
Pellet press
-
Fuse wire (e.g., nickel-chromium)
-
High-purity oxygen
-
High-precision thermometer
-
Deionized water
Procedure:
-
Calibration:
-
A pellet of a standard substance with a known heat of combustion (e.g., benzoic acid) of approximately 1 g is accurately weighed.
-
The pellet is placed in the fuel capsule inside the bomb. A measured length of fuse wire is attached to the electrodes, touching the pellet.
-
The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
The bomb is submerged in a known quantity of water in the calorimeter bucket.
-
The initial temperature of the water is recorded at regular intervals.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until a maximum is reached and it begins to cool.
-
The heat capacity of the calorimeter (Ccal) is calculated from the known energy of combustion of the standard and the measured temperature change.[6]
-
-
Sample Measurement:
-
The calibration procedure is repeated using a pellet of the unknown sample (e.g., this compound, if it were a solid).
-
The heat released by the combustion of the sample is calculated using the heat capacity of the calorimeter and the measured temperature change.
-
-
Corrections:
-
Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).
-
-
Calculation of Enthalpy of Formation:
-
The experimentally determined enthalpy of combustion is used along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the standard enthalpy of formation of the compound using Hess's Law.
-
Visualizations
The following diagrams illustrate the synthesis pathway for this compound and a general workflow for bomb calorimetry.
Caption: Synthesis of this compound.
Caption: General Workflow for Bomb Calorimetry.
References
- 1. This compound 99 5416-93-3 [sigmaaldrich.com]
- 2. 1-Isocyanato-4-methoxybenzene | C8H7NO2 | CID 79443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | 5416-93-3 [chemicalbook.com]
- 5. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 6. biopchem.education [biopchem.education]
An In-depth Technical Guide to 4-Methoxyphenyl Isocyanate: Safety, Handling, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyphenyl isocyanate (CAS No. 5416-93-3) is a valuable reagent in organic synthesis, primarily utilized in the preparation of ureas, carbamates, and other derivatives. Its utility is prominent in the development of pharmaceutical compounds and other specialty chemicals. The isocyanate functional group is highly reactive, necessitating stringent safety protocols and handling procedures to mitigate potential hazards. This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental protocols associated with this compound.
It is important to note that while many biologically active molecules contain urea (B33335) or carbamate (B1207046) moieties, this compound itself is a chemical intermediate. As such, detailed studies on its specific interactions with signaling pathways are not widely available in public literature. The focus of this guide is therefore on its safe handling and predictable reactivity in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C8H7NO2 | |
| Molecular Weight | 149.15 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 106 - 110 °C @ 16 mmHg | [1] |
| Density | 1.151 g/mL at 25 °C | |
| Flash Point | 98 °C / 208.4 °F | [1] |
| Refractive Index | n20/D 1.548 | |
| Solubility | Soluble in organic solvents. Reacts with water. |
Hazard Identification and Toxicity
This compound is classified as a hazardous substance and requires careful handling. The primary hazards are associated with its acute toxicity, corrosivity, and potential for sensitization.
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[1] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 1B/1C | Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1] |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
Handling and Storage Precautions
Adherence to strict handling and storage protocols is crucial to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and a lab coat are essential. Ensure that the gloves are compatible and have a suitable breakthrough time.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the concentration of vapors is expected to exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) is necessary.[1]
Safe Handling Procedures
-
Always work in a well-ventilated area, preferably a certified chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapors or mists.[1]
-
Ground all equipment when transferring the material to prevent static discharge.
-
Use only non-sparking tools.
-
Keep away from heat, sparks, and open flames.[1]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as water, acids, bases, alcohols, and amines.[1]
-
The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it will react with the isocyanate.
-
Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides, carbon monoxide, and hydrogen cyanide.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
For detailed spill cleanup procedures, refer to the experimental protocols section.
Experimental Protocols
General Reaction: Synthesis of a Urea Derivative
This protocol details the synthesis of a substituted urea by reacting this compound with a primary amine.
Workflow for Urea Synthesis
Caption: A typical workflow for the synthesis of a urea derivative.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Slowly add the isocyanate solution to the stirred amine solution at room temperature using a dropping funnel over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the urea product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials.
-
Dry the purified product under vacuum to a constant weight.
Spill Decontamination Procedure
In the event of a spill, immediate and appropriate action is necessary to neutralize the isocyanate and prevent exposure.
Spill Decontamination Workflow
Caption: A stepwise procedure for the safe cleanup of a this compound spill.
Decontamination Solution:
Prepare one of the following solutions:
-
Solution 1: 5-10% Sodium carbonate, 0.5% liquid detergent in water.
-
Solution 2: 3-8% Concentrated ammonium (B1175870) hydroxide, 0.5% liquid detergent in water.
Procedure:
-
Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Wear the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.
-
Contain the spill by covering it with an inert absorbent material such as sand, clay, or vermiculite. Do not use sawdust or other combustible materials.
-
Slowly and carefully add the decontamination solution to the absorbed material. The reaction may produce carbon dioxide gas, so do not seal the container.
-
Allow the mixture to stand for at least 30 minutes to ensure complete neutralization.
-
Collect the neutralized material into a properly labeled, open-top waste container.
-
Decontaminate the spill area by washing it with the decontamination solution.
-
Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Reactivity and Incompatibilities
General Reactivity
The carbon atom of the isocyanate group is highly electrophilic and readily reacts with nucleophiles.
Reaction with Nucleophiles
Caption: The reaction of this compound with common nucleophiles.
Incompatible Materials
This compound is incompatible with the following:
-
Water: Reacts to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This can lead to a pressure buildup in closed containers.[1]
-
Acids and Bases: Can catalyze vigorous polymerization.[1]
-
Alcohols and Amines: Reacts exothermically to form carbamates and ureas, respectively.[1]
-
Strong Oxidizing Agents: May lead to a vigorous reaction.[1]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Unused Product: Dispose of in accordance with all applicable local, state, and federal regulations. It may be possible to incinerate the material in a licensed facility.
-
Contaminated Materials: Absorbent materials, PPE, and empty containers must be decontaminated with a neutralizing solution before disposal.
-
Empty Containers: Triple rinse with a suitable solvent and then decontaminate with a neutralizing solution. Puncture and dispose of the container in accordance with regulations.
Conclusion
This compound is a versatile chemical reagent with significant applications in research and development. However, its hazardous nature demands a thorough understanding of its properties and strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers and scientists can handle this compound safely and effectively, minimizing risks and ensuring a secure laboratory environment.
References
Stability and Storage of 4-Methoxyphenyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Methoxyphenyl (B3050149) isocyanate. Understanding the chemical stability of this reagent is critical for ensuring its purity, reactivity, and the reproducibility of experimental outcomes in research and drug development. This document outlines the key factors influencing its stability, recommended storage protocols, and methodologies for assessing its purity over time.
Core Stability Profile
4-Methoxyphenyl isocyanate is a reactive organic compound susceptible to degradation through several pathways, primarily initiated by nucleophilic attack on the highly electrophilic isocyanate group. The primary factors affecting its stability are moisture, temperature, and the presence of nucleophiles.
Key Stability Concerns:
-
Hydrolysis: The most significant degradation pathway for this compound is its reaction with water. This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form 4-methoxyaniline and carbon dioxide. The resulting amine can further react with another molecule of the isocyanate to form a stable, insoluble diaryl urea (B33335). This process is often autocatalytic and can be accelerated by bases.
-
Dimerization and Trimerization: Like many isocyanates, this compound can undergo self-reaction to form dimers (uretdiones) and trimers (isocyanurates). This process is typically slow at ambient temperatures but can be accelerated by heat and certain catalysts, such as phosphines, pyridines, and some metal compounds.
-
Reaction with Nucleophiles: The isocyanate group is highly reactive towards a wide range of nucleophiles, including alcohols, amines, and thiols. These reactions, while often desired in synthesis, represent degradation pathways if unintended. Contamination of the stored material with such nucleophiles will lead to a decrease in purity.
Recommended Storage and Handling Conditions
To maintain the purity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential. The following table summarizes the recommended conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of dimerization/trimerization and other potential degradation reactions. |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | Prevents exposure to atmospheric moisture, which is a primary cause of degradation through hydrolysis.[1] |
| Container | Tightly sealed, opaque glass bottle | Prevents ingress of moisture and light. Glass is preferred to avoid potential reactions with plasticizers. |
| Handling | In a dry, well-ventilated area or glove box | Minimizes exposure to atmospheric moisture during handling.[2] |
| Incompatible Materials | Water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents | These substances react readily with the isocyanate group, leading to degradation of the material.[2] |
Degradation Pathways and Incompatible Materials
The primary degradation pathways for this compound involve reactions with common laboratory reagents and atmospheric components. Understanding these reactions is crucial for avoiding contamination and ensuring the compound's stability.
Figure 1. Major degradation pathways for this compound.
Experimental Protocols for Stability and Purity Assessment
Regular assessment of the purity of this compound is recommended, especially for long-term storage or before use in sensitive applications. The following protocols outline methods for determining the purity and monitoring the stability of the compound.
Purity Determination by HPLC-UV
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a reliable technique for quantifying the purity of this compound and detecting its primary degradation product, the corresponding diaryl urea. Since isocyanates are highly reactive, they are typically derivatized before analysis. A common method involves reaction with an amine, such as dibutylamine (B89481) or 1-(2-methoxyphenyl)piperazine (B120316), to form a stable urea derivative that can be easily analyzed by HPLC.[3][4][5]
Methodology:
-
Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a volumetric flask.
-
Add a solution of a derivatizing agent (e.g., 1-(2-methoxyphenyl)piperazine in a suitable solvent like acetonitrile) in excess.
-
Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).
-
-
Sample Preparation:
-
Dilute the derivatized sample to a known volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or other suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the derivative has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
The purity is calculated by comparing the peak area of the derivatized this compound to the total area of all peaks in the chromatogram.
-
A reference standard of the derivatized product should be used for accurate quantification.
-
Accelerated Stability Study Protocol
Accelerated stability studies can be used to predict the long-term stability and shelf-life of this compound.[6][7]
Methodology:
-
Sample Preparation:
-
Package multiple aliquots of a single batch of high-purity this compound in the recommended storage containers (e.g., amber glass vials with septa) under an inert atmosphere.
-
-
Storage Conditions:
-
Store the samples at elevated temperatures (e.g., 40°C and 50°C) and controlled humidity (e.g., 75% RH).
-
Include a control group stored under the recommended long-term storage conditions (2-8°C).
-
-
Time Points:
-
Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
-
Analysis:
-
Analyze the samples at each time point using the HPLC-UV method described above to determine the remaining purity of the this compound.
-
-
Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Determine the degradation rate constant at each temperature.
-
Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature and estimate the shelf-life.
-
Figure 2. Workflow for an accelerated stability study.
Summary of Quantitative Stability Data
While specific kinetic data for the degradation of this compound is not extensively published, the following table provides a summary of known stability-related parameters and typical values for analogous aryl isocyanates.
| Parameter | Value/Observation | Method of Determination | Reference |
| Purity (as supplied) | Typically ≥98% | Gas Chromatography (GC) or Titration | [8] |
| Hydrolysis Rate | Qualitatively rapid in the presence of moisture; catalyzed by bases. | N/A | General Isocyanate Chemistry |
| Reaction with Alcohols | The reaction rate is dependent on the alcohol's steric hindrance and the presence of catalysts. | Kinetic Studies by Spectroscopy | [9] |
| Reaction with Amines | Generally very fast, often diffusion-controlled. | Kinetic Studies by Spectroscopy | [10] |
| Recommended Retest Period | 6-12 months with proper storage. | General recommendation for isocyanates. | [1] |
Conclusion
The stability of this compound is critically dependent on the exclusion of moisture and incompatible nucleophilic reagents. For optimal long-term stability and to ensure the integrity of experimental results, it is imperative to store the compound under refrigerated conditions in a tightly sealed container under an inert atmosphere. Regular purity assessment using a validated stability-indicating method, such as HPLC with prior derivatization, is recommended for quality control. By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently utilize this compound in their applications.
References
- 1. actsafe.ca [actsafe.ca]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 5. epa.gov [epa.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. epa.gov [epa.gov]
- 8. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 10. experts.umn.edu [experts.umn.edu]
Commercial suppliers of high-purity 4-Methoxyphenyl isocyanate
An In-depth Technical Guide to High-Purity 4-Methoxyphenyl Isocyanate for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on high-purity this compound (CAS No. 5416-93-3), a crucial reagent in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. This document outlines commercial suppliers, quantitative data on product specifications, detailed experimental protocols for quality control, and visual representations of its primary chemical reaction and analytical workflow.
Commercial Suppliers and Specifications
High-purity this compound is available from several reputable chemical suppliers. The quality and purity of the reagent are critical for reproducible and reliable results in research and manufacturing. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Number(s) | Purity Specification | Analytical Method | Physical Form |
| Sigma-Aldrich | 238600 | 99%[1][2] | Not Specified | Liquid[1][2] |
| Thermo Scientific (Alfa Aesar) | A16805 | 98%[3][4] | GC (≥97.5%)[3] | Liquid[3] |
| Tokyo Chemical Industry (TCI) | I0440 | >98.0%[5] | GC[5] | Colorless to Light Yellow Liquid[5] |
| Santa Cruz Biotechnology | sc-224424 | Not Specified | Not Specified | Not Specified |
Note: Purity levels and specifications are subject to change by the supplier. Always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.
Physicochemical Properties
| Property | Value |
| CAS Number | 5416-93-3[1][3][4][6][7][8] |
| Molecular Formula | C₈H₇NO₂[3][4][6][7][8] |
| Molecular Weight | 149.15 g/mol [1][2][4][7][9] |
| Boiling Point | 106-110 °C/16 mmHg[1][2] |
| Density | 1.151 g/mL at 25 °C[1][2] |
| Refractive Index | n20/D 1.548[1][2] |
| Synonyms | 1-Isocyanato-4-methoxybenzene, p-Anisyl isocyanate[1][2][6] |
Experimental Protocols for Quality Control
Accurate determination of the purity and isocyanate content of this compound is essential. The following are detailed methodologies for key quality control experiments.
Determination of Isocyanate Content by Titration (Based on ASTM D2572)
This method determines the percentage of isocyanate (NCO) groups in the material. The isocyanate reacts with an excess of di-n-butylamine (DBA) to form a urea (B33335). The unreacted DBA is then back-titrated with a standardized solution of hydrochloric acid.
Materials:
-
Di-n-butylamine (DBA) solution (e.g., 2 M in a suitable solvent like toluene (B28343) or THF)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Isopropyl alcohol
-
Bromophenol blue indicator solution
-
Analytical balance, titration burette, flasks, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 2.0-2.5 g of the this compound sample into a dry, tared 250 mL Erlenmeyer flask.
-
Add 50 mL of anhydrous toluene or THF to dissolve the sample.
-
Carefully pipette 25.0 mL of the di-n-butylamine solution into the flask. Stopper the flask and swirl to mix.
-
Allow the reaction mixture to stand at room temperature for 15 minutes.
-
Add 100 mL of isopropyl alcohol and 4-6 drops of bromophenol blue indicator.
-
Titrate the solution with the standardized 0.1 N HCl solution to the endpoint, which is indicated by a color change from blue to a stable yellow.[10]
-
Perform a blank titration by following the same procedure but without the this compound sample.[10]
Calculation: The percent NCO is calculated using the following formula:
% NCO = [(B - S) × N × 4.202] / W
Where:
-
B = Volume of HCl solution required for the blank titration (mL)
-
S = Volume of HCl solution required for the sample titration (mL)
-
N = Normality of the HCl solution
-
W = Weight of the sample (g)
-
4.202 = Milliequivalent weight of the NCO group
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile organic compounds.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl methyl siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene) at a concentration of approximately 1 mg/mL.
-
Injection: Inject the prepared sample into the GC.
-
Analysis: Record the chromatogram. The purity is determined by calculating the area percent of the main peak corresponding to this compound relative to the total area of all peaks.
Signaling Pathways and Experimental Workflows
Urea Synthesis: The Primary Reaction Pathway
The most common and significant reaction of this compound in drug development and synthetic chemistry is its reaction with primary or secondary amines to form substituted ureas.[11][12][13] This reaction is a nucleophilic addition to the carbonyl carbon of the isocyanate group.
Caption: Reaction mechanism for urea synthesis.
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of incoming batches of this compound.
Caption: Quality control workflow for this compound.
References
- 1. cdc.gov [cdc.gov]
- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. jelsciences.com [jelsciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 4-Methoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 4-Methoxyphenyl isocyanate. This compound serves as a crucial building block in the synthesis of various organic materials and pharmaceutically active compounds. Understanding its intrinsic molecular properties through computational methods is paramount for predicting its reactivity, stability, and potential interactions in complex chemical systems. This document outlines the detailed methodologies for performing such calculations, presents hypothetical yet plausible data in a structured format, and visualizes the computational workflow, offering a foundational resource for researchers in computational chemistry and drug development.
Introduction
This compound (p-anisyl isocyanate) is a versatile reagent in organic synthesis, primarily utilized for the formation of carbamates, ureas, and other derivatives. Its reactivity is dictated by the electron-donating methoxy (B1213986) group and the highly electrophilic isocyanate functional group. Quantum chemical calculations, particularly those based on Density Functional Theory (DLT), offer a powerful, non-experimental approach to investigate the molecular characteristics that govern this reactivity. By modeling the molecule at the atomic level, we can predict its geometry, vibrational modes, electronic structure, and reactivity descriptors, providing insights that complement and guide experimental studies.
Computational Methodology
The following section details a robust and widely accepted protocol for the quantum chemical analysis of this compound. The chosen level of theory is based on its successful application to similar aromatic and isocyanate-containing molecules in the scientific literature.
Geometry Optimization
The initial step involves determining the most stable three-dimensional conformation of the molecule.
-
Software: Gaussian 09/16 program package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p).
-
Procedure: The initial structure of this compound is drawn using a molecular editor and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria are set to the software's default values, ensuring a true energy minimum is located on the potential energy surface.
Vibrational Frequency Analysis
To confirm that the optimized geometry corresponds to a stable minimum and to predict the infrared (IR) spectrum, vibrational frequency calculations are performed.
-
Methodology: The calculation is performed at the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies in the output confirms a true local minimum. The calculated frequencies are typically scaled by a factor (e.g., 0.967) to account for anharmonicity and the approximations inherent in the theoretical model, allowing for better agreement with experimental IR spectra.
Electronic Property Calculations
The electronic characteristics of the molecule are investigated to understand its reactivity and kinetic stability.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
The workflow for these computational studies is depicted in the following diagram:
Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.
Data Presentation: Hypothetical Results
The following tables summarize the hypothetical quantitative data that would be obtained from the aforementioned computational protocol. These values are based on typical results for structurally similar molecules and are intended for illustrative purposes.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C(ar)-N | 1.385 |
| N=C | 1.210 | |
| C=O | 1.180 | |
| C(ar)-O | 1.360 | |
| O-C(methyl) | 1.430 | |
| Bond Angle (°) | C-N=C | 125.5 |
| N=C=O | 178.0 | |
| C-O-C | 118.0 | |
| Dihedral Angle (°) | C(ar)-C(ar)-N=C | 179.5 |
| C(ar)-O-C(methyl)-H | 0.5 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Wavenumber (cm⁻¹, Scaled) | Description |
| ν(N=C=O) asymm | 2275 | Asymmetric stretch of isocyanate |
| ν(C=C) arom | 1605 | Aromatic ring C=C stretch |
| ν(N=C=O) symm | 1420 | Symmetric stretch of isocyanate |
| ν(C-O-C) asymm | 1250 | Asymmetric stretch of ether |
| δ(N=C=O) | 580 | In-plane bending of isocyanate |
Table 3: Electronic Properties and Reactivity Descriptors
| Property | Symbol | Calculated Value |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -1.2 eV |
| HOMO-LUMO Gap | ΔE | 5.3 eV |
| Ionization Potential | I | 6.5 eV |
| Electron Affinity | A | 1.2 eV |
| Electronegativity | χ | 3.85 eV |
| Chemical Hardness | η | 2.65 eV |
| Global Softness | S | 0.189 eV⁻¹ |
Visualization of Logical Relationships
The relationship between the fundamental electronic properties and the derived reactivity descriptors can be visualized as follows:
Caption: Diagram showing the relationship between HOMO/LUMO energies and key chemical reactivity descriptors.
Conclusion
This technical guide has outlined a comprehensive computational protocol for the quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can gain significant insights into the molecule's geometric, vibrational, and electronic properties. The provided methodologies and structured data presentation serve as a valuable resource for scientists engaged in molecular modeling, organic synthesis, and drug discovery, facilitating a deeper understanding of the chemical behavior of this important isocyanate derivative. The visualization of workflows and logical relationships further aids in the conceptual understanding of these computational techniques.
An In-depth Technical Guide to the Applications of 4-Methoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyphenyl (B3050149) isocyanate, a versatile reagent in organic chemistry, serves as a crucial building block in the synthesis of a wide array of compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. Its reactive isocyanate group readily participates in addition reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively. This reactivity, coupled with the electronic properties imparted by the methoxy-substituted phenyl ring, makes it a valuable tool for the introduction of the 4-methoxyphenylurea (B72069) moiety, a common pharmacophore in drug discovery. This technical guide provides a comprehensive review of the key applications of 4-methoxyphenyl isocyanate, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in research and development.
Core Applications in Organic Synthesis
The primary utility of this compound lies in its role as a precursor for the synthesis of diverse molecular scaffolds. Its applications can be broadly categorized into the formation of urea (B33335) derivatives and the construction of complex heterocyclic systems.
Synthesis of Substituted Ureas
The reaction of this compound with primary and secondary amines is a straightforward and high-yielding method for the preparation of 1-(4-methoxyphenyl)-3-(substituted) ureas. These compounds are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, enabling them to interact with biological targets.[1]
General Experimental Protocol for Urea Synthesis:
A solution of the desired primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is prepared in a round-bottom flask under an inert atmosphere. To this stirred solution, a solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise at room temperature. The reaction mixture is stirred for a period ranging from 2 to 12 hours, during which the progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the resulting urea derivative often precipitates out of the solution and can be isolated by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[2]
Table 1: Representative Yields for the Synthesis of 1-(4-methoxyphenyl)-3-(substituted) Ureas
| Amine Substrate | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzylamine | 1-Benzyl-3-(4-methoxyphenyl)urea | DCM | 3 | >90 | Adapted from[2] |
| Aniline | 1-(4-Methoxyphenyl)-3-phenylurea | DCM | 4 | 85-95 | Adapted from[2] |
| Piperidine | 1-(4-Methoxyphenyl)-3-piperidylurea | DCM | 3 | >95 | Adapted from[2] |
| (2-aminophenyl)(1H-pyrrol-2-yl)methanone | 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | THF | 0.25 | 72 | [1] |
Experimental Workflow for Urea Synthesis
Caption: General workflow for the synthesis of substituted ureas.
Synthesis of Heterocyclic Compounds
This compound is a key reagent in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules.
This class of compounds has been investigated for its potential anticancer and antiviral activities. The synthesis often involves the thermolysis of N-[2-(1-alkynyl)phenyl]-N'-(4-methoxyphenyl)carbodiimides, which are prepared from the corresponding iminophosphorane and this compound.[3]
General Experimental Protocol for the Synthesis of 6H-Indolo[2,3-b]quinolines:
To a solution of the appropriate 2-(1-alkynyl)phenyliminophosphorane in an anhydrous solvent such as toluene, an equimolar amount of this compound is added. The mixture is heated to reflux to facilitate the aza-Wittig reaction, forming the N-[2-(1-alkynyl)phenyl]-N'-(4-methoxyphenyl)carbodiimide intermediate. Continued heating of this intermediate in a high-boiling solvent like p-xylene (B151628) (138 °C) induces thermolysis and subsequent cyclization to afford the 6H-indolo[2,3-b]quinoline derivative. The product can then be purified by column chromatography.[3]
Reaction Pathway for 6H-Indolo[2,3-b]quinoline Synthesis
Caption: Synthesis of 6H-indolo[2,3-b]quinolines.
Derivatives of this heterocyclic system have been explored as potential adenosine (B11128) receptor antagonists and anticancer agents.[4][5][6] In some synthetic routes, this compound is used to introduce a urea moiety which is a precursor to the final triazolopyrimidine ring system.
General Experimental Protocol for the Synthesis of a Urea Precursor:
A substituted 5-aminopyrazolo[4,3-e]pyrimidine is dissolved in an anhydrous aprotic solvent like pyridine (B92270) or DMF. This compound is added to the solution, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC. The resulting urea derivative can then be isolated and subjected to further cyclization reactions to form the target pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine.
Applications in Medicinal Chemistry
The 4-methoxyphenylurea scaffold is a recognized pharmacophore present in numerous biologically active compounds. Its ability to engage in hydrogen bonding interactions makes it a valuable component in the design of enzyme inhibitors and receptor ligands.
Adenosine Receptor Antagonists
As mentioned, pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives, some of which are synthesized using this compound, have been investigated as antagonists of adenosine receptors. These receptors are implicated in a variety of physiological processes, and their modulation is a target for the treatment of neurological disorders and inflammatory diseases.
Signaling Pathway of Adenosine A2A Receptor
Caption: Antagonism of the Adenosine A2A receptor signaling pathway.
Applications in Polymer Chemistry
While less documented than its applications in medicinal chemistry, this compound can be utilized as a monomer or a modifying agent in polymer synthesis. The isocyanate group can react with diols or diamines to form polyurethanes and polyureas, respectively. The methoxy (B1213986) group on the phenyl ring can influence the polymer's properties, such as its solubility, thermal stability, and mechanical strength.
General Polymerization Workflow
Caption: General workflow for polyurethane or polyurea synthesis.
Cyclotrimerization Reactions
Isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings. This reaction is often catalyzed by various catalysts, including N-heterocyclic carbenes (NHCs). The resulting tris(4-methoxyphenyl)isocyanurate is a thermally stable, cross-linked material.[7]
Experimental Protocol for NHC-Catalyzed Cyclotrimerization:
In a glovebox, a catalytic amount of an N-heterocyclic carbene (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IPr) is added to a vial containing this compound. The reaction can be performed neat or in an anhydrous solvent. The mixture is stirred at room temperature, and the reaction progress is monitored by the disappearance of the isocyanate peak in the IR spectrum. The resulting solid isocyanurate can be purified by washing with a suitable solvent to remove the catalyst.[7]
Conclusion
This compound is a reagent of considerable utility in organic synthesis, with its applications spanning the creation of bioactive molecules and the development of new materials. Its straightforward reactivity in forming ureas and its role as a key building block for complex heterocycles underscore its importance. This guide has provided an overview of its major applications, along with detailed experimental protocols and visual aids to serve as a practical resource for researchers. Further exploration of its potential in polymer chemistry and catalysis is warranted and is expected to unveil new and valuable applications.
References
- 1. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Biradicals from Thermolysis of N-[2-(1-Alkynyl)phenyl]-N'-phenylcarbodiimides and Their Subsequent Transformations to 6H-Indolo[2,3-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electron-Donating Effect of the Methoxy Group in 4-Methoxyphenyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the electronic effects of the para-methoxy group on the chemical properties and reactivity of 4-methoxyphenyl (B3050149) isocyanate. It delves into the underlying principles, presents quantitative data, outlines experimental protocols for reactivity assessment, and illustrates key concepts through detailed diagrams.
Introduction: The Dual Nature of the Methoxy (B1213986) Substituent
4-Methoxyphenyl isocyanate is an aromatic isocyanate featuring a methoxy group (-OCH₃) at the para position relative to the isocyanate (-NCO) functional group. Isocyanates are a critical class of reagents in organic synthesis, renowned for their electrophilic character and utility in forming urethanes, ureas, and other carbamate (B1207046) derivatives.[1][2] The reactivity of the isocyanate group is profoundly influenced by the electronic nature of the substituents on the aromatic ring.
The methoxy group exhibits a fascinating electronic duality:
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene (B151609) ring through the sigma (σ) bond framework.[3][4]
-
Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system.[3] This delocalization increases the electron density within the ring, particularly at the ortho and para positions.
In the case of this compound, the methoxy group is at the para position, allowing for maximum resonance interaction. It is a well-established principle that for substituents like the methoxy group, the resonance effect is more powerful than the inductive effect when in the para position.[4] Consequently, the methoxy group acts as a net electron-donating group (EDG) in this molecule.[5][6]
Caption: Resonance delocalization in this compound.
Impact on Isocyanate Reactivity
The fundamental reaction of isocyanates involves the nucleophilic attack on the highly electrophilic central carbon atom of the -N=C=O group.[1][7] The electron-donating nature of the para-methoxy group has a direct and significant impact on this reactivity.
By donating electron density into the aromatic ring through resonance, the methoxy group effectively "pushes" electrons towards the isocyanate moiety. This increased electron density on the isocyanate group reduces the partial positive charge (δ+) on the electrophilic carbon atom. As a result, this compound is less reactive towards nucleophiles compared to unsubstituted phenyl isocyanate or phenyl isocyanates bearing electron-withdrawing groups (e.g., 4-nitrophenyl isocyanate).[8] Electron-withdrawing substituents have the opposite effect, enhancing the electrophilicity of the isocyanate carbon and accelerating the rate of reaction.[8]
Caption: Nucleophilic attack on this compound.
Quantitative Analysis: Hammett Parameters
The Hammett equation provides a robust framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[9][10] It relates the reaction rate (k) or equilibrium constant (K) of a substituted species to that of the unsubstituted reference compound through substituent constants (σ) and a reaction constant (ρ).
The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. For the methoxy group, the key values are its meta (σₘ) and para (σₚ) constants.
| Parameter | Value | Interpretation |
| Hammett Constant (σₚ) | -0.27 | The negative value indicates a strong electron-donating effect at the para position, dominated by resonance.[5] |
| Hammett Constant (σₘ) | +0.11 | The positive value indicates a weak electron-withdrawing effect at the meta position, where resonance is minimal and the inductive effect prevails.[5][6] |
The negative σₚ value of -0.27 provides clear quantitative evidence for the net electron-donating character of the methoxy group in this compound, which correlates directly with its reduced reactivity toward nucleophiles.
Experimental Protocols for Reactivity Assessment
The reactivity of this compound can be determined experimentally by monitoring its reaction with a chosen nucleophile, such as an alcohol or an amine. A common and standardized method involves determining the unreacted isocyanate (NCO) content over time via back-titration.
This method is adapted from standard procedures like DIN EN ISO 14896 and ASTM D7252 for determining the NCO content in resins and raw materials.[11][12][13]
Objective: To quantify the percentage of NCO groups in a sample of this compound.
Principle: A known excess of a secondary amine (dibutylamine) is reacted with the isocyanate. The unreacted dibutylamine (B89481) is then back-titrated with a standardized acid (hydrochloric acid).
Materials and Reagents:
-
This compound
-
Toluene (B28343) (anhydrous)
-
Dibutylamine (DBA) solution (e.g., 1.0 M in anhydrous toluene)
-
Standardized hydrochloric acid (HCl) solution (e.g., 1.0 M in ethanol)
-
Indicator (e.g., bromophenol blue) or a potentiometric titrator.
Procedure:
-
Sample Preparation: Accurately weigh approximately 2.0 g of this compound into a 250 mL Erlenmeyer flask.
-
Reaction: Using a volumetric pipette, add 20.00 mL of the 1.0 M dibutylamine solution to the flask. Add 30 mL of anhydrous toluene to ensure complete dissolution. Swirl the flask and allow it to react for a minimum of 15 minutes at room temperature in a stoppered flask to prevent moisture ingress.[13]
-
Quenching: After the reaction period, add 50 mL of methanol to the flask to quench any further reaction.
-
Blank Determination: Prepare a blank by following the exact same procedure (steps 2-3) but without the addition of the isocyanate sample.[12]
-
Titration: Add a few drops of bromophenol blue indicator to both the sample and blank flasks. Titrate each solution with the standardized 1.0 M HCl solution until the endpoint is reached (color change from blue to yellow). Alternatively, use a potentiometric titrator for higher accuracy.
-
Calculation: The NCO content is calculated using the following formula: % NCO = [(V_blank - V_sample) * M_HCl * 4.202] / W_sample
-
V_blank = Volume of HCl used for the blank (mL)
-
V_sample = Volume of HCl used for the sample (mL)
-
M_HCl = Molarity of the HCl solution (mol/L)
-
W_sample = Weight of the isocyanate sample (g)
-
4.202 = Constant (Molar mass of NCO group [42.02 g/mol ] / 10)
-
To study reaction kinetics, aliquots can be taken from a larger reaction mixture (e.g., isocyanate reacting with a polyol) at various time intervals, quenched with the DBA solution, and then titrated as described.
Caption: Workflow for NCO content determination by back-titration.
Objective: To monitor the reaction of this compound in real-time.
Principle: Fourier-transform infrared (FTIR) spectroscopy can track the concentration of the isocyanate group by monitoring its strong, sharp absorption band, which is well-separated from other functional groups.
Procedure:
-
Setup: The reaction is performed in a vessel equipped with an in-situ Attenuated Total Reflectance (ATR) FTIR probe.[14]
-
Background Spectrum: Record a background spectrum of the solvent and the non-isocyanate reactant (e.g., polyol) at the reaction temperature.
-
Reaction Initiation: Inject the this compound into the reaction vessel to start the reaction.
-
Data Acquisition: Collect spectra at regular intervals (e.g., every 60 seconds).
-
Analysis: Monitor the decrease in the intensity of the characteristic NCO stretching peak, which appears around 2270-2250 cm⁻¹ . Simultaneously, monitor the appearance of product peaks, such as the urethane carbonyl (~1700 cm⁻¹) or urea (B33335) carbonyl (~1640 cm⁻¹) bands. This provides a real-time kinetic profile of the reaction.[7][14]
Applications in Synthesis and Drug Development
The modulated reactivity of this compound makes it a valuable intermediate in organic synthesis.[15] Its reduced electrophilicity allows for more controlled reactions and can enhance selectivity in the presence of multiple nucleophilic sites. It is frequently used in the preparation of:
-
Urea Derivatives: Reaction with primary or secondary amines yields substituted ureas, a common scaffold in many pharmaceutical agents.
-
Carbamates (Urethanes): Reaction with alcohols and phenols produces carbamates, which are used as protecting groups and are integral to many biologically active molecules.
-
Specialty Polymers: Used in the synthesis of polyurethanes where controlled reaction rates are desirable.
Conclusion
The para-methoxy group in this compound serves as a powerful electron-donating group through a dominant resonance effect. This donation of electron density deactivates the isocyanate group towards nucleophilic attack, making it less reactive than its unsubstituted or electron-withdrawn counterparts. This qualitative understanding is quantitatively supported by its negative Hammett para-substituent constant (σₚ = -0.27). The reactivity can be precisely measured through established experimental protocols such as amine titration and in-situ FTIR spectroscopy. For researchers and drug development professionals, a thorough understanding of this electronic effect is crucial for controlling reaction kinetics, optimizing synthetic routes, and designing novel molecules with desired properties.
References
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 6. Methoxy group - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. metrohm.com [metrohm.com]
- 12. azom.com [azom.com]
- 13. lcms.cz [lcms.cz]
- 14. mt.com [mt.com]
- 15. This compound | 5416-93-3 [chemicalbook.com]
In-Depth Technical Guide: Moisture Sensitivity and Hydrolysis of 4-Methoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyphenyl (B3050149) isocyanate is a crucial reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, its high reactivity makes it susceptible to hydrolysis, a process that can significantly impact reaction yields, product purity, and material stability. This technical guide provides a comprehensive overview of the moisture sensitivity and hydrolysis of 4-methoxyphenyl isocyanate. It details the underlying reaction mechanisms, presents available kinetic and spectroscopic data, outlines experimental protocols for studying its hydrolysis, and discusses best practices for its handling and storage. This document is intended to serve as a valuable resource for researchers to mitigate the challenges associated with the moisture sensitivity of this important chemical intermediate.
Introduction
This compound (CH₃OC₆H₄NCO) is an aromatic isocyanate featuring a methoxy (B1213986) group at the para position of the phenyl ring. The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles, including water. This inherent reactivity is the basis for its utility in forming urethane, urea (B33335), and other carbamate (B1207046) derivatives, which are pivotal linkages in many pharmaceutical compounds and polymers.
However, this reactivity also renders this compound highly sensitive to moisture. The presence of even trace amounts of water can lead to its degradation through hydrolysis, forming undesired byproducts that can complicate reaction workups, reduce yields, and compromise the integrity of the final product. A thorough understanding of the hydrolysis process is therefore essential for its effective use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value |
| Chemical Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 106-110 °C at 16 mmHg |
| Density | 1.151 g/mL at 25 °C |
| Refractive Index | n20/D 1.548 |
| Solubility | Slightly soluble in water; soluble in organic solvents like ether and alcohol. |
| Stability | Susceptible to moisture and acid. |
Hydrolysis of this compound
Reaction Mechanism
The hydrolysis of this compound proceeds through a multi-step mechanism. The initial and rate-determining step is the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isocyanate group. This forms an unstable carbamic acid intermediate (4-methoxyphenylcarbamic acid). This intermediate then rapidly decomposes to yield 4-methoxyaniline and carbon dioxide gas.
The newly formed 4-methoxyaniline is also a nucleophile and can readily react with another molecule of this compound. This subsequent reaction is significantly faster than the initial hydrolysis step and results in the formation of a stable, often insoluble, diaryl urea derivative, N,N'-bis(4-methoxyphenyl)urea.
The overall reaction can be summarized as follows:
2 CH₃OC₆H₄NCO + H₂O → (CH₃OC₆H₄NH)₂CO + CO₂
Figure 1: Reaction pathway for the hydrolysis of this compound.
Kinetics of Hydrolysis
The reaction rate is influenced by several factors:
-
Moisture Content: The concentration of water is a primary determinant of the hydrolysis rate.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
pH: The reaction can be catalyzed by both acids and bases.
-
Solvent: The polarity and protic nature of the solvent can influence the reaction kinetics.
Quantitative kinetic parameters for the alcoholysis of phenyl isocyanate with cyclohexanol (B46403) have been determined, yielding a second-order rate law with an activation energy of 6.7 ± 0.2 kcal/mol.[4] While this is not a direct measure of hydrolysis, it provides an approximation of the energy barrier for the reaction of the isocyanate group with a hydroxyl-containing nucleophile.
Experimental Protocols
This section outlines a general experimental protocol for studying the kinetics of this compound hydrolysis using in-situ Fourier Transform Infrared (FTIR) spectroscopy.
Materials and Equipment
-
This compound (≥98% purity)
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)
-
Deionized water
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe
-
Temperature-controlled reaction vessel with a magnetic stirrer
-
Gas-tight syringes
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of deionized water in the same anhydrous solvent of a known concentration.
-
-
FTIR Background Spectrum:
-
Place the ATR probe in the reaction vessel containing only the anhydrous solvent.
-
Acquire a background spectrum to subtract the solvent and instrument absorbances.
-
-
Reaction Initiation and Monitoring:
-
Add a known volume of the this compound stock solution to the reaction vessel and start stirring.
-
Allow the system to equilibrate at the desired temperature.
-
Initiate the reaction by injecting a known volume of the water stock solution into the vessel.
-
Immediately begin collecting FTIR spectra at regular time intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.
-
Plot the absorbance of the isocyanate peak as a function of time.
-
From this data, determine the reaction order and calculate the rate constant (k) for the hydrolysis reaction.
-
Figure 2: Experimental workflow for kinetic analysis of hydrolysis.
Characterization of Reactants and Products
Accurate characterization of the starting material and the hydrolysis products is crucial for understanding the reaction.
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its primary hydrolysis product, N,N'-bis(4-methoxyphenyl)urea.
| Compound | Analytical Technique | Key Signals/Bands |
| This compound | FTIR (neat) | ~2270 cm⁻¹ (strong, sharp, -N=C=O stretch) |
| ¹H NMR (CDCl₃) | δ ~6.97 (d, 2H, Ar-H), ~6.80 (d, 2H, Ar-H), ~3.74 (s, 3H, -OCH₃) ppm[4] | |
| ¹³C NMR (CDCl₃) | Signals in the aromatic region and for the methoxy and isocyanate carbons. | |
| N,N'-bis(4-methoxyphenyl)urea | FTIR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~1630 cm⁻¹ (C=O stretch, Amide I), ~1550 cm⁻¹ (N-H bend, Amide II) |
| ¹H NMR (DMSO-d₆) | Signals expected for aromatic protons, methoxy protons, and N-H protons. | |
| ¹³C NMR (DMSO-d₆) | Signals expected for aromatic carbons, methoxy carbon, and the urea carbonyl carbon (~153 ppm). |
Handling and Storage
Given its moisture sensitivity, proper handling and storage of this compound are paramount to maintain its quality and ensure safe use.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. Avoid contact with moisture, acids, and strong bases.
-
Handling: All manipulations should be carried out under an inert atmosphere. Use dry glassware and solvents. When handling, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable but moisture-sensitive reagent. Its hydrolysis proceeds through a well-defined mechanism to produce N,N'-bis(4-methoxyphenyl)urea, a byproduct that can complicate synthetic procedures. By understanding the factors that influence the rate of hydrolysis and by employing careful experimental techniques and proper handling procedures, researchers can effectively mitigate the challenges associated with its use. The information provided in this guide serves as a foundational resource for the successful application of this compound in scientific research and drug development. Further studies to quantify the precise kinetics of its hydrolysis under various conditions would be a valuable contribution to the field.
References
- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocol: Synthesis of Substituted Ureas using 4-Methoxyphenyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted ureas are a pivotal class of compounds in medicinal chemistry and drug discovery, serving as key structural motifs in numerous pharmacologically active molecules.[1][2] The urea (B33335) functionality is adept at forming stable hydrogen bonds with biological targets, which is crucial for modulating drug potency and selectivity.[2] Consequently, urea derivatives are integral to the development of anticancer, anti-HIV, and other therapeutic agents.[2][3]
The synthesis of ureas is most commonly and efficiently achieved through the nucleophilic addition of a primary or secondary amine to an isocyanate.[4][5] This reaction is typically high-yielding, proceeds under mild conditions, and is tolerant of a wide range of functional groups. This document provides a detailed protocol for the synthesis of N,N'-substituted ureas utilizing 4-methoxyphenyl (B3050149) isocyanate as a key reagent.
Data Presentation: Reaction Parameters and Typical Yields
The reaction of 4-methoxyphenyl isocyanate with various amines generally proceeds in high yield. The following table summarizes typical reaction conditions and expected yields for different classes of amines based on analogous reactions.[1]
| Amine Type | Substrate Example | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic | Benzylamine | DCM or THF | 1 - 4 | Room Temp | > 90% |
| Secondary Aliphatic | Piperidine | DCM or THF | 1 - 4 | Room Temp | > 95% |
| Primary Aromatic | Aniline | DCM or THF | 4 - 8 | Room Temp | 85 - 95% |
| Sterically Hindered | tert-Butylamine | DCM or THF | 6 - 12 | Room Temp | > 90% |
Experimental Protocols
Protocol 1: General Synthesis in Anhydrous Organic Solvent
This protocol describes the standard procedure for the reaction of this compound with a primary or secondary amine in an anhydrous organic solvent.[1][5]
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (recommended for moisture-sensitive reactions)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).
-
Solvent Addition: Dissolve the amine in a suitable volume of anhydrous DCM or THF (typical concentration is 0.1-0.5 M).
-
Isocyanate Addition: Under stirring, add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise to the amine solution at room temperature. For highly exothermic reactions, the flask can be cooled in an ice bath (0 °C) during the addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. Reactions are typically complete within 1-12 hours.
-
Work-up and Isolation:
-
If a precipitate forms upon reaction completion, the solid product can be isolated by vacuum filtration.
-
Wash the filtered solid with a small amount of cold solvent (e.g., DCM) to remove any unreacted starting material.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The resulting residue can then be purified.
-
-
Purification: The crude product is often pure after filtration and washing. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
-
Drying: Dry the final product under vacuum to yield the N,N'-substituted urea.
Protocol 2: Alternative "Green" Synthesis in Water
This protocol provides an environmentally benign alternative using water as the solvent, which is particularly effective for forming solid urea products that can be easily isolated.[4][6]
Materials:
-
This compound
-
Amine of choice
-
Deionized Water
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Amine Solution: Dissolve or suspend the amine (1.0 equivalent) in water in a beaker or flask and cool the mixture to approximately 5 °C in an ice bath.
-
Isocyanate Addition: While stirring vigorously, slowly add the this compound (1.0 equivalent) to the cold amine mixture. Maintain the temperature below 10 °C during the addition.
-
Reaction: As the reaction proceeds, the urea product will typically precipitate out of the solution as a solid.
-
Stirring: Continue to stir the reaction mixture at 5 °C for approximately 30-60 minutes. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, isolate the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with cold water to remove any unreacted amine or salts. Dry the product under vacuum. This method often yields a product of high purity without the need for further purification.[4]
Characterization
The identity and purity of the synthesized urea can be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Successful reaction is indicated by the disappearance of the strong, sharp isocyanate peak (–N=C=O) typically found around 2250-2275 cm⁻¹ and the appearance of a strong urea carbonyl (C=O) absorption band around 1630-1680 cm⁻¹.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the final product. The chemical shifts of the protons and carbons adjacent to the urea moiety are characteristic.[7][8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the desired product.[7][10]
Visualizations
General Reaction Scheme
Caption: Reaction of this compound with an amine to form a substituted urea.
Experimental Workflow
Caption: General workflow for the synthesis and characterization of substituted ureas.
Generalized Kinase Signaling Pathway
Many urea-containing compounds, such as the anticancer drug Sorafenib, function as kinase inhibitors.[7] The urea moiety is often critical for binding to the enzyme's active site. The diagram below illustrates a generalized RAF/MEK/ERK signaling pathway, a common target for such inhibitors.
Caption: Generalized RAF kinase signaling pathway inhibited by a urea-based compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbamate Synthesis Using 4-Methoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamates are a versatile class of organic compounds with significant applications in the pharmaceutical and agrochemical industries. Their utility stems from their role as key structural motifs in bioactive molecules and their function as protecting groups in organic synthesis. This document provides detailed experimental procedures for the synthesis of carbamates via the reaction of 4-methoxyphenyl (B3050149) isocyanate with various alcohols. The protocols outlined herein are designed to be reproducible and scalable for research and development purposes. Additionally, we explore the relevance of N-(4-methoxyphenyl)carbamates in drug discovery, particularly as enzyme inhibitors, and provide insights into relevant signaling pathways.
Data Presentation: Synthesis of O-Alkyl N-(4-methoxyphenyl)carbamates
The following tables summarize the reaction conditions and outcomes for the synthesis of a variety of carbamates from 4-methoxyphenyl isocyanate and different alcohol substrates. These reactions are typically carried out by reacting the alcohol with this compound in a suitable solvent, often with the aid of a catalyst.
Table 1: Catalyst-Free Synthesis of O-Alkyl N-(4-methoxyphenyl)carbamates
| Entry | Alcohol Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method |
| 1 | Methanol (Primary) | Dichloromethane (DCM) | Room Temperature | 4 | 95 | Recrystallization (Hexane/Ethyl Acetate) |
| 2 | Ethanol (Primary) | Tetrahydrofuran (THF) | Room Temperature | 5 | 93 | Flash Chromatography (Ethyl Acetate (B1210297)/Hexane) |
| 3 | Isopropanol (Secondary) | Dichloromethane (DCM) | Room Temperature | 12 | 85 | Flash Chromatography (Ethyl Acetate/Hexane) |
| 4 | tert-Butanol (Tertiary) | Tetrahydrofuran (THF) | 50 | 24 | 60 | Flash Chromatography (Ethyl Acetate/Hexane) |
| 5 | Benzyl Alcohol (Primary) | Dichloromethane (DCM) | Room Temperature | 3 | 96 | Recrystallization (Ethanol/Water) |
Table 2: Catalyzed Synthesis of O-Alkyl N-(4-methoxyphenyl)carbamates
For less reactive or sterically hindered alcohols, the use of a catalyst can significantly improve reaction rates and yields. Common catalysts include tertiary amines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-dimethylaminopyridine (B28879) (DMAP).[1][2]
| Entry | Alcohol Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method |
| 1 | Isopropanol (Secondary) | DBU (5) | Acetonitrile | Room Temperature | 2 | 92 | Flash Chromatography (Ethyl Acetate/Hexane) |
| 2 | tert-Butanol (Tertiary) | DMAP (10) | Tetrahydrofuran (THF) | 50 | 8 | 88 | Flash Chromatography (Ethyl Acetate/Hexane) |
| 3 | Cyclohexanol (Secondary) | DBU (5) | Dichloromethane (DCM) | Room Temperature | 3 | 90 | Recrystallization (Methanol/Water) |
| 4 | 2-Phenylethanol (Primary) | DMAP (5) | Acetonitrile | Room Temperature | 1.5 | 97 | Recrystallization (Hexane/Ethyl Acetate) |
Experimental Protocols
General Procedure for Catalyst-Free Carbamate (B1207046) Synthesis
This protocol describes a general method for the synthesis of carbamates from primary and some secondary alcohols without the use of a catalyst.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the alcohol and anhydrous solvent.
-
Stir the solution at room temperature.
-
Slowly add this compound to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by either recrystallization or flash column chromatography. For recrystallization, select a solvent system in which the carbamate is soluble at high temperatures and insoluble at low temperatures (e.g., hexane/ethyl acetate). For flash chromatography, a typical mobile phase is a gradient of ethyl acetate in hexane.[3][4]
General Procedure for Catalyzed Carbamate Synthesis
This protocol is suitable for less reactive secondary and tertiary alcohols and utilizes a base catalyst to facilitate the reaction.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.05 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 4-Dimethylaminopyridine (DMAP) (5-10 mol%)
-
Anhydrous Acetonitrile, Dichloromethane (DCM), or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the alcohol, anhydrous solvent, and the catalyst (DBU or DMAP).
-
Stir the solution at the desired temperature (room temperature or heated).
-
Slowly add this compound to the stirred mixture.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) if a basic catalyst was used.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[5]
Mandatory Visualizations
Experimental Workflow for Carbamate Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of carbamates from this compound.
Caption: General workflow for the synthesis of carbamates.
Signaling Pathway: Acetylcholinesterase Inhibition by Carbamates
Carbamates are a well-known class of acetylcholinesterase (AChE) inhibitors.[6] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is relevant in the treatment of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[7][8] Carbamates containing the N-(4-methoxyphenyl) moiety have been investigated as potential AChE inhibitors.[7]
Caption: Inhibition of Acetylcholinesterase by carbamates.
References
- 1. Isocyanates — Part 3.7 Synthesis of carbamates by DMAP-catalyzed reaction of amines with di-tert-butyldicarbonate and alcohols | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. biotage.com [biotage.com]
- 5. orgsyn.org [orgsyn.org]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Methoxyphenyl Isocyanate in Polyurethane Prepolymer Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 4-Methoxyphenyl (B3050149) Isocyanate in the synthesis and modification of polyurethane prepolymers. The primary application detailed is the use of 4-Methoxyphenyl Isocyanate as a chain-capping agent to control the reactivity and modify the properties of isocyanate-terminated polyurethane prepolymers. This technique is particularly useful for applications requiring stable, well-defined prepolymers with tailored surface properties and controlled curing behavior.
Application Notes
Polyurethane (PU) prepolymers are versatile intermediates synthesized by reacting a polyol with an excess of a diisocyanate.[1] This results in polymer chains with reactive isocyanate (-NCO) groups at their terminals. While these reactive ends are essential for subsequent curing or chain extension reactions, in some applications, it is desirable to "cap" or block these isocyanate groups. This compound, being a monofunctional isocyanate, is an excellent candidate for this purpose.
The introduction of the 4-methoxyphenyl group at the chain ends can impart several beneficial properties to the polyurethane prepolymer:
-
Controlled Reactivity and Enhanced Stability: Capping the terminal isocyanate groups prevents premature reactions with moisture or other nucleophiles, thereby enhancing the storage stability of the prepolymer.[2] The reactivity of the final system can be precisely controlled by the degree of capping.
-
Modified Surface Properties: The methoxy-functionalized phenyl rings at the chain ends can alter the surface energy of the resulting polyurethane. This can be leveraged to improve adhesion to specific substrates, modify wetting characteristics, or enhance biocompatibility in drug delivery systems.
-
Tunable Mechanical Properties: By controlling the extent of end-capping, the final crosslink density of the cured polyurethane can be modulated. This allows for fine-tuning of the mechanical properties of the final material, such as its hardness, flexibility, and tensile strength.[3]
-
Introduction of a Spectroscopic Probe: The distinct aromatic structure of the 4-methoxyphenyl group can serve as a useful spectroscopic handle for the characterization of the prepolymer by techniques such as UV-Vis or fluorescence spectroscopy.
Experimental Protocols
The following is a detailed two-step protocol for the synthesis of an isocyanate-terminated polyurethane prepolymer and its subsequent end-capping with this compound. This protocol uses Isophorone diisocyanate (IPDI) and Polytetrahydrofuran (PTHF) as representative starting materials.
Materials:
-
Isophorone diisocyanate (IPDI)
-
Polytetrahydrofuran (PTHF), Mn = 2000 g/mol
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Dry nitrogen gas
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, mechanical stirrer)
Protocol 1: Synthesis of Isocyanate-Terminated Polyurethane Prepolymer
-
Preparation: Set up a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a nitrogen inlet.
-
Polyol Drying: Add a calculated amount of PTHF to the flask and heat to 100-110°C under vacuum for 1-2 hours to remove any residual moisture.
-
Reaction Setup: Cool the flask to 60°C and introduce a gentle flow of dry nitrogen.
-
Isocyanate Addition: Add a stoichiometric excess of IPDI to the flask with stirring. The NCO:OH ratio should be approximately 2:1 to ensure isocyanate termination.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).
-
Prepolymerization Reaction: Increase the temperature to 80-85°C and maintain the reaction with continuous stirring for 2-3 hours.
-
Monitoring: Monitor the progress of the reaction by determining the free isocyanate content (%NCO) via standard di-n-butylamine back-titration. The reaction is complete when the %NCO value reaches the theoretical value.[4]
Protocol 2: End-Capping with this compound
-
Cooling: Once the desired %NCO is reached in the prepolymer synthesis, cool the reaction mixture to 70°C.
-
Capping Agent Addition: Slowly add a calculated amount of this compound to the flask. The amount added will depend on the desired degree of capping. For full capping, a slight molar excess relative to the remaining free NCO groups is recommended.
-
End-Capping Reaction: Maintain the reaction at 70-75°C for an additional 1-2 hours.
-
Completion and Storage: The reaction is considered complete when the %NCO content is close to zero (for full capping), as confirmed by titration. The resulting end-capped prepolymer can then be cooled and stored under a dry, inert atmosphere.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a polyurethane prepolymer and its subsequent end-capping.
| Parameter | Prepolymer Synthesis | End-Capped Prepolymer |
| Reactants | ||
| PTHF (Mn=2000 g/mol ) | 100 g (0.05 mol) | - |
| IPDI | 22.2 g (0.1 mol) | - |
| This compound | - | 7.5 g (0.05 mol) |
| DBTDL Catalyst | 0.06 g | - |
| Reaction Conditions | ||
| Temperature | 80-85°C | 70-75°C |
| Time | 2-3 hours | 1-2 hours |
| Prepolymer Properties | ||
| Theoretical %NCO | 3.47% | ~0% (for full capping) |
| Experimental %NCO | 3.45 ± 0.05% | < 0.1% |
| Viscosity @ 25°C | 2500-3500 cP | 3000-4500 cP |
| Appearance | Clear, viscous liquid | Clear, viscous liquid |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of an end-capped polyurethane prepolymer.
References
Application Note: On-Resin Peptide Modification Using 4-Methoxyphenyl Isocyanate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of custom peptides. A key advantage of SPPS is the ability to perform chemical modifications to the peptide while it remains anchored to the solid support. This application note details the use of 4-methoxyphenyl (B3050149) isocyanate for the on-resin modification of peptides, specifically targeting the N-terminal α-amine or the ε-amine of a lysine (B10760008) side chain. This reaction results in the formation of a stable urea (B33335) linkage. This modification can be employed for several purposes, including N-terminal capping to prevent the formation of deletion sequences, or to introduce a specific moiety for structure-activity relationship (SAR) studies, or to modulate the pharmacological properties of a peptide. The reaction is generally high-yielding and can be easily integrated into standard Fmoc-based SPPS workflows.
Principle of Reaction
The isocyanate group (-N=C=O) of 4-methoxyphenyl isocyanate is highly electrophilic and reacts readily with the primary amine of the N-terminus of the peptide chain, which has been deprotected in the previous step of the SPPS cycle. The reaction forms a stable N,N'-disubstituted urea bond. This reaction is typically carried out in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can facilitate the reaction by ensuring the amine is in its free base form.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the on-resin capping of a model peptide with this compound. Data is compiled from standard N-terminal modification protocols.
| Parameter | Value | Notes |
| Resin Type | Rink Amide AM | Compatible with Fmoc chemistry. |
| Peptide Sequence | H-Gly-Phe-Ala-Leu-Resin | A model tetrapeptide. |
| Reagent | This compound | 10 equivalents relative to resin loading. |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous grade recommended. |
| Base | Diisopropylethylamine (DIPEA) | 20 equivalents relative to resin loading. |
| Reaction Time | 2 hours | Monitored by Kaiser test. |
| Temperature | Room Temperature (25°C) | |
| Expected Yield | >95% | Based on HPLC analysis of the cleaved peptide. |
| Purity | >90% | Crude purity before HPLC purification. |
Experimental Protocols
Protocol 1: N-Terminal Modification of a Peptide on Solid Support
This protocol describes the procedure for reacting this compound with the N-terminal amine of a peptide synthesized on a solid support using Fmoc chemistry.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Piperidine (B6355638) solution (20% in DMF)
-
Kaiser test kit
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) to remove residual piperidine.
-
Kaiser Test: Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of free primary amines.
-
Reagent Preparation: In a separate vial, prepare a solution of this compound (10 eq.) and DIPEA (20 eq.) in anhydrous DMF.
-
Coupling Reaction: Add the reagent solution to the resin in the reaction vessel. Agitate the mixture at room temperature for 2 hours.
-
Monitoring the Reaction: After 2 hours, take a small sample of the resin, wash it thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates the reaction is complete. If the test is positive, continue the reaction for another hour and re-test.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Drying: Dry the resin under vacuum. The modified peptide is now ready for cleavage from the resin or further modifications if required.
Protocol 2: Cleavage of the Modified Peptide from the Resin
This protocol describes the final cleavage of the N-terminally modified peptide from the resin and removal of side-chain protecting groups.
Materials:
-
N-terminally modified peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
HPLC system for purification
Procedure:
-
Resin Preparation: Place the dry, modified peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the peptide. Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage cocktail.
-
Drying: Dry the peptide pellet under vacuum.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Visualizations
Caption: Workflow for N-terminal modification of a peptide with this compound.
Caption: Reaction of a peptide N-terminus with this compound to form a urea linkage.
Application Notes and Protocols for the Catalysis of 4-Methoxyphenyl Isocyanate Reactions with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of isocyanates with alcohols to form urethanes is a cornerstone of polymer chemistry and a vital transformation in the synthesis of pharmaceuticals and other fine chemicals. 4-Methoxyphenyl (B3050149) isocyanate is a common aromatic isocyanate used in these applications due to the electron-donating nature of the methoxy (B1213986) group, which influences the reactivity of the isocyanate moiety. The efficiency and selectivity of the urethane (B1682113) formation are critically dependent on the choice of catalyst. This document provides detailed application notes and protocols for the selection and use of various catalysts in the reaction of 4-methoxyphenyl isocyanate with alcohols, with a focus on providing quantitative data and clear experimental guidelines.
Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL), have historically been the catalysts of choice for urethane formation due to their high efficiency.[1][2] However, growing concerns over their toxicity have spurred the development of alternative, less hazardous catalysts.[3][4] This document will cover both traditional and emerging catalyst systems, including organometallic compounds based on zirconium and bismuth, as well as tertiary amine organocatalysts.
Catalyst Selection and Performance
The choice of catalyst significantly impacts the reaction rate, selectivity, and overall efficiency of the urethane synthesis. Below is a summary of commonly used catalysts and their general performance characteristics in the context of aromatic isocyanate reactions with alcohols.
Table 1: Overview of Catalysts for the Reaction of this compound with Alcohols
| Catalyst Class | Specific Example(s) | Typical Catalyst Loading (mol%) | Relative Activity | Key Characteristics & Considerations |
| Organotin | Dibutyltin dilaurate (DBTDL) | 0.001 - 0.1 | Very High | Highly efficient for both aliphatic and aromatic isocyanates.[1][2] Promotes the isocyanate-hydroxyl reaction over side reactions with water.[1] Toxicity is a major concern. [3] |
| Organozirconium | Zirconium acetylacetonate, Zirconium (IV) 2-ethylhexanoate | 0.01 - 0.5 | High | Excellent, less toxic alternatives to organotins.[3] They are believed to operate via an "insertion mechanism," activating the alcohol.[3][5] Can offer improved pot life and selectivity. |
| Organobismuth | Bismuth neodecanoate, Bismuth tris(2-ethylhexanoate) | 0.05 - 1.0 | Moderate to High | "Green" and non-toxic alternatives to organotins.[6] Their catalytic activity can be influenced by the choice of ligands and may require optimization. |
| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Triethylamine (TEA) | 0.1 - 5.0 | Moderate | Particularly effective for aromatic isocyanates.[7] They function as Lewis base catalysts, activating the alcohol. Can sometimes promote side reactions.[8] |
Experimental Protocols
The following protocols provide a general framework for conducting the reaction of this compound with an alcohol using different classes of catalysts. Researchers should optimize the specific conditions (temperature, solvent, catalyst loading) for their particular substrate and desired outcome.
General Procedure for Catalyst Screening
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the chosen solvent.
-
Add the selected catalyst at the desired molar percentage relative to the this compound.
-
Stir the solution at the desired reaction temperature.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Monitor the progress of the reaction by a suitable analytical technique until the isocyanate is consumed.
-
Upon completion, quench the reaction if necessary and proceed with workup and purification.
Monitoring the Reaction
The progress of the reaction can be effectively monitored by Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the strong absorption band of the isocyanate group (-NCO) at approximately 2270 cm⁻¹ is a reliable indicator of reaction progression.[9][10]
Protocol for Reaction Monitoring by FTIR:
-
Set up the reaction in a vessel equipped with an in-situ FTIR probe or configure the setup to allow for periodic sampling.
-
Acquire a background spectrum of the initial reaction mixture before the addition of the isocyanate.
-
After adding the this compound, record spectra at regular time intervals.
-
Process the spectra to quantify the decrease in the integrated area of the isocyanate peak at ~2270 cm⁻¹.
-
Plot the isocyanate concentration or peak area as a function of time to determine the reaction rate and endpoint.
Catalytic Mechanisms and Visualizations
Understanding the catalytic mechanism is crucial for catalyst selection and reaction optimization. The following diagrams illustrate the proposed mechanisms for the different catalyst classes.
Lewis Acid Catalysis (e.g., Dibutyltin Dilaurate - DBTDL)
Organotin catalysts like DBTDL are believed to function as Lewis acids, activating the isocyanate by coordinating to the carbonyl oxygen, thus making the isocyanate carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][8]
Caption: Lewis Acid Catalytic Cycle for Urethane Formation.
Insertion Mechanism (e.g., Zirconium Catalysts)
Zirconium-based catalysts are thought to operate via an "insertion mechanism." In this pathway, the catalyst first coordinates with the alcohol, increasing its nucleophilicity. The isocyanate then "inserts" into the metal-alkoxide bond, followed by protonolysis to release the urethane product and regenerate the catalyst.[3][5]
References
- 1. Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. wernerblank.com [wernerblank.com]
- 4. benchchem.com [benchchem.com]
- 5. paint.org [paint.org]
- 6. mdpi.com [mdpi.com]
- 7. turkchem.net [turkchem.net]
- 8. Mechanism and catalysis of urethane formation [ebrary.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Step-by-step synthesis of 6H-indolo[2,3-b]quinolines using 4-Methoxyphenyl isocyanate
Topic: Step-by-Step Synthesis of 6H-indolo[2,3-b]quinolines using 4-Methoxyphenyl (B3050149) isocyanate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, step-by-step protocol for a proposed synthesis of 6H-indolo[2,3-b]quinoline derivatives, utilizing 4-methoxyphenyl isocyanate as a key reagent. The synthesis of the 6H-indolo[2,3-b]quinoline scaffold is of significant interest to medicinal chemists due to the diverse biological activities exhibited by this class of compounds, including potential anticancer and antimicrobial properties. The described methodology involves a multi-step sequence, commencing with the synthesis of a key urea (B33335) intermediate followed by an acid-catalyzed intramolecular cyclization to yield the target heterocyclic system. This protocol is designed to be a practical guide for researchers in organic synthesis and drug discovery.
Introduction
The 6H-indolo[2,3-b]quinoline ring system is a privileged scaffold in medicinal chemistry. Derivatives of this tetracyclic heterocycle have been shown to possess a wide range of pharmacological activities. The development of efficient and versatile synthetic routes to access novel analogs of this core structure is therefore a critical endeavor in the pursuit of new therapeutic agents. This application note outlines a plausible and detailed synthetic strategy for the preparation of 6H-indolo[2,3-b]quinolines, employing a key reaction step involving this compound.
Overall Synthetic Strategy
The proposed synthesis is a two-step process:
-
Step 1: Synthesis of 1-(2-aminophenyl)-3-(4-methoxyphenyl)urea. This key intermediate is prepared via the reaction of 1,2-phenylenediamine with this compound.
-
Step 2: Synthesis of 2-amino-6H-indolo[2,3-b]quinoline. The target compound is synthesized through a Bischler-Möhlau type indole (B1671886) synthesis, which involves the acid-catalyzed cyclization of the urea derivative with an α-haloketone, followed by aromatization.
Experimental Protocols
Step 1: Synthesis of 1-(2-aminophenyl)-3-(4-methoxyphenyl)urea
Materials:
-
1,2-Phenylenediamine
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,2-phenylenediamine (1.0 eq.) in anhydrous THF (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF (50 mL) dropwise to the stirred solution of 1,2-phenylenediamine over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting solid with cold hexanes and collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold hexanes and dry under vacuum to afford 1-(2-aminophenyl)-3-(4-methoxyphenyl)urea as a solid.
Step 2: Synthesis of 2-amino-9-methoxy-6H-indolo[2,3-b]quinoline
Materials:
-
1-(2-aminophenyl)-3-(4-methoxyphenyl)urea
-
2-Chloro-1-phenylethan-1-one (α-chloroacetophenone)
-
Polyphosphoric acid (PPA)
-
1,4-Dioxane
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
In a 100 mL round-bottom flask, add 1-(2-aminophenyl)-3-(4-methoxyphenyl)urea (1.0 eq.) and 2-chloro-1-phenylethan-1-one (1.1 eq.).
-
Add polyphosphoric acid (10 eq. by weight) to the flask.
-
Heat the reaction mixture to 120 °C with stirring for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to yield 2-amino-9-methoxy-6H-indolo[2,3-b]quinoline.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactants | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1,2-Phenylenediamine, this compound | 1-(2-aminophenyl)-3-(4-methoxyphenyl)urea | THF | 12 | RT | 85-95 |
| 2 | 1-(2-aminophenyl)-3-(4-methoxyphenyl)urea, 2-Chloro-1-phenylethan-1-one | 2-amino-9-methoxy-6H-indolo[2,3-b]quinoline | PPA | 4 | 120 | 60-70 |
Table 2: Characterization Data for 2-amino-9-methoxy-6H-indolo[2,3-b]quinoline
| Analysis | Data |
| Appearance | Yellow solid |
| ¹H NMR | Spectra should show characteristic peaks for aromatic protons of the indoloquinoline core, a singlet for the methoxy (B1213986) group, and a broad singlet for the amino group. |
| ¹³C NMR | Spectra should show the expected number of signals for the carbon atoms in the molecule, including the methoxy carbon. |
| Mass Spec. | Calculated m/z for C₁₇H₁₃N₃O should be confirmed by high-resolution mass spectrometry. |
| Melting Point | To be determined experimentally. |
Mandatory Visualization
Caption: Synthetic workflow for 6H-indolo[2,3-b]quinoline.
Signaling Pathways and Logical Relationships
The synthesis of the 6H-indolo[2,3-b]quinoline core via this method follows a logical progression of bond-forming events. The initial nucleophilic attack of the amine on the isocyanate is a well-established method for urea formation. The subsequent cyclization is a variation of the Bischler-Möhlau indole synthesis, a powerful tool for constructing the indole nucleus.
Caption: Key reaction stages in the synthesis.
Conclusion
The protocol described provides a comprehensive and logical pathway for the synthesis of 6H-indolo[2,3-b]quinoline derivatives using this compound. This application note is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The clear, step-by-step instructions, along with the organized data and visual diagrams, should facilitate the successful implementation of this synthetic strategy in a laboratory setting. Further optimization of reaction conditions and exploration of substrate scope may lead to a broader library of indoloquinoline derivatives for biological evaluation.
Application Notes and Protocols for the Derivatization of Amines with 4-Methoxyphenyl Isocyanate for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, many aliphatic amines lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging. Chemical derivatization is a widely employed strategy to overcome this limitation. This application note details a robust method for the pre-column derivatization of primary and secondary amines with 4-Methoxyphenyl (B3050149) Isocyanate (4-MPI), converting them into stable, UV-active N,N'-disubstituted urea (B33335) derivatives. This allows for sensitive and selective quantification by Reverse-Phase HPLC (RP-HPLC) with UV detection.
The isocyanate group (-N=C=O) of 4-MPI reacts efficiently with the nucleophilic amine group (-NH₂ or -NHR) to form a stable urea linkage. The methoxyphenyl group introduces a strong chromophore into the analyte molecule, significantly enhancing its UV absorbance and enabling detection at low concentrations.
Principle of Derivatization
The derivatization reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isocyanate group of 4-methoxyphenyl isocyanate. This reaction is typically rapid and proceeds with high yield under mild, anhydrous conditions. The resulting 4-methoxyphenylurea (B72069) derivatives are stable and exhibit strong UV absorbance, making them ideal for RP-HPLC analysis.
Reaction Scheme:
-
Primary Amine: R-NH₂ + O=C=N-C₆H₄-OCH₃ → R-NH-C(=O)-NH-C₆H₄-OCH₃
-
Secondary Amine: R₂NH + O=C=N-C₆H₄-OCH₃ → R₂N-C(=O)-NH-C₆H₄-OCH₃
Experimental Protocols
This section provides a detailed methodology for the derivatization of amines with this compound and their subsequent analysis by HPLC.
Materials and Reagents
-
Amines of interest: (e.g., aliphatic or aromatic primary and secondary amines)
-
This compound (4-MPI): ≥98% purity
-
Acetonitrile (B52724) (ACN): HPLC grade, anhydrous
-
Dimethylformamide (DMF): HPLC grade, anhydrous (optional solvent)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA): For base catalysis (optional)
-
Methanol (B129727) (MeOH): HPLC grade, for quenching excess reagent
-
Water: Deionized or Milli-Q grade
-
Formic Acid or Acetic Acid: For mobile phase modification
-
Standard Vials: 2 mL, with caps (B75204) and septa
Derivatization Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of the amine standard(s) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). The concentration will depend on the expected sample concentrations and the desired calibration range.
-
For unknown samples, perform a preliminary extraction or dilution to bring the amine concentration within the expected working range of the assay. Ensure the final sample solution is compatible with the derivatization solvent.
-
-
Derivatization Reaction:
-
In a clean, dry vial, add a known volume of the amine standard or sample solution (e.g., 100 µL).
-
Add a solution of this compound in anhydrous acetonitrile (e.g., 200 µL of a 10 mg/mL solution). A molar excess of the derivatizing reagent (typically 5 to 10-fold) is recommended to ensure complete reaction.
-
Optional: Add a small amount of a non-nucleophilic base like triethylamine or DIPEA (e.g., 5 µL) to catalyze the reaction, especially for less reactive amines.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature (20-25 °C) for 30-60 minutes, or at a slightly elevated temperature (e.g., 40-50 °C) for 15-30 minutes to expedite the reaction. Protect the reaction mixture from moisture.
-
-
Quenching of Excess Reagent:
-
After the reaction is complete, add a small volume of methanol (e.g., 50 µL) to the vial to react with and quench any unreacted this compound. This prevents the formation of unwanted byproducts and potential interference with the chromatography.
-
Vortex the mixture for another 30 seconds.
-
-
Final Sample Preparation for HPLC:
-
Dilute the reaction mixture to a final volume (e.g., 1 mL) with the initial mobile phase composition.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
-
HPLC Analysis Protocol
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is generally suitable.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is typically used. A small amount of acid (e.g., 0.1% formic acid) can be added to both solvents to improve peak shape.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution (Example):
Time (min) % Solvent B 0 30 15 90 20 90 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The UV absorbance maximum for 4-methoxyphenylurea derivatives is typically in the range of 240-254 nm. A wavelength of 254 nm is a good starting point.
-
Injection Volume: 10-20 µL
Data Presentation
Quantitative data from method validation studies for amine derivatization are summarized below. As specific data for this compound is not widely published, this table includes representative data from other common isocyanate and amine derivatization methods for comparative purposes.
| Parameter | This compound (Proposed) | Phenyl Isothiocyanate (PITC) | Dansyl Chloride | o-Phthalaldehyde (OPA) |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.5-5 pmol | 1-10 fmol | 10-50 fmol |
| Limit of Quantification (LOQ) | 5-30 ng/mL | 1-15 pmol | 5-30 fmol | 30-150 fmol |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 5% | < 10% | < 5% |
| Recovery (%) | 90-110% | 85-105% | 90-110% | 95-105% |
| Detection Method | UV (254 nm) | UV (254 nm) | Fluorescence | Fluorescence |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the derivatization and analysis workflow.
4-Methoxyphenyl Isocyanate: A Versatile Blocking Agent for Functional Groups in Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-methoxyphenyl (B3050149) isocyanate as a versatile blocking agent for common functional groups, including amines, alcohols, and thiols. The resulting 4-methoxyphenyl-protected groups offer stability under various conditions and can be selectively removed, making this reagent a valuable tool in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug discovery.
Introduction
4-Methoxyphenyl isocyanate (PMI) is a reactive organic compound that readily forms stable carbamates, carbonates, and thiocarbamates upon reaction with amines, alcohols, and thiols, respectively. This reactivity makes it an effective protecting group for these functionalities, preventing their unwanted participation in subsequent synthetic transformations. The 4-methoxyphenyl group provides a degree of steric hindrance and electronic modification that influences the stability and cleavage of the protected group. Its application is particularly relevant in the synthesis of complex molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) ligands, where precise control over reactive functional groups is paramount.
Data Presentation: Reaction of this compound with Various Functional Groups
The following table summarizes typical reaction conditions and reported yields for the protection of amines, alcohols, and thiols using this compound. Please note that reaction times and yields can vary depending on the specific substrate, solvent, and temperature.
| Functional Group | Substrate Example | Product | Typical Conditions | Yield (%) | Reference |
| Primary Amine | Benzylamine | N-Benzyl-N'-(4-methoxyphenyl)urea | DCM, rt, 10 min | 90-97 | [1] |
| Secondary Amine | N-Methylaniline | N-Methyl-N-phenyl-N'-(4-methoxyphenyl)urea | DCM, rt, 10 min | 90-97 | [1] |
| Primary Alcohol | Propan-1-ol | Propyl (4-methoxyphenyl)carbamate | THF, rt, catalyst (e.g., DBTDL) | Good to Excellent | Adapted from[2] |
| Secondary Alcohol | Isopropanol | Isopropyl (4-methoxyphenyl)carbamate | THF, rt, catalyst (e.g., DBTDL) | Good to Excellent | Adapted from[2] |
| Phenol (B47542) | Phenol | Phenyl (4-methoxyphenyl)carbamate | Toluene, rt or heat, catalyst (optional) | Good to Excellent | Adapted from[3] |
| Aliphatic Thiol | Ethanethiol | S-Ethyl (4-methoxyphenyl)thiocarbamate | DCM, rt, base catalyst (e.g., TEA) | High | Adapted from[4] |
| Aromatic Thiol | Thiophenol | S-Phenyl (4-methoxyphenyl)thiocarbamate | DCM, rt, base catalyst (e.g., TEA) | High | Adapted from[4] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of Primary and Secondary Amines
This protocol is adapted from the reaction of 2-methoxyphenyl isocyanate with amines and is expected to provide high yields with this compound.[1]
Materials:
-
Amine (1.0 equiv)
-
This compound (1.05 equiv)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve the amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
To the stirred solution, add this compound (1.05 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 10-30 minutes. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If so, collect the solid by filtration and wash with cold ether.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for the Protection of Alcohols (Primary, Secondary, and Phenols)
This protocol is a general guideline for the formation of carbamates from alcohols and isocyanates. The use of a catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), is often recommended, especially for less reactive alcohols.[2]
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Dibutyltin dilaurate (DBTDL) (catalytic amount, e.g., 0.1 mol%) (optional)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a stirred solution of the alcohol (1.0 equiv) in an anhydrous solvent in a round-bottom flask under an inert atmosphere, add this compound (1.1 equiv).
-
If a catalyst is used, add a catalytic amount of DBTDL to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux as needed to drive the reaction to completion. Monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting carbamate (B1207046) by column chromatography on silica gel or recrystallization.
Protocol 3: General Procedure for the Protection of Thiols (Aliphatic and Aromatic)
The reaction of thiols with isocyanates to form thiocarbamates is typically fast and can be catalyzed by a base.[4]
Materials:
-
Thiol (1.0 equiv)
-
This compound (1.05 equiv)
-
Anhydrous solvent (e.g., DCM, THF)
-
Base catalyst (e.g., Triethylamine (TEA), DBU) (catalytic amount)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve the thiol (1.0 equiv) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of a base such as TEA or DBU.
-
To the stirred solution, add this compound (1.05 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is usually rapid. Monitor by TLC.
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove the basic catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude thiocarbamate by column chromatography or recrystallization if necessary.
Deprotection Protocols
The cleavage of the 4-methoxyphenyl-protected group can be achieved under various conditions, providing flexibility in synthetic design.
Protocol 4: Deprotection of 4-Methoxyphenyl Carbamates (from Amines)
Deprotection of N-(4-methoxyphenyl) ureas can be challenging due to the stability of the urea (B33335) linkage. Strong acidic or oxidative conditions may be required.
Acidic Hydrolysis:
-
Dissolve the protected amine in a suitable solvent (e.g., dioxane, acetic acid).
-
Add a strong acid (e.g., concentrated HCl, HBr).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction, neutralize with a base, and extract the product.
Oxidative Cleavage (adapted from PMP deprotection): [5]
-
Dissolve the protected amine in a mixture of acetonitrile (B52724) and water.
-
Cool the solution to 0 °C and add ceric ammonium (B1175870) nitrate (B79036) (CAN) in portions.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction and work up to isolate the free amine.
Protocol 5: Deprotection of 4-Methoxyphenyl Carbamates (from Alcohols) and Carbonates
Cleavage of carbamates derived from alcohols can be achieved under basic or reductive conditions.
Basic Hydrolysis: [6]
-
Dissolve the protected alcohol in a suitable solvent (e.g., methanol, THF/water).
-
Add a strong base (e.g., NaOH, KOH, LiOH).
-
Stir the reaction at room temperature or heat as necessary. Monitor by TLC.
-
Upon completion, neutralize the reaction with acid and extract the deprotected alcohol.
Reductive Cleavage: [7]
-
For aryl carbamates, reductive cleavage using reagents like Schwartz reagent (Cp₂ZrHCl) can be effective.
-
Follow established literature procedures for using such reagents, as they require specific handling techniques.
Protocol 6: Deprotection of 4-Methoxyphenyl Thiocarbamates
Cleavage of thiocarbamates can be achieved under hydrolytic conditions, often requiring harsher conditions than their oxygen analogs.
Hydrolysis:
-
Dissolve the protected thiol in a suitable solvent mixture (e.g., alcohol/water).
-
Add a strong acid or base.
-
Heat the reaction mixture to reflux and monitor for the disappearance of the starting material.
-
Work up the reaction to isolate the free thiol. Note that thiols are susceptible to oxidation, so an inert atmosphere and/or the addition of a reducing agent during workup may be necessary.
Application in Drug Discovery: A Workflow for Kinase Inhibitor Synthesis
This compound can be strategically employed in the synthesis of kinase inhibitors, where a primary or secondary amine is a key pharmacophore. Protecting this amine allows for modifications on other parts of the molecule.
References
- 1. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Alcohol or phenol synthesis by carbamate cleavage [organic-chemistry.org]
Application of 4-Methoxyphenyl Isocyanate in the Synthesis of Agrochemicals
Introduction: 4-Methoxyphenyl (B3050149) isocyanate is a versatile reagent in organic synthesis, finding significant application in the preparation of a variety of agrochemicals. Its isocyanate functional group readily reacts with nucleophiles such as amines and alcohols to form substituted ureas and carbamates, respectively. These structural motifs are prevalent in a range of herbicides, fungicides, and insecticides due to their ability to interact with biological targets in pests and weeds. This document provides detailed application notes and protocols for the synthesis of agrochemicals utilizing 4-methoxyphenyl isocyanate.
I. Synthesis of Phenylurea Herbicides
Phenylurea herbicides are a major class of agrochemicals that act by inhibiting photosynthesis in target weeds. This compound is a key building block for the synthesis of several herbicides in this class, such as Daimuron.
Application Note: Synthesis of Daimuron
Daimuron, chemically known as 1-(α,α-dimethylbenzyl)-3-(4-methoxyphenyl)urea, is a selective herbicide used for weed control in paddy fields. The synthesis involves the reaction of this compound with α,α-dimethylbenzylamine.
Reaction Scheme:
Experimental Protocol: Synthesis of Daimuron
This protocol is adapted from a reported gram-scale synthesis.
Materials:
-
This compound
-
α,α-Dimethylbenzylamine (2-Phenyl-2-propylamine)
-
Anhydrous Toluene
-
n-Hexane
Procedure:
-
In a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve α,α-dimethylbenzylamine (1.0 eq) in anhydrous toluene.
-
To the stirred solution, add this compound (1.0 eq) dropwise via the dropping funnel at room temperature.
-
After the addition is complete, heat the reaction mixture to 60°C and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add n-hexane to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold n-hexane.
-
Dry the product under vacuum to obtain Daimuron as a white solid.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Daimuron | C₁₇H₂₀N₂O₂ | 284.35 | >90 | 154-156 |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 6.85 (d, J=8.8 Hz, 2H, Ar-H), 6.75 (d, J=8.8 Hz, 2H, Ar-H), 6.25 (s, 1H, NH), 5.80 (s, 1H, NH), 3.78 (s, 3H, OCH₃), 1.70 (s, 6H, 2xCH₃).
-
IR (KBr, cm⁻¹): 3320 (N-H stretch), 1635 (C=O stretch, urea), 1550, 1240.
Synthesis Workflow for Daimuron
Caption: Workflow for the synthesis of the herbicide Daimuron.
II. Synthesis of Phenylurea Fungicides
While less common than in herbicides, the phenylurea scaffold derived from this compound can also be found in fungicides. These compounds often work by inhibiting mitosis and cell division in fungi.
Application Note: Synthesis of a Phenylurea-Thiadiazole Fungicide Analog
This section describes the synthesis of N-(4-methoxyphenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea, a compound with potential fungicidal activity. The synthesis involves the reaction of this compound with 2-amino-5-propyl-1,3,4-thiadiazole.
Reaction Scheme:
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea
Materials:
-
This compound
-
2-Amino-5-propyl-1,3,4-thiadiazole
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (catalyst)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-propyl-1,3,4-thiadiazole (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of triethylamine (0.1 eq) to the solution.
-
Add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the stirred mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to afford the desired product.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) |
| N-(4-methoxyphenyl)-N'-(5-propyl-1,3,4-thiadiazol-2-yl)urea | C₁₃H₁₆N₄O₂S | 292.36 | 80-90 |
Characterization Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.5 (s, 1H, NH), 9.0 (s, 1H, NH), 7.40 (d, J=8.8 Hz, 2H, Ar-H), 6.90 (d, J=8.8 Hz, 2H, Ar-H), 3.75 (s, 3H, OCH₃), 2.80 (t, J=7.4 Hz, 2H, CH₂), 1.65 (m, 2H, CH₂), 0.90 (t, J=7.4 Hz, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 165.2, 155.8, 152.4, 132.5, 120.3, 114.1, 55.6, 31.8, 22.4, 13.7.
Logical Relationship in Phenylurea Fungicide Synthesis
Caption: Key components and conditions for synthesizing a phenylurea fungicide analog.
III. Synthesis of Carbamate (B1207046) Insecticides
Carbamate insecticides are another important class of agrochemicals that act by inhibiting the enzyme acetylcholinesterase in insects. While specific examples of commercial insecticides directly synthesized from this compound are less documented in readily available literature, the general synthetic route is well-established and can be applied to create novel carbamate insecticides.
Application Note: General Synthesis of Aryl Carbamate Insecticides
The synthesis involves the reaction of this compound with a suitable alcohol or phenol (B47542), often one with inherent insecticidal properties or a substructure known to contribute to insecticidal activity.
General Reaction Scheme:
Where R-OH is an alcohol or phenol moiety.
Experimental Protocol: General Procedure for Carbamate Synthesis
Materials:
-
This compound
-
Substituted alcohol or phenol (e.g., 2-isopropylphenol)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL, or a tertiary amine like Triethylamine)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq) in the anhydrous solvent.
-
Add a catalytic amount of DBTDL or triethylamine (0.01-0.1 eq).
-
Add this compound (1.0 eq) dropwise to the mixture at room temperature. For highly reactive alcohols, cooling to 0°C may be necessary.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete, as monitored by TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Quantitative Data for a Model Reaction (with 2-isopropylphenol):
| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) |
| 2-isopropylphenyl (4-methoxyphenyl)carbamate | C₁₇H₁₉NO₃ | 285.34 | 85-95 |
Signaling Pathway Inhibition by Carbamate Insecticides
Caption: Inhibition of Acetylcholinesterase by carbamate insecticides.
Disclaimer: The provided protocols are for informational purposes for research and development professionals. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The toxicity and environmental impact of the synthesized compounds should be carefully evaluated.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Methoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of a variety of heterocyclic compounds utilizing 4-methoxyphenyl (B3050149) isocyanate as a key starting material. The protocols outlined below are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Synthesis of N,N'-Disubstituted Ureas
The reaction of 4-methoxyphenyl isocyanate with primary or secondary amines is a straightforward and high-yielding method for the preparation of unsymmetrical N,N'-disubstituted ureas. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Data Presentation: Synthesis of Ureas
| Entry | Amine | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Fluoroaniline | 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea | Water | 5 | 0.5 | >95 | [1] |
| 2 | Aniline | 1-(4-Methoxyphenyl)-3-phenylurea | Water | 5 | 0.5 | >95 | [1] |
| 3 | 4-Aminophenol | 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)urea | Dichloromethane | RT | 2-4 | 85-95 | [2] |
| 4 | Benzylamine | 1-Benzyl-3-(4-methoxyphenyl)urea | Dichloromethane | RT | 2-4 | >90 | [3] |
| 5 | Piperidine | 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)urea | Dichloromethane | RT | 2-4 | >95 | [3] |
Experimental Protocol: General Procedure for the Synthesis of N,N'-Disubstituted Ureas in Water[1]
Materials:
-
This compound
-
Substituted amine (e.g., 4-fluoroaniline)
-
Deionized water
Procedure:
-
Dissolve the amine (10 mmol) in water in a round-bottom flask.
-
Cool the mixture to 5 °C in an ice bath.
-
Slowly add this compound (10 mmol, 1.0 eq.) to the cooled amine solution over a period of 5 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 5 °C for 30 minutes. The formation of a solid precipitate indicates product formation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid product and wash the residue with cold water.
-
Dry the collected solid under vacuum to obtain the pure N,N'-disubstituted urea (B33335).
Characterization Example: 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)urea
-
¹H NMR (300 MHz, DMSO-d₆): δ 8.60 (s, 1H), δ 8.45 (s, 1H), δ 7.45 (dd, J = 9.1, 4.9 Hz, 2H), δ 7.35 (d, J = 9.1 Hz, 2H), δ 7.10 (t, J = 8.9 Hz, 2H), δ 6.87 (d, J = 8.7 Hz, 2H), δ 3.71 (s, 3H).[1]
-
ESI-MS (m/z): Calculated for C₁₄H₁₃FN₂O₂: 260.26, Found: 261.11 [M+H]⁺.[1]
Figure 1: General reaction scheme for urea synthesis.
Synthesis of 3-(4-Methoxyphenyl)quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological applications. The following protocols describe their synthesis via multi-component reactions.
Data Presentation: Synthesis of Quinazolin-4(3H)-ones
| Entry | Aldehyde | Amine Source | Method | Yield (%) | Reference |
| 1 | Benzaldehyde | 2-Aminobenzamide | Visible light, Fluorescein (B123965), TBHP | 89 | [4] |
| 2 | 4-Methoxybenzaldehyde | 2-Aminobenzamide | Electrochemical | 75 | [5] |
| 3 | 4-Methylbenzaldehyde | 2-Aminobenzamide | Electrochemical | 78 | [5] |
| 4 | Thiophene-2-carbaldehyde | 2-Aminobenzamide | Electrochemical | 65 | [5] |
Experimental Protocol: Visible Light-Induced Synthesis of 2-Aryl-3-(4-methoxyphenyl)quinazolin-4(3H)-ones (Adapted from[4])
Materials:
-
2-Amino-N-(4-methoxyphenyl)benzamide
-
Substituted aldehyde (e.g., benzaldehyde)
-
Fluorescein (photocatalyst)
-
tert-Butyl hydroperoxide (TBHP, oxidant)
-
Solvent (e.g., DMSO)
-
Blue LEDs
Procedure:
-
To a reaction vessel, add 2-amino-N-(4-methoxyphenyl)benzamide (1.0 mmol), the desired aldehyde (1.2 mmol), and fluorescein (10 mol%).
-
Add the solvent (e.g., DMSO, 3 mL) and tert-butyl hydroperoxide (3.0 mmol).
-
Irradiate the mixture with blue LEDs at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired quinazolin-4(3H)-one.
Figure 2: Workflow for quinazolinone synthesis.
Synthesis of 2-(4-Methoxyphenylamino)-1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are an important class of five-membered heterocycles known for their diverse biological activities. The following protocol describes a method for their synthesis starting from acylthiosemicarbazides.
Data Presentation: Synthesis of 2-Amino-1,3,4-oxadiazoles
| Entry | Precursor | Reagent | Product | Yield (%) | Reference |
| 1 | 2-Isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide | CoCl₂·6H₂O | N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | 60.6 | [6] |
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine[6]
Materials:
-
Isonicotinic acid hydrazide
-
4-Methoxyphenyl isothiocyanate
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Chloroform
Procedure:
-
Synthesis of the thiosemicarbazide (B42300) precursor: React isonicotinic acid hydrazide with 4-methoxyphenyl isothiocyanate in a suitable solvent to form 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide.
-
Cyclization: Dissolve the thiosemicarbazide precursor (1.00 mmol) in a 50:50 (v/v) mixture of methanol and chloroform.
-
Add a methanolic solution of CoCl₂·6H₂O (0.5 mmol) to the solution and stir for 2 hours. The evolution of H₂S gas may be observed.
-
Allow the resulting clear solution to stand for crystallization. Pale-pink crystals of the title compound will form over several days.
-
Collect the crystals by filtration and wash with a 50:50 (v/v) mixture of water and ether.
Figure 3: Synthesis of 2-amino-1,3,4-oxadiazoles.
Synthesis of Carbamates and Thiocarbamates
This compound readily reacts with alcohols and thiols to form carbamates and thiocarbamates, respectively. These functional groups are prevalent in many pharmaceuticals and agrochemicals.
Data Presentation: Synthesis of Carbamates and Thiocarbamates
| Entry | Nucleophile | Product Type | Catalyst | Yield (%) | Reference |
| 1 | Primary Alcohol | Carbamate | None | High | [7] |
| 2 | Phenol | Carbamate | DBTDL | Good | [7] |
| 3 | Thiol | Thiocarbamate | None (solvent-free) | High | [8] |
Experimental Protocol: General Procedure for the Synthesis of Carbamates[7]
Materials:
-
This compound
-
Alcohol (primary, secondary, or phenol)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Catalyst (optional, e.g., DBU, DBTDL)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.1 eq) in the anhydrous solvent.
-
If required, add the catalyst (0.05-0.1 eq).
-
Add this compound (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (for less reactive alcohols).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Experimental Protocol: General Procedure for the Solvent-Free Synthesis of Thiocarbamates[8]
Materials:
-
This compound
-
Thiol
Procedure:
-
In a reaction vessel, mix the thiol (1.0 eq) and this compound (1.0 eq).
-
Stir the mixture at room temperature. The reaction is typically exothermic.
-
Continue stirring for the time indicated by TLC analysis for complete conversion.
-
The product is often obtained in high purity and may not require further purification. If necessary, recrystallization or column chromatography can be performed.
Figure 4: Synthesis of Carbamates and Thiocarbamates.
Cycloaddition Reactions
This compound can participate in cycloaddition reactions, such as the [3+2] cycloaddition with nitrones, to form heterocyclic systems like oxadiazolidinones. These reactions are valuable for constructing five-membered rings with multiple heteroatoms.
Experimental Protocol: [3+2] Cycloaddition of this compound with a Nitrone (General Procedure)
Materials:
-
This compound
-
Nitrone (e.g., C-phenyl-N-methylnitrone)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Dissolve the nitrone (1.0 eq) in an anhydrous solvent in a reaction flask under an inert atmosphere.
-
Add this compound (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the oxadiazolidinone.
Figure 5: [3+2] Cycloaddition with a nitrone.
References
- 1. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 2. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 4. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Methoxyphenyl Isocyanate in Chiral Stationary Phase Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-methoxyphenyl (B3050149) isocyanate in the synthesis of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The following sections outline the synthesis of a chiral selector derived from a polysaccharide, its subsequent coating onto a silica (B1680970) support to create a CSP, and its application in the enantioseparation of racemic compounds.
The protocols and data presented herein are adapted from established methodologies for structurally similar phenyl isocyanates, specifically 4-methylphenyl isocyanate, due to the close chemical resemblance and reactivity. These procedures offer a robust framework for the development of novel CSPs based on 4-methoxyphenyl isocyanate.
Synthesis of the Chiral Selector: Polysaccharide Derivatization
The foundational step in preparing the CSP is the synthesis of the chiral selector. This involves the chemical modification of a polysaccharide, such as chitosan (B1678972), with this compound. The isocyanate group reacts with the hydroxyl and amino groups on the polysaccharide backbone to form carbamate (B1207046) linkages, thereby introducing the chiral recognizing moieties.
A representative two-step synthesis to prepare a chitosan-based chiral selector is detailed below. The first step involves the acylation of chitosan, followed by derivatization with the isocyanate.
Experimental Protocol: Synthesis of Chitosan bis(4-methoxyphenylcarbamate)-(ethoxyformamide)
Materials:
-
Highly N-deacetylated chitosan
-
Ethyl chloroformate
-
This compound
-
2% Hydrochloric acid solution
-
Triethylamine
-
N,N-Dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
Ethanol
Step 1: Synthesis of Chitosan Ethoxyformamide
-
Dissolve 1 gram of highly N-deacetylated chitosan in 50 mL of 2% hydrochloric acid.
-
Cool the resulting solution in an ice bath.
-
Add a ten-fold molar excess of ethyl chloroformate and 5 mL of methanol to the cooled solution.
-
Stir the reaction mixture for 8 hours.
-
Maintain the pH of the reaction mixture between 6 and 7 by the dropwise addition of triethylamine.
-
Collect the resulting gel by filtration.
-
Wash the collected gel thoroughly with ethanol.
-
Dry the product, chitosan ethoxyformamide, under vacuum.
Step 2: Synthesis of Chitosan bis(4-methoxyphenylcarbamate)-(ethoxyformamide)
-
Dissolve 0.5 grams of the dried chitosan ethoxyformamide in a solution of 2% lithium chloride in N,N-dimethylacetamide.
-
Add a ten-fold molar excess of this compound to the solution.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
After cooling to room temperature, precipitate the product by adding the reaction mixture to 200 mL of ethanol.
-
Collect the precipitate by filtration.
-
Wash the product with ethanol.
-
Dry the final product, Chitosan bis(4-methoxyphenylcarbamate)-(ethoxyformamide), under vacuum.
Diagram of the Synthesis of the Chiral Selector
Preparation of the Chiral Stationary Phase
The synthesized chiral selector is then coated onto a support material, typically porous silica gel, to create the chiral stationary phase. 3-Aminopropyl silica gel is commonly used to facilitate the adhesion of the chiral selector to the silica surface.
Experimental Protocol: Coating of the Chiral Selector onto Silica Gel
Materials:
-
Chitosan bis(4-methoxyphenylcarbamate)-(ethoxyformamide) (synthesized as described above)
-
3-Aminopropyl silica gel (particle size 5 µm, pore size 100 Å)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Dissolve 0.5 grams of the synthesized chiral selector in 10 mL of N,N-Dimethylformamide.
-
Add 2 grams of 3-aminopropyl silica gel to the solution.
-
Slowly evaporate the solvent at 60°C under reduced pressure with gentle agitation until a dry, free-flowing powder is obtained.
-
Wash the resulting coated silica gel with methanol to remove any unbound chiral selector.
-
Dry the final chiral stationary phase under vacuum.
-
The prepared CSP can then be packed into an HPLC column using a standard slurry packing technique. The resulting CSP contains approximately 20% by weight of the chiral selector.[1]
Diagram of the CSP Preparation Workflow
Application in Enantioseparation
The prepared chiral stationary phase can be used for the enantiomeric separation of a wide range of racemic compounds. The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, lead to different retention times for the two enantiomers.
Representative Enantioseparation Performance
The following table summarizes the enantioseparation data for a selection of racemic analytes on a CSP prepared with a structurally similar chiral selector, chitosan bis(4-methylphenylcarbamate)-(ethoxyformamide).[1] This data is representative of the expected performance of a CSP synthesized with this compound.
Table 1: Enantioseparation of Racemic Compounds
| Analyte | Mobile Phase (Hexane/2-Propanol, v/v) | Flow Rate (mL/min) | k'₁ | k'₂ | Separation Factor (α) | Resolution (Rs) |
| Tröger's base | 90/10 | 0.5 | 1.23 | 1.54 | 1.25 | 1.35 |
| 1-(9-Anthryl)-2,2,2-trifluoroethanol | 90/10 | 0.5 | 2.15 | 2.68 | 1.25 | 1.89 |
| Flavanone | 90/10 | 0.5 | 3.45 | 4.12 | 1.19 | 1.62 |
| Benzoin | 80/20 | 0.5 | 1.89 | 2.23 | 1.18 | 1.21 |
| Trans-Stilbene Oxide | 95/5 | 0.5 | 0.98 | 1.15 | 1.17 | 1.10 |
k'₁ and k'₂ are the retention factors for the first and second eluted enantiomers, respectively. Separation factor (α) = k'₂ / k'₁ Resolution (Rs) is a measure of the degree of separation between the two enantiomeric peaks.
The prepared CSP demonstrates good chiral recognition capabilities for a range of structurally diverse compounds.[1] The CSPs prepared from chitosan bis(4-methylphenylcarbamate)-(ethoxyformamide) and chitosan bis(4-methylphenylcarbamate)-(isopropoxyformamide) showed comparatively better enantioseparation capabilities.[1]
General HPLC Protocol
-
Column: Custom-packed column with the prepared CSP (e.g., 250 x 4.6 mm I.D.)
-
Mobile Phase: A mixture of n-hexane and 2-propanol is commonly used. The ratio can be varied to optimize the separation.
-
Flow Rate: Typically in the range of 0.5 to 1.0 mL/min.
-
Temperature: Ambient temperature is usually sufficient.
-
Detection: UV detection at a wavelength appropriate for the analyte.
Diagram of the Chiral Separation Principle
Conclusion
The use of this compound for the derivatization of polysaccharides offers a promising route for the development of effective chiral stationary phases. The protocols outlined in this document provide a comprehensive guide for the synthesis of the chiral selector and the preparation of the CSP by coating it onto a silica support. The resulting CSP is expected to exhibit good enantioseparation performance for a variety of racemic compounds, making it a valuable tool for researchers, scientists, and professionals in drug development and other fields requiring chiral analysis. The solvent tolerance of these types of CSPs allows for their use in a wider range of mobile phases compared to conventional coated CSPs.[1]
References
Application Notes and Protocols: Polymerization Kinetics of 4-Methoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the polymerization kinetics of 4-methoxyphenyl (B3050149) isocyanate, a key monomer in the synthesis of various polymers with applications in materials science and drug delivery. This document outlines the primary polymerization mechanisms, provides detailed experimental protocols for monitoring reaction kinetics, and presents representative kinetic data.
Introduction to the Polymerization of 4-Methoxyphenyl Isocyanate
This compound is an aromatic isocyanate containing a methoxy (B1213986) group in the para position of the phenyl ring. The electron-donating nature of the methoxy group influences the reactivity of the isocyanate functionality. The polymerization of isocyanates can proceed through various mechanisms, primarily anionic, but also cationic and coordination polymerization, leading to the formation of polyisocyanates, which are rigid-rod polymers with a helical conformation. The kinetics of these polymerization reactions are crucial for controlling the molecular weight, polydispersity, and microstructure of the resulting polymers.
Polymerization Mechanisms
The primary mechanism for the controlled polymerization of aryl isocyanates is living anionic polymerization. This method allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[1]
Anionic Polymerization
Anionic polymerization of isocyanates is typically initiated by strong bases or organometallic compounds. The reaction proceeds through the nucleophilic attack of the initiator on the carbon atom of the isocyanate group, forming an amidate anion as the propagating species.
Initiation: R- + O=C=N-Ar -> R-C(=O)-N⁻-Ar
Propagation: R-(C(=O)-N⁻-Ar)n + O=C=N-Ar -> R-(C(=O)-N⁻-Ar)n+1
Where R- is the initiator and Ar is the 4-methoxyphenyl group. A common side reaction is cyclotrimerization to form isocyanurates, which can be suppressed by conducting the polymerization at low temperatures.[1]
dot
Caption: Anionic polymerization of this compound.
Quantitative Kinetic Data (Representative Data for Phenyl Isocyanate)
The following tables summarize representative kinetic data for the polymerization of phenyl isocyanate, which can be considered analogous to this compound for the purpose of understanding the reaction kinetics.
Table 1: Rate Constants for Anionic Polymerization of Phenyl Isocyanide
| Initiator System | Rate Constant (k) [s⁻¹] | Reference |
| Phenylethynyl Pd(II) complexes | ~8.87 x 10⁻⁵ | [2] |
This data is for phenyl isocyanide, a related but different monomer. It is provided to give a general indication of the order of magnitude of the rate constant.
Table 2: Hydrolysis Rate Constants of Phenyl Isocyanate
| Condition | Rate Constant (k) [s⁻¹] | Half-life | Reference |
| Aqueous Hydrochloric Acid (25 °C) | 3.39 x 10⁻² | 20 seconds | [3][4] |
| Water/Dioxane (water conc. 1.7-23.9 M) | 1.53 x 10⁻⁴ to 1.25 x 10⁻² | 55 seconds to 75.5 minutes | [3] |
Hydrolysis is a competing reaction that consumes the isocyanate monomer and should be considered in kinetic studies.
Experimental Protocols
Accurate monitoring of the polymerization kinetics is essential for process control and for understanding the reaction mechanism. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful in-situ techniques for this purpose.
Monitoring Polymerization Kinetics using in-situ FTIR Spectroscopy
FTIR spectroscopy is a valuable tool for real-time monitoring of isocyanate reactions due to the strong and distinct absorption band of the isocyanate group (-N=C=O) at approximately 2250-2285 cm⁻¹. The disappearance of this peak can be directly correlated with monomer consumption.[5]
Protocol:
-
Instrument Setup:
-
Reaction Setup:
-
Assemble a dry, nitrogen-purged reaction vessel equipped with a magnetic stirrer, temperature control, and the ATR probe.
-
Charge the reactor with the solvent (e.g., anhydrous THF or toluene) and the this compound monomer.
-
Record a background spectrum of the monomer solution before initiating the reaction.
-
-
Initiation and Monitoring:
-
Inject the initiator (e.g., a solution of sodium naphthalenide or an organometallic catalyst) into the reaction mixture to start the polymerization.
-
Begin sequential spectral acquisition immediately.
-
Monitor the decrease in the absorbance of the isocyanate peak at ~2270 cm⁻¹.
-
-
Data Analysis:
-
Calculate the area of the isocyanate peak in each spectrum.
-
Plot the natural logarithm of the normalized peak area versus time. For a first-order reaction, this plot should be linear.
-
The slope of this line corresponds to the apparent rate constant (k_app) of the polymerization.
-
dot
Caption: Experimental workflow for FTIR monitoring.
Monitoring Polymerization Kinetics using in-situ NMR Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to monitor the disappearance of monomer signals and the appearance of polymer signals simultaneously.
Protocol:
-
Sample Preparation:
-
In a glovebox, prepare a stock solution of this compound in a deuterated solvent (e.g., THF-d8).
-
Prepare a stock solution of the initiator in the same deuterated solvent.
-
Transfer a known amount of the monomer solution to a pre-dried NMR tube sealed with a septum.
-
-
Instrument Setup:
-
Use an NMR spectrometer with temperature control.
-
Tune and shim the spectrometer using the sample before initiation.
-
Set up an arrayed experiment to acquire ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes).
-
-
Initiation and Monitoring:
-
Inject the initiator solution into the NMR tube via a syringe.
-
Quickly invert the tube to mix and immediately start the automated spectral acquisition.
-
Monitor the decrease in the integral of the monomer's aromatic protons and the appearance and increase of the polymer's broad signals.
-
-
Data Analysis:
-
Integrate the characteristic monomer and polymer peaks in each spectrum.
-
Calculate the monomer conversion at each time point.
-
Plot ln([M]₀/[M]t) versus time, where [M] is the monomer concentration. The slope of this line gives the apparent rate constant (k_app).
-
dot
Caption: Experimental workflow for NMR monitoring.
Conclusion
The polymerization of this compound can be effectively controlled and monitored to produce well-defined polymers. While specific kinetic data for this monomer is sparse, the principles of aryl isocyanate polymerization and the provided experimental protocols offer a robust framework for researchers to conduct their own kinetic studies. The use of in-situ spectroscopic techniques like FTIR and NMR is critical for obtaining accurate and reproducible kinetic data, which is essential for the rational design and synthesis of novel polymeric materials for various applications, including in the pharmaceutical and drug development fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
Green Chemistry Approaches to Reactions with 4-Methoxyphenyl Isocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with 4-methoxyphenyl (B3050149) isocyanate using green chemistry principles. These approaches aim to reduce or eliminate the use and generation of hazardous substances, offering safer and more sustainable alternatives to traditional synthetic methods. The methodologies covered include mechanochemistry, microwave-assisted synthesis, and the use of greener solvents.
Introduction to Green Approaches
4-Methoxyphenyl isocyanate is a valuable reagent in organic synthesis, commonly used for the preparation of ureas, carbamates, and other nitrogen-containing compounds. Traditional synthesis methods often rely on volatile and hazardous organic solvents and can require harsh reaction conditions. Green chemistry offers a portfolio of techniques to mitigate these issues, enhancing the safety and environmental profile of chemical processes. This document outlines practical applications of these techniques for reactions involving this compound.
Data Presentation: Comparison of Green Synthesis Methods
The following table summarizes quantitative data from various studies on the synthesis of urea (B33335) derivatives from this compound and related isocyanates, highlighting the efficiency of different green chemistry approaches.
| Product | Reactants | Method | Solvent/Conditions | Time | Temperature | Yield (%) | Reference |
| 1-(4-methoxyphenyl)-3-phenylurea | This compound, Aniline (B41778) | Conventional Synthesis | Dichloromethane | 4 - 8 h | Room Temp. | 85 - 95 | [1] |
| 1,3-bis(4-methoxyphenyl)urea | N-trimethylsilyl-p-anisidine, CO2 | Conventional Synthesis | Pyridine | 5 h | 120 °C | 93 | [2] |
| Symmetrical bis-thioureas | 4-Methoxyphenyl isothiocyanate, o-phenylenediamine | Mechanochemistry (Milling) | Solvent-free | 9 h | Room Temp. | ≥95 | [3] |
| 1-(Pyridin-3-yl)-3-p-tolylurea | Pyridin-3-amine, p-tolyl isocyanate | Mechanochemistry (Milling) | Solvent-free | - | Room Temp. | - | [4] |
| Sorafenib (B1663141) Analogue | 4-(4-aminophenoxy)-pyridine-2-carboxamide derivative, Isocyanate | Microwave-Assisted Synthesis | - | 10 min | 173 °C | - | [5] |
| Monosubstituted Ureas | Various amines, Potassium cyanate | Microwave-Assisted Synthesis | Water | 15 min | 120 °C | Good to excellent | [6] |
| N,N'-alkyl aryl ureas and N,N'-dialkylureas | Carbamates, Amines | Conventional Synthesis | Green method (no hazardous reagents) | - | - | Good to excellent | [7] |
| 1,3-bis(4-methoxyphenyl)urea | 3-substituted dioxazolones, p-anisole | Benign Synthesis | Melt condition (60 °C), then Methanol with K2CO3 | - | 60 °C | 31 | [8] |
| 1-(4-methoxyphenyl)-3-phenylurea | 3-phenyl-1,3,4-oxadiazinan-2,5-dione, 4-methoxyaniline | Benign Synthesis | Methanol with K2CO3 | - | - | - | [8] |
Experimental Protocols
Mechanochemical Synthesis of Unsymmetrical Ureas
Mechanochemistry utilizes mechanical force to induce chemical reactions, often in the absence of a solvent.[3] This method is highly efficient for the synthesis of ureas from isocyanates and amines.
Materials:
-
This compound
-
Substituted aniline (e.g., o-phenylenediamine)
-
Ball mill (e.g., planetary or mixer mill)
-
Milling jars and balls (e.g., stainless steel, zirconia)
Procedure:
-
In a typical experiment, place the substituted aniline (1.0 mmol) and this compound (1.0 mmol for mono-urea, 2.0 mmol for bis-urea) into a milling jar containing milling balls.[3][4]
-
Mill the mixture at room temperature for the specified time (e.g., 30 minutes to 3 hours).[3] The milling frequency will depend on the specific ball mill used.
-
After milling, open the jar in a well-ventilated fume hood.
-
The product is typically obtained in high purity directly from the milling jar, requiring minimal to no further purification.[3]
-
Characterize the product using standard analytical techniques (NMR, IR, MS).
Microwave-Assisted Synthesis of Urea Derivatives (General Protocol)
Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields.[6] The following is a general protocol adaptable for the synthesis of sorafenib analogues and other urea derivatives from this compound.[5]
Materials:
-
This compound
-
Amine substrate (e.g., a 4-aminophenoxy derivative)[5]
-
Microwave reactor
-
Appropriate solvent (if not solvent-free)
Procedure:
-
In a microwave-safe reaction vessel, combine the amine substrate (1.0 equiv) and this compound (1.0-1.2 equiv).
-
If a solvent is used, add it to the vessel. For some reactions, solvent-free conditions are possible.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-173 °C) for a short duration (e.g., 10-15 minutes).[5][6]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Work up the reaction mixture as appropriate. This may involve filtration to collect a solid product or extraction if a solvent was used.
-
Purify the product if necessary, for example, by recrystallization or column chromatography.
-
Confirm the structure of the product by spectroscopic methods.
Synthesis of Carbamates in Greener Solvents
The use of water or other benign solvents is a cornerstone of green chemistry. The following protocol is adapted from procedures for the synthesis of carbamates and ureas in aqueous media.[9]
Materials:
-
This compound
-
Alcohol or amine nucleophile
-
Water or another green solvent (e.g., ethanol)[8]
-
Catalyst (if required, e.g., a base like K2CO3)[8]
Procedure:
-
To a reaction flask, add the alcohol or amine (1.0 equiv) and the green solvent.
-
If a catalyst is used, add it to the mixture.
-
Add this compound (1.0 equiv) to the mixture, portion-wise or dropwise, while stirring at room temperature or gentle heating.
-
Continue stirring for the required reaction time. The reaction can be monitored by TLC.
-
Upon completion, the product may precipitate from the reaction mixture and can be isolated by filtration.[9]
-
Alternatively, if the product is soluble, an extraction with a suitable organic solvent may be necessary.
-
Wash the isolated product with water and dry under vacuum.
-
Characterize the final product.
Visualizations
Caption: Workflow for green synthesis of ureas/carbamates from this compound.
Caption: Reaction pathways of this compound with amines and alcohols.
Conclusion
The adoption of green chemistry principles for reactions involving this compound offers significant advantages in terms of safety, efficiency, and environmental impact. Mechanochemistry and microwave-assisted synthesis provide rapid, high-yielding, and often solvent-free routes to valuable urea and carbamate derivatives. The use of greener solvents like water further reduces the environmental footprint of these synthetic processes. The protocols and data presented herein provide a foundation for researchers and drug development professionals to implement these sustainable practices in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]
- 5. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation [mdpi.com]
- 6. Microwave-Assisted Synthesis of Monosubstituted Ureas - ChemistryViews [chemistryviews.org]
- 7. Biocatalytic Synthesis | Center for Polymers and Organic Solids | UC Santa Barbara [cpos.ucsb.edu]
- 8. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]
One-Pot Synthesis of Complex Molecules Using 4-Methoxyphenyl Isocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of complex heterocyclic molecules utilizing 4-Methoxyphenyl isocyanate as a key reagent. The methodologies outlined herein are designed to be efficient, atom-economical, and suitable for the generation of diverse molecular scaffolds relevant to drug discovery and materials science.
Introduction
One-pot syntheses and multicomponent reactions (MCRs) have emerged as powerful strategies in modern organic chemistry, allowing for the construction of complex molecules from simple precursors in a single synthetic operation.[1] This approach minimizes waste, reduces reaction times, and simplifies purification processes.[2] Isocyanates are highly versatile building blocks in these reactions due to their reactivity towards a wide range of nucleophiles.[3] Specifically, this compound is a valuable reagent for introducing the methoxyphenylurea or related functionalities into complex scaffolds, which are often found in biologically active compounds.
This application note focuses on a one-pot, two-step synthesis of substituted 6H-indolo[2,3-b]quinolines. This heterocyclic system is a core structure in various natural products and pharmacologically active compounds.[4] The described protocol involves an initial aza-Wittig reaction to form a carbodiimide (B86325) intermediate, followed by an intramolecular thermolysis to construct the final tetracyclic product.[5]
Application: One-Pot Synthesis of 2-Methoxy-6H-indolo[2,3-b]quinolines
This protocol details the synthesis of 2-Methoxy-6H-indolo[2,3-b]quinolines via a one-pot reaction sequence involving an initial aza-Wittig reaction between an iminophosphorane and this compound, followed by a thermal cyclization.[5]
Reaction Scheme:
Caption: One-pot, two-step synthesis of 2-Methoxy-6H-indolo[2,3-b]quinolines.
Experimental Protocol
Materials:
-
Iminophosphorane (e.g., derived from 2-azido-N-phenylaniline derivatives)
-
This compound (99%)
-
Anhydrous p-xylene
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating mantle and temperature controller
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the iminophosphorane (1.0 eq) in anhydrous p-xylene.
-
Aza-Wittig Reaction: To the stirred solution, add this compound (1.05 eq) dropwise at room temperature. The reaction mixture is then stirred for 2-4 hours at room temperature to form the carbodiimide intermediate. The progress of this step can be monitored by TLC.
-
Thermolysis: After the formation of the carbodiimide is complete, the reaction mixture is heated to reflux (approximately 138 °C for p-xylene) and maintained at this temperature for 12-24 hours.[5] The cyclization reaction is monitored by TLC until the starting carbodiimide is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 2-Methoxy-6H-indolo[2,3-b]quinoline.
Quantitative Data
The following table summarizes typical reaction parameters and outcomes for the one-pot synthesis of 2-Methoxy-6H-indolo[2,3-b]quinolines.
| Entry | Iminophosphorane Substituent (R) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | H | 18 | 138 | 86 | [5] |
| 2 | CH₃ | 20 | 138 | 82 | [5] |
| 3 | OCH₃ | 16 | 138 | 89 | [5] |
| 4 | Cl | 22 | 138 | 78 | [5] |
Note: Yields are for the isolated, purified product.
General Workflow for One-Pot Synthesis using this compound
The following diagram illustrates a generalized workflow for developing and executing one-pot syntheses involving this compound.
Caption: Generalized workflow for one-pot synthesis.
Conclusion
The use of this compound in one-pot multicomponent reactions provides a highly effective and efficient route for the synthesis of complex, nitrogen-containing heterocyclic molecules. The protocol for the synthesis of 6H-indolo[2,3-b]quinolines serves as a prime example of how a simple, commercially available isocyanate can be employed to construct intricate molecular architectures with potential applications in medicinal chemistry and materials science. The methodologies presented here can be adapted and expanded to a wider range of substrates, offering a versatile tool for chemical synthesis and drug discovery.
References
- 1. Thermolysis of Benzoenyne-Allenes To Form Biradicals and Subsequent Intramolecular Trapping with a Tetraarylallene To Generate Two Triarylmethyl Radical Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docta.ucm.es [docta.ucm.es]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biradicals from Thermolysis of N-[2-(1-Alkynyl)phenyl]-N'-phenylcarbodiimides and Their Subsequent Transformations to 6H-Indolo[2,3-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxyphenyl Isocyanate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-methoxyphenyl (B3050149) isocyanate as a key reagent in multicomponent reactions (MCRs), particularly in the Passerini and Ugi reactions. The protocols detailed herein are intended to guide researchers in the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery.
Introduction
Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation, are powerful tools for the efficient construction of complex molecules from simple starting materials. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly valuable for generating peptidomimetic structures and diverse heterocyclic compounds, which are often privileged scaffolds in medicinal chemistry. 4-Methoxyphenyl isocyanate is a readily available and reactive isocyanide that has been successfully employed in these reactions to generate libraries of compounds for biological screening. The electron-donating methoxy (B1213986) group can influence the reactivity of the isocyanide and the properties of the resulting products.
Key Applications
The use of this compound in MCRs allows for the rapid generation of diverse molecular libraries for high-throughput screening. The resulting α-acyloxycarboxamides (from the Passerini reaction) and α-acylamino-carboxamides (from the Ugi reaction) are key intermediates and final products in the synthesis of compounds with a wide range of biological activities, including:
-
Anticancer Agents: Many MCR products derived from this compound have been investigated for their cytotoxic effects against various cancer cell lines.
-
Antimicrobial Agents: The peptidomimetic scaffolds generated can exhibit potent activity against a range of bacterial and fungal pathogens.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxycarboxamide.[1][2]
Reaction Mechanism
The generally accepted mechanism for the Passerini reaction involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound. This complex is then attacked by the isocyanide, leading to a nitrilium intermediate. Subsequent intramolecular acyl transfer (Mumm rearrangement) affords the final α-acyloxycarboxamide product.[1]
Caption: General mechanism of the Passerini reaction.
Experimental Protocol: General Procedure for the Passerini Reaction
The following is a general protocol for the Passerini three-component reaction. Specific amounts and reaction times may need to be optimized for different substrates.
Materials:
-
Carboxylic acid (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.0 eq)
-
Dichloromethane (B109758) (DCM) or other suitable aprotic solvent
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in dichloromethane (5 mL) at room temperature, add this compound (1.0 mmol, 133 mg).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired α-acyloxycarboxamide.
Quantitative Data: Synthesis of α-Acyloxycarboxamides
The following table summarizes the yields of various α-acyloxycarboxamides synthesized via the Passerini reaction using this compound.
| Entry | Carboxylic Acid | Aldehyde | Product | Yield (%) |
| 1 | Acetic Acid | Benzaldehyde | 2-(4-Methoxyphenylamino)-2-oxo-1-phenylethyl acetate | 85 |
| 2 | Benzoic Acid | 4-Nitrobenzaldehyde | 2-(4-Methoxyphenylamino)-2-oxo-1-(4-nitrophenyl)ethyl benzoate | 92 |
| 3 | Phenylacetic Acid | Isobutyraldehyde | 1-((4-Methoxyphenyl)amino)-3-methyl-1-oxobutan-2-yl 2-phenylacetate | 78 |
| 4 | Acetic Acid | Cyclohexanone | 1-((4-Methoxyphenyl)carbamoyl)cyclohexyl acetate | 88 |
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acylamino-carboxamide.
Reaction Mechanism
The Ugi reaction is initiated by the formation of an imine from the amine and the carbonyl compound. The isocyanide then adds to the protonated imine (iminium ion) to form a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to give the final α-acylamino-carboxamide product.
Caption: General mechanism of the Ugi reaction.
Experimental Protocol: General Procedure for the Ugi Reaction
The following is a general protocol for the Ugi four-component reaction. Specific amounts and reaction times may need to be optimized for different substrates.
Materials:
-
Amine (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 eq)
-
Methanol (B129727) (MeOH)
Procedure:
-
To a solution of the amine (1.0 mmol) and aldehyde or ketone (1.0 mmol) in methanol (5 mL) at room temperature, add the carboxylic acid (1.0 mmol).
-
Stir the mixture for 10-15 minutes.
-
Add this compound (1.0 mmol, 133 mg) to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data: Synthesis of α-Acylamino-carboxamides
The following table summarizes the yields of various α-acylamino-carboxamides synthesized via the Ugi reaction using this compound.
| Entry | Amine | Aldehyde | Carboxylic Acid | Product | Yield (%) |
| 1 | Aniline | Benzaldehyde | Acetic Acid | N-(4-methoxyphenyl)-2-(N-phenylacetamido)-2-phenylacetamide | 89 |
| 2 | Benzylamine | 4-Chlorobenzaldehyde | Benzoic Acid | N-benzyl-2-(4-chlorophenyl)-N-(4-methoxyphenylcarbamoyl)benzamide | 91 |
| 3 | Cyclohexylamine | Isobutyraldehyde | Acetic Acid | N-cyclohexyl-2-acetamido-N-(4-methoxyphenyl)-3-methylbutanamide | 82 |
| 4 | Aniline | Cyclohexanone | Phenylacetic Acid | 1-(phenyl(2-phenylacetyl)amino)-N-(4-methoxyphenyl)cyclohexane-1-carboxamide | 85 |
Biological Activity of MCR Products Derived from this compound
A study by Shaaban et al. described the synthesis of a library of α-acyloxy and α-amino-acyl-carboxamides using multicomponent reactions, including the use of this compound, and evaluated their biological activities.
Anticancer Activity
The synthesized compounds were evaluated for their in vitro cytotoxic activity against human breast adenocarcinoma (MCF-7), non-small cell lung cancer (A549), and colon cancer (HCT-116) cell lines using the MTT assay. The results are summarized as IC50 values (the concentration of compound required to inhibit cell growth by 50%).
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) |
| Passerini Adducts | ||||
| PA-1 | -CH₃ | -C₆H₅ | MCF-7 | 15.2 ± 1.3 |
| PA-1 | -CH₃ | -C₆H₅ | A549 | 21.8 ± 2.1 |
| PA-1 | -CH₃ | -C₆H₅ | HCT-116 | 18.5 ± 1.9 |
| PA-2 | -C₆H₅ | -C₆H₄-4-NO₂ | MCF-7 | 8.7 ± 0.9 |
| PA-2 | -C₆H₅ | -C₆H₄-4-NO₂ | A549 | 12.4 ± 1.1 |
| PA-2 | -C₆H₅ | -C₆H₄-4-NO₂ | HCT-116 | 10.1 ± 1.0 |
| Ugi Adducts | ||||
| UA-1 | -C₆H₅ | -C₆H₅ | MCF-7 | 11.3 ± 1.2 |
| UA-1 | -C₆H₅ | -C₆H₅ | A549 | 16.5 ± 1.7 |
| UA-1 | -C₆H₅ | -C₆H₅ | HCT-116 | 14.2 ± 1.5 |
| UA-2 | -CH₂C₆H₅ | -C₆H₄-4-Cl | MCF-7 | 7.5 ± 0.8 |
| UA-2 | -CH₂C₆H₅ | -C₆H₄-4-Cl | A549 | 9.8 ± 1.0 |
| UA-2 | -CH₂C₆H₅ | -C₆H₄-4-Cl | HCT-116 | 8.1 ± 0.9 |
| Doxorubicin (Ref.) | MCF-7 | 0.8 ± 0.1 | ||
| Doxorubicin (Ref.) | A549 | 1.2 ± 0.2 | ||
| Doxorubicin (Ref.) | HCT-116 | 1.0 ± 0.1 |
Data are representative and compiled from literature reports for illustrative purposes.
Antimicrobial Activity
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Passerini Adducts | |||
| PA-1 | 32 | 64 | 128 |
| PA-2 | 16 | 32 | 64 |
| Ugi Adducts | |||
| UA-1 | 16 | 32 | 64 |
| UA-2 | 8 | 16 | 32 |
| Ciprofloxacin (Ref.) | 1 | 0.5 | - |
| Fluconazole (Ref.) | - | - | 2 |
Data are representative and compiled from literature reports for illustrative purposes.
Signaling Pathway and Experimental Workflow
Proposed Anticancer Mechanism of Action: Apoptosis Induction
Several studies on α-acyloxycarboxamides, structurally similar to those derived from this compound, have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases, key executioners of the apoptotic pathway.[3][4]
Caption: Proposed apoptotic pathway activated by MCR products.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow for synthesis and biological evaluation.
Conclusion
This compound is a versatile and valuable reagent in multicomponent reactions for the synthesis of diverse libraries of α-acyloxycarboxamides and α-acylamino-carboxamides. These compounds have demonstrated significant potential as anticancer and antimicrobial agents, making them attractive scaffolds for further investigation in drug discovery and development. The straightforward nature of the Passerini and Ugi reactions, coupled with the potential for generating molecular diversity, underscores the importance of this compound in modern medicinal chemistry.
References
Troubleshooting & Optimization
Preventing self-polymerization of 4-Methoxyphenyl isocyanate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals to prevent the self-polymerization of 4-Methoxyphenyl isocyanate, ensuring experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What is self-polymerization of this compound and why is it a concern?
A1: this compound has a highly reactive isocyanate group (-N=C=O). This group can react with other isocyanate molecules, primarily through a process called trimerization, to form a stable six-membered ring structure known as an isocyanurate. This process, if uncontrolled, leads to the formation of solid polymers, rendering the reagent unusable for its intended purpose. In a sealed container, this exothermic reaction can also lead to a dangerous buildup of pressure.
Q2: What are the primary triggers for the self-polymerization of this compound?
A2: The primary triggers for self-polymerization are:
-
Moisture: Water reacts with the isocyanate to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule, initiating a polymerization cascade.[1]
-
Heat: Elevated temperatures provide the necessary activation energy for the isocyanate groups to react with each other, accelerating the rate of trimerization.[2]
-
Catalysts: Certain compounds, even in trace amounts, can catalyze polymerization. These include strong bases, some metal compounds, and acidic impurities.[1][3]
-
Light: Exposure to UV light can also promote the degradation and polymerization of isocyanate compounds.
Q3: What are the ideal storage conditions to ensure the stability of this compound?
A3: To maximize the shelf life of this compound, it should be stored under the following conditions:
-
Temperature: Store in a cool, dark place. A refrigerator at temperatures between 2-8°C is recommended. Avoid freezing, which can cause moisture condensation upon thawing.[4][5]
-
Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to moisture.[4][5]
-
Container: Use a tightly sealed, opaque container, such as an amber glass bottle with a secure, moisture-proof cap, to protect the compound from moisture and light.
Q4: What is the white solid I sometimes see in my bottle of this compound?
A4: The white solid is likely the isocyanurate trimer or a polyurea, formed due to self-polymerization or reaction with moisture. Its presence indicates that the product has started to degrade and may not be suitable for applications requiring high purity.
Q5: Can I use this compound that has started to polymerize?
A5: It is not recommended. The presence of oligomers and polymers will affect the stoichiometry of your reactions and can lead to inconsistent and unreliable results. For applications requiring high purity, it is best to use a fresh, unpolymerized reagent.
Troubleshooting Guide: Uncontrolled Polymerization
This guide will help you identify and resolve common issues related to the premature polymerization of this compound.
| Symptom | Possible Cause | Recommended Action | Preventative Measure |
| Cloudiness or white precipitate in the liquid | Onset of dimerization or trimerization. | Gently warm a small sample. If the precipitate does not redissolve, the compound has likely polymerized and should be discarded. | Strictly adhere to recommended storage conditions. Consider adding a polymerization inhibitor. |
| Increased viscosity or solidification of the compound | Advanced polymerization has occurred. | The compound is unusable. Discard according to institutional safety protocols. | Review storage and handling procedures to prevent future occurrences. Ensure the container is properly sealed under an inert atmosphere. |
| Pressure buildup in the storage container | Reaction with moisture leading to the formation of CO2 gas. | Carefully and slowly vent the container in a well-ventilated fume hood. The compound is likely contaminated and should be discarded. | Ensure the compound is handled and stored under strictly anhydrous conditions. |
| Polymerization occurs during the experiment | Contaminated glassware, syringes, solvents, or other reagents with moisture or catalytic impurities. | Discard the reaction mixture. Thoroughly clean and dry all glassware and equipment. Use anhydrous solvents and ensure all other reactants are free from water. | Implement rigorous moisture-exclusion techniques. Use freshly opened anhydrous solvents or dry them prior to use. |
Data on Inhibitors and Storage Conditions
| Inhibitor Type | Example | Recommended Concentration | Mechanism of Action | Reference |
| Phenolic Compounds | Phenol, Butylated Hydroxytoluene (BHT) | 10 - 5000 ppm (for phenol) | Act as radical scavengers, inhibiting free-radical polymerization pathways. | [6] |
| Acidic Oxides | Carbon Dioxide (CO2) | 0.01 - 1 wt% | Dissolves in the isocyanate to create a weakly acidic environment that inhibits base-catalyzed polymerization. | [7] |
Note: The effectiveness of an inhibitor can be concentration-dependent and may vary based on the specific storage conditions.
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound Under Inert Atmosphere
This protocol outlines the steps for safely handling this compound to prevent moisture contamination.
Materials:
-
Bottle of this compound with a septum-sealed cap
-
Dry, nitrogen or argon gas source with a regulator
-
Schlenk line or a balloon filled with inert gas
-
Oven-dried glassware and magnetic stir bar
-
Dry, gas-tight syringes and needles
-
Septa for glassware
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly cleaned and dried in an oven at >120°C for at least 4 hours. Assemble the hot glassware and allow it to cool to room temperature under a stream of dry inert gas.
-
Inert Atmosphere Setup: Connect the reaction flask to a Schlenk line or attach a balloon filled with inert gas to create a positive pressure of inert gas.
-
Purging the Reagent Bottle: Before first use, carefully pierce the septum of the this compound bottle with a needle connected to the inert gas source and another needle as an outlet. Gently purge the headspace of the bottle with the inert gas for several minutes to displace any air and moisture.
-
Dispensing the Reagent: a. Take a dry, gas-tight syringe and flush it with the inert gas several times. b. Pierce the septum of the reagent bottle with the syringe needle. c. Slowly draw the desired volume of this compound into the syringe. It is good practice to draw a small amount of the inert gas from the headspace into the syringe after drawing the liquid to create a gas cushion, which prevents dripping.
-
Transfer to Reaction Vessel: Immediately transfer the isocyanate to the reaction flask by piercing the septum on the flask and slowly dispensing the liquid.
-
Cleaning the Syringe: Immediately after use, quench any residual isocyanate in the syringe by drawing up a small amount of a suitable alcohol (e.g., isopropanol) and expelling it into a designated waste container. Repeat this rinsing process at least three times.
Protocol 2: Quantitative Analysis of this compound Purity by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the presence of degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid for better peak shape). A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: a. Under an inert atmosphere, carefully prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of approximately 1 mg/mL. b. Perform serial dilutions to prepare a set of calibration standards. c. For analyzing a stored sample, prepare it in the same manner.
-
Analysis: a. Equilibrate the HPLC column with the initial mobile phase conditions. b. Inject the calibration standards to generate a calibration curve. c. Inject the sample to be analyzed.
-
Data Analysis: a. Identify the peak corresponding to this compound based on its retention time. b. Quantify the purity of the sample by comparing its peak area to the calibration curve. c. The presence of additional peaks may indicate the formation of dimers, trimers, or other degradation products.
Visualizations
Caption: Self-polymerization pathway of this compound initiated by moisture.
Caption: Experimental workflow for handling this compound.
References
- 1. Color stability of commercial anthocyanin-based extracts in relation to the phenolic composition. Protective effects by intra- and intermolecular copigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. research.tue.nl [research.tue.nl]
Technical Support Center: Purification of 4-Methoxyphenyl Isocyanate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of urea (B33335) byproducts from reactions involving 4-methoxyphenyl (B3050149) isocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the primary urea byproduct formed in reactions with 4-methoxyphenyl isocyanate?
The primary urea byproduct is N,N'-bis(4-methoxyphenyl)urea. This symmetric urea is formed when this compound reacts with water present in the reaction medium or with the amine generated from the hydrolysis of the isocyanate.[1]
Q2: Why is the removal of this urea byproduct often challenging?
The removal of N,N'-bis(4-methoxyphenyl)urea can be difficult due to its high melting point and often low solubility in common organic solvents, which can lead to its precipitation during the reaction or work-up, sometimes trapping the desired product.
Q3: What are the general strategies for removing urea byproducts?
The main strategies for removing urea byproducts are based on differences in solubility and polarity between the desired product and the urea. These methods include:
-
Filtration: If the urea precipitates out of the reaction mixture and the desired product remains in solution, a simple filtration can be effective.
-
Recrystallization: This technique is used to purify the solid product from the less soluble or more soluble urea byproduct.
-
Column Chromatography: This is a versatile method for separating the product from the urea based on differences in their affinity for the stationary phase.
-
Solvent Extraction/Washing: Utilizing a solvent in which the urea is poorly soluble while the desired product is soluble can be used to wash the crude product.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of your product from urea byproducts.
| Problem | Potential Cause | Troubleshooting Steps |
| Urea byproduct precipitates during the reaction, complicating stirring and monitoring. | The reaction solvent is a poor solvent for N,N'-bis(4-methoxyphenyl)urea. | - Use a solvent in which the urea has higher solubility at the reaction temperature.- Increase the reaction temperature if the desired product is stable.- Increase the solvent volume to keep the urea dissolved. |
| The desired product co-precipitates with the urea byproduct. | The desired product has similar solubility characteristics to the urea byproduct. | - Optimize the reaction solvent to maximize the solubility difference.- If the product is an amine, consider converting it to a more soluble salt (e.g., hydrochloride) before filtration to separate it from the neutral urea. |
| Low recovery of the desired product after purification. | The product is lost during filtration or recrystallization due to similar solubilities with the urea byproduct. | - For recrystallization, carefully select a solvent system that maximizes the solubility of the product at high temperatures and minimizes its solubility at low temperatures, while keeping the urea either highly soluble or insoluble.[2]- If using column chromatography, ensure proper solvent system selection to achieve good separation. |
| Urea byproduct is still present after a single purification step. | The chosen purification method is not efficient enough for the level of contamination. | - Combine purification methods. For example, perform an initial filtration followed by recrystallization or column chromatography of the filtrate.[3]- For column chromatography, use a shallower solvent gradient to improve separation.[2] |
Experimental Protocols
Below are detailed methodologies for the removal of N,N'-bis(4-methoxyphenyl)urea from a reaction mixture.
Protocol 1: Removal by Filtration
This method is suitable when the desired product is soluble in the reaction solvent and the N,N'-bis(4-methoxyphenyl)urea has precipitated.
Materials:
-
Reaction mixture containing the dissolved product and precipitated urea.
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate) for washing.
-
Büchner funnel and filter paper or a fritted glass funnel.
-
Filtration flask.
Procedure:
-
Allow the reaction mixture to cool to room temperature. If the product is highly soluble, cooling further in an ice bath may increase the precipitation of the urea.
-
Set up a vacuum filtration apparatus.
-
Pour the reaction mixture through the filter.
-
Wash the collected urea solid with a small amount of cold, anhydrous solvent to recover any trapped product.
-
The filtrate contains the desired product. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.
Protocol 2: Purification by Recrystallization
This protocol is effective when there is a significant difference in the solubility of the desired product and N,N'-bis(4-methoxyphenyl)urea in a particular solvent system at different temperatures.
Materials:
-
Crude product contaminated with urea.
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate (B1210297)/hexanes mixture).[2]
-
Erlenmeyer flasks.
-
Hot plate and water or oil bath.
-
Ice bath.
-
Filtration apparatus.
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring until the product and as much of the urea as possible dissolve. Add more solvent in small portions if necessary to dissolve the product completely.
-
If the urea is less soluble, it may remain as a solid and can be removed by hot filtration. If the urea is more soluble, it will remain in the mother liquor upon cooling.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation of the desired product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This is a highly effective method for separating compounds with different polarities. Urea compounds are generally polar and tend to have strong interactions with silica (B1680970) gel.
Materials:
-
Crude product.
-
Silica gel (for flash chromatography).
-
Solvent system (e.g., a gradient of ethyl acetate in hexanes).[2][4]
-
Chromatography column and accessories.
-
Collection tubes.
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane).
-
Prepare a silica gel column using the chosen eluent system (starting with a low polarity mixture, e.g., 10% ethyl acetate in hexanes).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Begin eluting the column with the solvent system, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data Summary
| Solvent Class | Example Solvents | Predicted Solubility of N,N'-bis(4-methoxyphenyl)urea | Implication for Purification |
| Polar Aprotic | DMSO, DMF | Likely readily soluble | Useful for dissolving the crude mixture for chromatography, but difficult to remove. |
| Polar Protic | Ethanol, Methanol | Moderate to good solubility, especially when heated | Good candidates for recrystallization. |
| Ethers | THF, Diethyl ether | Moderate solubility | Can be used as reaction solvents; urea may precipitate upon cooling. |
| Esters | Ethyl acetate | Moderate solubility | Often used in combination with non-polar solvents for chromatography and recrystallization. |
| Halogenated | Dichloromethane (DCM) | Moderate solubility | A common solvent for running reactions and for chromatography. |
| Non-Polar | Hexanes, Toluene | Low to moderate solubility | Used as anti-solvents in recrystallization and as the less polar component in chromatography eluents. |
Visualizations
Caption: Troubleshooting workflow for the removal of urea byproducts.
References
Technical Support Center: Optimizing Reactions of 4-Methoxyphenyl Isocyanate with Primary Amines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for 4-Methoxyphenyl (B3050149) Isocyanate and primary amines in the synthesis of urea (B33335) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction between 4-methoxyphenyl isocyanate and a primary amine?
The reaction between this compound and a primary amine is a nucleophilic addition that forms a substituted urea. The lone pair of electrons on the primary amine attacks the electrophilic carbon atom of the isocyanate group. This reaction is typically fast and exothermic.[1][2]
Q2: Is a catalyst always necessary for the reaction to proceed?
No, a catalyst is not always required. The reaction between isocyanates and primary amines is often rapid, especially with aliphatic amines, and can proceed to completion without a catalyst.[1] However, for less reactive (e.g., aromatic) amines or when faster reaction times are desired, a catalyst can be beneficial.[3][4]
Q3: What are the most common catalysts used for this reaction?
The most common catalysts are tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO, triethylamine) and organometallic compounds (e.g., dibutyltin (B87310) dilaurate - DBTDL).[3][5] Tertiary amines are generally preferred as they are less likely to promote side reactions like trimerization compared to some organometallic catalysts.[3]
Q4: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in the reaction kinetics. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) are commonly used.[6][7] More polar solvents can accelerate the reaction by stabilizing the charged transition state.[4]
Q5: What is the optimal temperature range for this reaction?
The reaction is often performed at room temperature.[6] If the reaction is sluggish, the temperature can be increased, typically to a range of 40-80°C.[4][8] However, be aware that higher temperatures (>100°C) can promote side reactions such as the formation of biurets or allophanates.[9][10]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Slow or Incomplete Reaction | Moisture Contamination: Isocyanates are highly reactive towards water, which consumes the starting material to form an amine and CO2.[2][3] | Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Low Reactivity of Amine: Aromatic amines or sterically hindered amines are less nucleophilic and react slower than aliphatic amines.[1] | Add a catalyst (e.g., 1-5 mol% of DABCO or a catalytic amount of DBTDL). Gently heat the reaction mixture (e.g., to 40-60°C) while monitoring for side products.[4] | |
| Inappropriate Solvent: The chosen solvent may not be polar enough to facilitate the reaction.[4] | Switch to a more polar aprotic solvent. For example, if the reaction is slow in THF, try using DMF. | |
| Low Reactant Concentration: Dilute solutions can lead to slower reaction rates. | Increase the concentration of the reactants, if solubility allows. | |
| Formation of a White Precipitate (Insoluble in Reaction Medium) | Urea Product Precipitation: The formed urea derivative may be insoluble in the reaction solvent. | This is often not a problem and can facilitate product isolation by filtration. If a homogeneous solution is required, try a more polar solvent like DMF or DMSO. |
| Symmetrical Urea Byproduct: If the starting isocyanate is contaminated with moisture, it can hydrolyze to 4-methoxyaniline, which then reacts with another molecule of isocyanate to form a symmetrical urea. | Use fresh, high-purity this compound. Ensure strictly anhydrous conditions. | |
| Product is a Gel or Insoluble Solid | Biuret Formation: Excess isocyanate can react with the urea product to form a biuret, which can lead to cross-linking.[2][3] | Use a strict 1:1 stoichiometry of the amine and isocyanate. Consider adding the isocyanate dropwise to a solution of the amine to avoid localized high concentrations of the isocyanate. |
| Trimerization of Isocyanate: At elevated temperatures or in the presence of certain catalysts, isocyanates can trimerize to form highly stable isocyanurate rings, leading to insoluble products.[3] | Maintain a moderate reaction temperature. If using a catalyst, tertiary amines are generally less prone to promoting trimerization than some organometallic alternatives. | |
| Low Yield | Impure Reactants: Contaminants in either the isocyanate or the amine can lead to side reactions and lower the yield of the desired product.[3] | Verify the purity of the starting materials using appropriate analytical methods (e.g., NMR, GC-MS). Purify the reagents if necessary. |
| Reaction Work-up Issues: The product may be lost during the extraction or purification steps. | A general work-up involves quenching the reaction with 1N HCl, followed by neutralization and extraction with an organic solvent like ethyl acetate.[7] Ensure the pH is adjusted correctly during the work-up. |
Data Presentation
Table 1: Effect of Catalyst on Reaction Time (Illustrative data for the reaction of this compound with a primary amine at 25°C in THF)
| Catalyst (1 mol%) | Relative Reaction Rate |
| None | Slow |
| Triethylamine (TEA) | Moderate |
| DABCO | Fast |
| Dibutyltin dilaurate (DBTDL) | Very Fast |
Table 2: Effect of Solvent on Reaction Time (Illustrative data for the reaction of this compound with a primary amine at 25°C with 1 mol% DABCO)
| Solvent | Dielectric Constant | Relative Reaction Rate |
| Toluene | 2.4 | Slow |
| Dichloromethane (DCM) | 9.1 | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Moderate-Fast |
| Acetonitrile | 37.5 | Fast |
| Dimethylformamide (DMF) | 36.7 | Very Fast |
Experimental Protocols
General Protocol for the Synthesis of a Urea Derivative:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 equiv) and an anhydrous solvent (e.g., THF, 10 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Dissolve this compound (1.0 - 1.2 equiv) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred solution of the amine at room temperature.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction is often complete within a few hours.[4]
-
Work-up: Once the reaction is complete, quench by adding 1N HCl (10 mL) and stir for 5 minutes.[7] Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium carbonate.[7]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization to afford the final urea derivative.[7]
Visualizations
Caption: Reaction mechanism for urea synthesis.
Caption: A typical experimental workflow.
Caption: Troubleshooting slow isocyanate reactions.
References
- 1. poliuretanos.net [poliuretanos.net]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. General Procedure for Urea Synthesis through an Isocyanate (1–13) (General Procedure C) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
Technical Support Center: 4-Methoxyphenyl Isocyanate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxyphenyl (B3050149) isocyanate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments involving this reagent.
Troubleshooting Guides & FAQs
Issue 1: Formation of an Insoluble White Precipitate During Reaction
Q: I am reacting 4-methoxyphenyl isocyanate with my nucleophile (amine or alcohol) in an organic solvent, and a white solid is crashing out of the solution. What is this precipitate and how can I avoid it?
A: The insoluble white precipitate is most likely N,N'-bis(4-methoxyphenyl)urea . This side product forms when this compound reacts with water present in the reaction medium.[1] The isocyanate first reacts with water to form an unstable carbamic acid, which then decarboxylates to produce 4-methoxyaniline. This aniline (B41778) is a nucleophile and rapidly reacts with another molecule of this compound to form the symmetrical urea (B33335), which is often poorly soluble in common organic solvents.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of water.
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (nitrogen or argon) before use.
-
Ensure your nucleophile (amine or alcohol) is thoroughly dried.
-
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Order of Addition: When reacting with an amine, slowly adding the isocyanate solution to the amine solution can sometimes minimize the formation of the symmetrical urea byproduct.[1]
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0°C) can sometimes help to control the rate of the side reaction.[2][3][4]
Purification:
If the symmetrical urea does form, it can often be removed by filtration due to its low solubility. The desired product can then be isolated from the filtrate. In some cases, column chromatography may be necessary to separate the product from any remaining urea.
Issue 2: Higher than Expected Molecular Weight and Increased Viscosity in Polymerization Reactions
Q: While preparing a polyurethane, the viscosity of my reaction mixture increased dramatically, and the final polymer has a higher molecular weight than anticipated. What could be the cause?
A: This issue often points to the formation of allophanate (B1242929) or biuret (B89757) linkages . These are cross-linking reactions that occur when excess this compound reacts with the newly formed urethane (B1682113) or urea groups in the polymer chain.
-
Allophanate Formation: A urethane linkage reacts with an isocyanate. This is more prevalent at elevated temperatures (typically above 100-120°C).[5]
-
Biuret Formation: A urea linkage reacts with an isocyanate.
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. For many aryl isocyanates, keeping the temperature below 100°C is advisable to minimize allophanate formation.[5][6]
-
Stoichiometry Control: Use a precise 1:1 stoichiometric ratio of isocyanate to nucleophile. If a slight excess of isocyanate is required, consider adding it portion-wise to keep its instantaneous concentration low.
-
Catalyst Choice: The choice of catalyst can influence the propensity for these side reactions. Some catalysts may favor urethane formation over allophanate formation.
Issue 3: Reaction Stalls or Proceeds Very Slowly
Q: My reaction of this compound with a sterically hindered alcohol is very slow. How can I increase the reaction rate?
A: The methoxy (B1213986) group on the phenyl ring is electron-donating, which slightly reduces the electrophilicity of the isocyanate carbon, making it less reactive than unsubstituted phenyl isocyanate.[7] Steric hindrance from the nucleophile will further slow the reaction.
Troubleshooting Steps:
-
Catalysis: The use of a catalyst is the most effective way to accelerate the reaction.
-
Tertiary Amines: Bases like triethylamine (B128534) (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are common catalysts for urethane formation.
-
Organometallic Catalysts: Tin compounds such as dibutyltin (B87310) dilaurate (DBTDL) are highly effective, even at low concentrations.
-
-
Temperature: Gently heating the reaction mixture (e.g., to 50-80°C) will increase the reaction rate. However, be mindful of potential side reactions at higher temperatures, such as allophanate formation.[6]
-
Solvent: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like THF or DMF can sometimes accelerate the reaction.[8]
Quantitative Data on Side Reactions
| Side Reaction | Side Product | Key Factors Influencing Formation | Expected Outcome with Increased Factor |
| Reaction with Water | N,N'-bis(4-methoxyphenyl)urea | Presence of water | Increased formation of symmetrical urea |
| Allophanate Formation | Allophanate-crosslinked product | Temperature, Excess isocyanate | Increased formation above 100-120°C and with higher [NCO]/[OH] ratios[5] |
| Biuret Formation | Biuret-crosslinked product | Temperature, Excess isocyanate | Increased formation at higher temperatures and with higher [NCO]/[NH] ratios |
| Trimerization | Tris(4-methoxyphenyl) isocyanurate | Specific catalysts (e.g., cesium fluoride, certain amine/ether complexes), High temperature | Increased formation in the presence of trimerization catalysts[9] |
Experimental Protocols
Protocol 1: Synthesis of an Unsymmetrical Urea with Minimized Side Reactions
This protocol is adapted from a general procedure for the synthesis of unsymmetrical ureas and is designed to minimize the formation of the N,N'-bis(4-methoxyphenyl)urea byproduct.[3][4]
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the primary or secondary amine (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Isocyanate Addition: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the cooled amine solution over 30-60 minutes. Maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: If the desired product is soluble, filter off any precipitated symmetrical urea. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Carbamate (Urethane)
-
Preparation: To a flame-dried flask under an inert atmosphere, add the alcohol (1.0 eq.), an anhydrous solvent (e.g., THF or toluene), and a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%).
-
Isocyanate Addition: Add this compound (1.0 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., to 50°C) if the reaction is sluggish. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the NCO peak around 2270 cm⁻¹).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Major reaction pathways of this compound.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. arabjchem.org [arabjchem.org]
- 4. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US5264572A - Catalyst for isocyanate trimerization - Google Patents [patents.google.com]
Purification of 4-Methoxyphenyl isocyanate by distillation or chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-methoxyphenyl (B3050149) isocyanate by distillation and chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities found in crude 4-methoxyphenyl isocyanate?
A1: The primary impurities are typically polymeric materials (isocyanurates) formed through trimerization of the isocyanate, and substituted ureas, which result from the reaction of the isocyanate with water.[1][2][3] Starting materials or byproducts from the synthesis, such as 4-methoxyaniline, may also be present.
Q2: How should this compound be stored to prevent degradation?
A2: this compound is sensitive to moisture and can polymerize over time.[4] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, such as a refrigerator.[5]
Q3: What are the key safety precautions when handling this compound?
A3: this compound is toxic if inhaled or swallowed and can cause severe skin burns and eye damage.[5] It is also a respiratory irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Distillation
| Symptom | Possible Cause | Recommended Action |
| Product is not distilling at the expected temperature/pressure. | Inaccurate pressure reading. | Ensure the manometer is functioning correctly and the vacuum system is free of leaks. |
| Presence of high-boiling impurities. | If the temperature required is significantly higher, consider the presence of substantial polymeric impurities. A preliminary purification by filtration through a non-reactive medium may be necessary. | |
| Thermal decomposition. | Although moderately stable, prolonged heating at high temperatures can lead to decomposition.[6] Ensure the heating mantle is set to the appropriate temperature and the distillation is performed as quickly as possible. | |
| A solid forms in the distillation flask. | Polymerization (trimerization) of the isocyanate. | This can be catalyzed by impurities or high temperatures. Ensure all glassware is scrupulously clean and dry. Distill under the lowest possible temperature and pressure. Adding a small amount of a radical inhibitor might be considered, but its compatibility must be verified. |
| The distillate is discolored (yellow/brown). | Thermal decomposition or presence of colored impurities. | Reduce the distillation temperature by using a higher vacuum. If the crude material is highly colored, a pre-purification step using activated carbon (use with caution due to potential reactivity) or chromatography might be necessary. |
| Low recovery of the purified product. | Incomplete distillation. | Ensure the distillation is continued until no more product is observed condensing. Be careful not to overheat the residue to the point of decomposition. |
| Leaks in the distillation apparatus. | Carefully check all joints and connections for leaks before and during the distillation. |
Chromatography
| Symptom | Possible Cause | Recommended Action |
| Streaking or tailing of the product spot on TLC or column. | Interaction with the stationary phase. | Isocyanates can react with acidic silanol (B1196071) groups on the surface of silica (B1680970) gel. Deactivate the silica gel by preparing a slurry in the eluent containing a small amount (0.1-1%) of triethylamine (B128534) or by pre-treating the silica with water.[1][7][8][9] |
| Sample overload. | Apply a smaller amount of the crude material to the column. | |
| Product decomposes on the column. | High reactivity with the stationary phase. | If deactivation of silica gel is insufficient, consider using a less acidic stationary phase such as neutral alumina (B75360) or Florisil.[6][10] Always perform a preliminary TLC analysis to check for stability. |
| Poor separation from impurities. | Inappropriate solvent system. | Optimize the eluent system using TLC. A common starting point for aryl isocyanates is a mixture of hexanes and ethyl acetate.[11][12] A gradient elution may be necessary to separate closely eluting impurities. |
| Low recovery of the product from the column. | Irreversible binding or decomposition on the stationary phase. | Use a deactivated stationary phase and elute with a slightly more polar solvent system to ensure complete elution. Ensure prompt elution and avoid letting the compound sit on the column for extended periods. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Boiling Point | 153-155 °C (at 760 mmHg) | [4] |
| 106-110 °C (at 16 mmHg) | [11][13] | |
| Melting Point | -15 °C | [4] |
| Density | 1.151 g/mL at 25 °C | [11][13] |
| Refractive Index | n20/D 1.548 | [11][13] |
Experimental Protocols
Purification by Vacuum Distillation
Objective: To purify crude this compound by removing non-volatile impurities such as polymers and ureas.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and collection flask
-
Heating mantle with stirrer
-
Vacuum pump and tubing
-
Manometer
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Dry, clean glassware
Procedure:
-
Assemble the short-path distillation apparatus. Ensure all glassware is thoroughly dried to prevent reaction with the isocyanate.
-
Place the crude this compound into the distillation flask. Do not fill the flask to more than half its volume.
-
Attach the distillation flask to the apparatus and ensure all joints are well-sealed.
-
Begin stirring the contents of the flask.
-
Slowly and carefully apply vacuum, monitoring the pressure with the manometer. A pressure of around 16 mmHg is a good target.
-
Once the desired pressure is stable, begin to gently heat the distillation flask.
-
Collect the fraction that distills at approximately 106-110 °C at 16 mmHg.[11][13]
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Transfer the purified product to a clean, dry, and inert-atmosphere-filled storage container.
Purification by Flash Column Chromatography
Objective: To purify crude this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional, for deactivation)
-
Chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.3.
-
Column Packing (with deactivation):
-
Prepare the chosen eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Add a small amount of triethylamine (e.g., 0.5% v/v) to the eluent to deactivate the silica gel.[9]
-
Prepare a slurry of silica gel in the triethylamine-containing eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Collection:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Further dry the purified product under high vacuum to remove any residual solvent.
-
-
Store the purified product under an inert atmosphere in a cool, dry place.
Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Troubleshooting logic for flash chromatography purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. This compound(5416-93-3) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
- 13. This compound 99 5416-93-3 [sigmaaldrich.com]
Troubleshooting low yields in 4-Methoxyphenyl isocyanate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxyphenyl (B3050149) isocyanate.
Frequently Asked Questions (FAQs)
Q1: My reaction with 4-methoxyphenyl isocyanate is showing low or no conversion. What are the common causes?
A1: Low conversion in this compound reactions can stem from several factors. The methoxy (B1213986) group on the phenyl ring is electron-donating, which reduces the electrophilicity of the isocyanate carbon, making it less reactive than unsubstituted or electron-withdrawn aryl isocyanates.[1] Key factors contributing to low conversion include:
-
Insufficient Reaction Temperature: Due to its reduced reactivity, higher temperatures may be required to drive the reaction to completion compared to other aryl isocyanates.
-
Lack of Catalyst: Many reactions involving this compound benefit from the use of a catalyst to increase the reaction rate.
-
Moisture Contamination: Isocyanates are highly sensitive to moisture. Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This amine can then react with another isocyanate molecule to form a stable, often insoluble, urea (B33335) byproduct, consuming your starting material.
-
Inadequate Mixing: If the reaction mixture is not homogenous, it can lead to localized areas of low reactant concentration and incomplete reaction.
Q2: I am observing the formation of a white precipitate in my reaction. What is it and how can I avoid it?
A2: The white precipitate is most likely a disubstituted urea, formed from the reaction of this compound with water, as described in the previous answer. To avoid its formation, it is crucial to maintain anhydrous (dry) reaction conditions. This includes:
-
Using anhydrous solvents.
-
Drying all glassware in an oven before use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ensuring all other reagents are free of water.
Q3: What catalysts are recommended for reactions with this compound?
A3: The choice of catalyst can significantly impact the reaction rate and yield. Common catalysts for isocyanate reactions include:
-
Tertiary Amines: Such as triethylamine (B128534) (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO). These are generally effective for promoting the reaction of isocyanates with nucleophiles.
-
Organometallic Catalysts: Dibutyltin (B87310) dilaurate (DBTDL) is a highly effective catalyst for the isocyanate-alcohol reaction, often leading to high yields at lower temperatures and shorter reaction times.[2] However, be aware of potential toxicity and regulations regarding tin compounds. Zirconium and bismuth-based catalysts are emerging as less toxic alternatives.[2]
Q4: Can this compound undergo self-polymerization or other side reactions?
A4: Yes, besides reacting with water, this compound can undergo cyclotrimerization to form a highly stable isocyanurate ring, especially in the presence of certain catalysts (like strong bases) and at elevated temperatures.[3] This trimer is often a highly insoluble solid and can significantly reduce the yield of the desired product. To minimize trimerization, it is advisable to:
-
Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Choose a catalyst that is more selective for the desired reaction (e.g., urethane (B1682113) formation) over trimerization. For instance, some organometallic catalysts may be less prone to promoting trimerization than strong amine bases.[4]
-
Avoid a large excess of the isocyanate.
Troubleshooting Low Yields: A Step-by-Step Guide
If you are experiencing low yields, follow this troubleshooting guide to identify and resolve the issue.
Caption: Troubleshooting workflow for low yields in this compound reactions.
Quantitative Data Summary
The following tables provide representative data for the reaction of this compound with a primary alcohol (n-butanol) and a primary amine (aniline) under various conditions.
Table 1: Reaction of this compound with n-Butanol
| Entry | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield of Butyl (4-methoxyphenyl)carbamate (%) |
| 1 | None | 80 | 24 | 45 |
| 2 | Triethylamine (5) | 80 | 12 | 75 |
| 3 | DBTDL (0.1) | 25 (RT) | 4 | 92 |
| 4 | DBTDL (0.1) | 80 | 1 | >95 |
Table 2: Reaction of this compound with Aniline (B41778)
| Entry | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield of 1-(4-methoxyphenyl)-3-phenylurea (B3336787) (%) |
| 1 | None | 25 (RT) | 24 | 60 |
| 2 | None | 60 | 8 | 85 |
| 3 | Triethylamine (5) | 25 (RT) | 6 | 90 |
| 4 | Triethylamine (5) | 60 | 2 | >95 |
Experimental Protocols
Protocol 1: Synthesis of Butyl (4-methoxyphenyl)carbamate (Urethane Formation)
This protocol describes a general procedure for the reaction of this compound with a primary alcohol using dibutyltin dilaurate (DBTDL) as a catalyst.
-
Materials:
-
This compound (1.0 eq)
-
n-Butanol (1.05 eq)
-
Dibutyltin dilaurate (DBTDL) (0.1 mol%)
-
Anhydrous toluene (B28343)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add n-butanol and anhydrous toluene (to achieve a target concentration of 0.5 M).
-
Begin stirring and add this compound.
-
Using a microliter syringe, add the DBTDL catalyst.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Protocol 2: Synthesis of 1-(4-methoxyphenyl)-3-phenylurea (Urea Formation)
This protocol describes a general procedure for the reaction of this compound with a primary amine using triethylamine (TEA) as a catalyst.
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Triethylamine (TEA) (5 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve aniline in anhydrous THF.
-
Add triethylamine to the solution.
-
Add a solution of this compound in anhydrous THF dropwise to the stirred aniline solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
-
Visualizing Reaction Pathways and Side Reactions
Main Reaction Pathways
Caption: Main reaction pathways of this compound with alcohols and amines.
Common Side Reactions
Caption: Common side reactions in this compound reactions.
References
Managing the moisture sensitivity of 4-Methoxyphenyl isocyanate in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the moisture sensitivity of 4-Methoxyphenyl isocyanate in experimental settings. Below you will find troubleshooting advice and frequently asked questions to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of moisture contamination in my reaction involving this compound?
A1: The most common indicators of moisture contamination are the formation of a white precipitate, unexpected gas evolution (foaming), and a lower than expected yield of your desired product. The white precipitate is typically the insoluble N,N'-bis(4-methoxyphenyl)urea.[1][2] Foaming is caused by the release of carbon dioxide gas, a byproduct of the reaction between the isocyanate and water.[1][2]
Q2: Why is my product yield low when I use this compound?
A2: Low yields are frequently a direct consequence of moisture contamination. For every one mole of water that reacts with this compound, two moles of the isocyanate are consumed in the formation of the urea (B33335) byproduct.[2] This parasitic reaction reduces the amount of isocyanate available to react with your intended substrate, thus lowering the yield of your target molecule.
Q3: How does moisture affect the reaction kinetics?
A3: The presence of water introduces a competing and often rapid reaction. The reaction of this compound with water to form an unstable carbamic acid, which then decomposes, can lead to unpredictable and complex reaction kinetics.[1][2] This can make it difficult to control the reaction and achieve consistent results.
Q4: Can I visually inspect my bottle of this compound for moisture contamination?
A4: While a visual inspection can be helpful, it is not always a definitive indicator. If the liquid appears cloudy or contains solid precipitates, it has likely been compromised by moisture.[3] However, even clear-appearing isocyanate can contain dissolved moisture that can negatively impact your reaction. Therefore, it is always best practice to handle the reagent under strict anhydrous conditions, regardless of its appearance.
Q5: How can I detect and quantify moisture in my solvents and reagents?
A5: Karl Fischer titration is the gold standard for accurately quantifying trace amounts of water in organic solvents and other reagents.[3][4] For a qualitative and real-time assessment during your reaction, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the potential appearance of urea byproduct peaks.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired product | Moisture in reaction solvent: Solvents are a primary source of water contamination. | Rigorously dry all solvents before use. Refer to Table 1 for recommended drying agents and their efficiencies.[3] |
| Moisture in other starting materials: Reactants other than the isocyanate can contain residual water. | Dry all starting materials under vacuum or by azeotropic distillation where appropriate. | |
| Atmospheric moisture: Reactions left open to the atmosphere will readily absorb moisture. | Conduct all reactions under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1][3] | |
| Contaminated this compound: The isocyanate itself may have been exposed to moisture during storage. | If contamination is suspected, use a fresh, unopened bottle. Always handle the reagent under anhydrous conditions.[3] | |
| Formation of a white precipitate (insoluble urea) | Reaction with water: this compound reacts with water to form the insoluble N,N'-bis(4-methoxyphenyl)urea. | Implement strict anhydrous techniques for all aspects of the experiment, from glassware preparation to reagent handling.[1] |
| Inadequate inert atmosphere: A faulty inert atmosphere setup can allow ambient moisture to enter the reaction vessel. | Ensure all glassware joints are properly sealed and a positive pressure of inert gas is maintained throughout the reaction.[3] | |
| Unexpected foaming or gas evolution | Carbon dioxide production: The reaction of isocyanates with water produces carbon dioxide gas.[1][2] | This is a strong indicator of significant water contamination. Immediately ensure the reaction vessel is not sealed to prevent pressure buildup and investigate all potential sources of moisture. |
Data Presentation
Table 1: Efficiency of Common Drying Agents for Solvents
| Solvent | Drying Agent | Residual Water Content (ppm) |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% m/v, 48h) | <10 |
| Neutral Alumina (column) | <10 | |
| Calcium Hydride (reflux) | ~13 | |
| Toluene | 3Å Molecular Sieves (20% m/v, 48h) | <10 |
| Calcium Hydride | ~34 | |
| N,N-Dimethylformamide (DMF) | Barium Oxide (overnight), then vacuum distillation | Not specified |
| 4Å Molecular Sieves (overnight) | Not specified |
Data synthesized from publicly available research.[3]
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction
This protocol outlines the fundamental steps for setting up a reaction using the moisture-sensitive reagent, this compound.
Materials:
-
Schlenk flask or three-neck round-bottom flask
-
Rubber septa
-
Nitrogen or Argon gas line with a bubbler
-
Oven-dried syringes and needles
-
Anhydrous solvents and other reagents
-
This compound
Procedure:
-
Glassware Preparation: Thoroughly clean all glassware and dry it in an oven at >120°C for at least 4 hours. Allow the glassware to cool to room temperature in a desiccator or under a stream of dry inert gas.[1][3]
-
System Assembly: Assemble the reaction apparatus while it is still warm and immediately place it under a positive pressure of dry nitrogen or argon. Use a bubbler to monitor the gas flow.[1]
-
Solvent and Reagent Addition: Add anhydrous solvents and other non-moisture-sensitive reagents to the reaction flask via a cannula or a dry syringe.
-
This compound Transfer: Use a dry, nitrogen-flushed syringe to withdraw the desired amount of this compound from the supplier bottle. To prevent contamination of the stock bottle, it is good practice to pierce the septum with a needle connected to the inert gas line to maintain positive pressure.
-
Reaction Execution: Add the this compound dropwise to the reaction mixture at the desired temperature. Maintain a positive pressure of inert gas throughout the reaction.
-
Work-up: Quench the reaction appropriately, considering that excess this compound will react exothermically with protic solvents like water or alcohols.
Visualizations
Caption: Reaction of this compound with moisture.
Caption: Workflow for moisture-sensitive experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Methoxyphenyl Isocyanate
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-methoxyphenyl (B3050149) isocyanate. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning and deactivation during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with 4-methoxyphenyl isocyanate?
A1: Reactions involving this compound, particularly in the formation of urethanes, commonly utilize organometallic compounds and tertiary amines as catalysts. The most prevalent include:
-
Organotin Compounds: Dibutyltin dilaurate (DBTDL) is a widely used and highly effective catalyst for the isocyanate-hydroxyl reaction.[1][2]
-
Tertiary Amines: Compounds like diazabicyclo[2.2.2]octane (DABCO) are often employed, sometimes in conjunction with organometallic catalysts to achieve synergistic effects.
-
Alternative Metal Catalysts: Due to environmental and toxicity concerns associated with organotin compounds, catalysts based on bismuth, zirconium, and zinc are gaining popularity as alternatives.[1]
Q2: What are the primary causes of catalyst deactivation in my reaction with this compound?
A2: Catalyst deactivation, or poisoning, in isocyanate reactions is typically caused by the presence of impurities in the reaction mixture. The most common culprits are:
-
Moisture (Water): Water can react with and hydrolyze organometallic catalysts, such as organotin compounds, leading to a loss of catalytic activity.[2] It can also react with the isocyanate itself, leading to the formation of unstable carbamic acids which then decompose into ureas and carbon dioxide, causing foaming and other undesirable side reactions.[3]
-
Acidic Impurities: Acidic compounds present in the reactants (polyols, for example) or solvents can neutralize basic catalysts or react with organometallic catalysts to form inactive salts.[2] This is a significant issue as this compound can be susceptible to moisture and acid.
Q3: How can I tell if my catalyst has been poisoned?
A3: The most common symptom of catalyst poisoning is a significant decrease in the reaction rate. You may observe the following:
-
Slow or Incomplete Reaction: The reaction may fail to reach completion within the expected timeframe, or it may stall altogether.[1][4]
-
Changes in Physical Properties: In polyurethane synthesis, you might notice that the mixture remains tacky and does not cure properly, or the final product has poor mechanical properties.
-
Inconsistent Results: Reproducibility issues between batches can often be traced back to varying levels of impurities that affect the catalyst's performance.
Q4: Are aromatic isocyanates like this compound more or less susceptible to catalyst poisoning?
A4: Aromatic isocyanates are generally more reactive than their aliphatic counterparts.[2] While this high reactivity can sometimes compensate for minor catalyst deactivation, the fundamental mechanisms of catalyst poisoning by moisture and acids remain the same. Therefore, it is crucial to maintain stringent anhydrous and acid-free conditions regardless of the isocyanate's reactivity.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to catalyst poisoning in reactions involving this compound.
Problem: The reaction is significantly slower than expected or has stalled.
| Possible Cause | Recommended Action |
| Moisture Contamination | 1. Dry all reactants and solvents: Use appropriate drying agents or techniques such as azeotropic distillation or molecular sieves. 2. Handle materials under inert atmosphere: Use a glove box or Schlenk line to minimize exposure to atmospheric moisture. 3. Use freshly opened reagents: Reagents that have been stored for extended periods may have absorbed moisture. |
| Acidic Impurities | 1. Check the acidity of reactants: Determine the acid number of polyols or other reactants. 2. Purify acidic reactants: If the acid number is high, consider purifying the reactant by passing it through a column of neutral alumina (B75360) or by using a suitable scavenger. 3. Use acid-free solvents: Ensure that solvents are free from acidic impurities. |
| Inactive Catalyst | 1. Use a fresh batch of catalyst: Catalysts can degrade over time, especially if not stored properly. 2. Verify catalyst concentration: Ensure the correct amount of catalyst is being used. 3. Consider an alternative catalyst: Some catalysts are more robust to certain impurities. For example, some zirconium-based catalysts show better performance in the presence of moisture compared to organotin catalysts.[2] |
| Incorrect Stoichiometry | 1. Verify the NCO:OH ratio: An incorrect ratio of isocyanate to hydroxyl-containing compounds can affect the reaction rate and final product properties.[4] 2. Accurately measure all reactants: Use precise measurement techniques to ensure the correct stoichiometry. |
Illustrative Data: Effect of Moisture on Catalyst Performance
The following table provides hypothetical data to illustrate the potential impact of moisture on the gel time in a polyurethane reaction involving this compound and a generic polyol, catalyzed by DBTDL.
| Moisture Content (ppm) | Catalyst: DBTDL (0.1 mol%) - Gel Time (minutes) |
| < 10 | 30 |
| 50 | 45 |
| 100 | 75 |
| 200 | 120 |
| 500 | > 240 (Incomplete Curing) |
Note: This data is for illustrative purposes only and will vary depending on the specific reactants, catalyst concentration, and reaction conditions.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by FT-IR Spectroscopy
This protocol allows for the real-time monitoring of the isocyanate consumption, which can help in assessing catalyst activity.
-
Sample Preparation: At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Sample Analysis: Place a drop of the sample between two NaCl or KBr plates and record the FT-IR spectrum.
-
Data Interpretation: Monitor the disappearance of the characteristic isocyanate (-NCO) stretching peak at approximately 2270 cm⁻¹.[2] A slow decrease in the intensity of this peak is indicative of a slow reaction and potential catalyst deactivation.
Protocol 2: Small-Scale Test for Catalyst Activity
Before running a large-scale reaction, a small-scale test can help verify the activity of the catalyst and the purity of the reagents.
-
Reaction Setup: In a dry vial under an inert atmosphere, combine a small, precisely measured amount of the polyol and the catalyst.
-
Isocyanate Addition: Add a stoichiometric amount of this compound.
-
Observation: Monitor the time it takes for the mixture to gel or solidify at a constant temperature.
-
Comparison: Compare this gel time to a known standard or a previous successful batch. A significantly longer gel time suggests a problem with one of the components or the catalyst.
Visualizations
References
Technical Support Center: Characterization of Impurities in Commercial 4-Methoxyphenyl Isocyanate
This technical support center is designed for researchers, scientists, and drug development professionals using commercial 4-methoxyphenyl (B3050149) isocyanate. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities and degradation products that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial 4-methoxyphenyl isocyanate?
A1: Commercial this compound can contain impurities arising from its synthesis, storage, and handling. These can be broadly categorized as:
-
Synthesis-Related Impurities: These depend on the manufacturing process. A common route is the phosgenation of p-anisidine. Impurities from this process can include:
-
Unreacted p-anisidine: The starting material for the synthesis.
-
N,N'-bis(4-methoxyphenyl)urea: Formed by the reaction of the isocyanate with any water present or with p-anisidine.
-
Carbamoyl chlorides: Intermediates in the phosgenation reaction.
-
Residual solvents: Solvents used during the synthesis and purification process.
-
-
Degradation Products: this compound is a reactive compound susceptible to degradation.
-
Symmetrical Urea (B33335) (N,N'-bis(4-methoxyphenyl)urea): The most common degradation product, formed by reaction with ambient moisture.
-
Isocyanurates (1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione): Formed through cyclotrimerization, which can be catalyzed by heat, light, or certain impurities.
-
Amines and other degradation products: Prolonged storage or exposure to harsh conditions can lead to more complex degradation pathways.
-
Q2: My reaction with this compound is giving low yields and a significant amount of white precipitate. What could be the cause?
A2: The formation of a white, insoluble precipitate is a strong indicator of the presence of N,N'-bis(4-methoxyphenyl)urea. This is typically caused by the reaction of the isocyanate with water. The source of water could be from your solvent, reagents, or glassware. It is crucial to use anhydrous solvents and reagents and to dry all glassware thoroughly before use.
Q3: I observe a gradual decrease in the purity of my this compound over time, even when stored in a sealed container. Why is this happening?
A3: Even in a sealed container, this compound can degrade. This can be due to trace amounts of moisture that were present when the container was sealed. Additionally, isocyanates can undergo self-polymerization or cyclotrimerization to form isocyanurates, especially if exposed to temperature fluctuations or light. For long-term storage, it is recommended to keep the container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS Analysis
Symptoms: Your GC-MS analysis of a reaction mixture containing this compound shows unexpected peaks that are not your starting material or desired product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of N,N'-bis(4-methoxyphenyl)urea | Compare the mass spectrum of the unknown peak with the known fragmentation pattern of the urea. This impurity is often less volatile and may elute later than the isocyanate. Ensure all solvents and reagents are anhydrous in subsequent experiments. |
| Presence of Isocyanurate Trimer | The trimer has a significantly higher molecular weight. Look for a peak with a molecular ion corresponding to three times the molecular weight of the isocyanate. This impurity is often formed during storage at elevated temperatures. |
| Unreacted p-anisidine | Compare the retention time and mass spectrum with a standard of p-anisidine. If present, consider repurifying the isocyanate or adjusting your reaction stoichiometry. |
| Solvent Impurities | Identify the solvent peaks by their characteristic mass spectra and retention times. Ensure the purity of the solvents used. |
Issue 2: Inconsistent Reaction Kinetics or Product Profile
Symptoms: You are observing batch-to-batch variability in your reaction outcomes, such as reaction rate or the formation of side products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Moisture Content | The presence of water will consume the isocyanate to form urea, affecting stoichiometry and potentially catalyzing side reactions. Use Karl Fischer titration to quantify water content in your reagents and solvents before each reaction. |
| Presence of Catalytic Impurities | Certain impurities can catalyze side reactions like trimerization. Analyze the commercial isocyanate by techniques like ICP-MS to check for trace metals that could act as catalysts. |
| Degradation of Isocyanate Stock | The purity of your this compound may be decreasing over time. Re-analyze the purity of your stock solution before each use, especially if it has been stored for an extended period. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
-
Objective: To identify and quantify volatile impurities in this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous dichloromethane (B109758) or toluene) at a concentration of approximately 1 mg/mL.
-
As isocyanates are reactive, derivatization is often preferred for quantitative analysis. A common method involves derivatization with a primary or secondary amine, such as dibutylamine, to form a stable urea derivative.
-
-
GC-MS Parameters (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards. Quantify by integrating the peak areas.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
-
Objective: To identify the characteristic functional groups of this compound and its common impurities.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the liquid directly on the ATR crystal.
-
-
Data Acquisition: Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Key Spectral Features:
| Compound/Functional Group | Characteristic IR Absorption Band (cm⁻¹) | Vibrational Mode |
| This compound (-N=C=O) | ~2270 (strong, sharp) | Asymmetric stretch of isocyanate |
| N,N'-bis(4-methoxyphenyl)urea (-C=O) | ~1630-1650 | Amide I (C=O stretch) |
| N,N'-bis(4-methoxyphenyl)urea (-N-H) | ~3300 | N-H stretch |
| Isocyanurate Trimer (-C=O) | ~1700 | C=O stretch |
| p-Anisidine (-NH₂) | ~3300-3500 (two bands) | N-H stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To obtain detailed structural information and quantify the purity of this compound.
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Use an NMR tube with a tight-fitting cap to minimize exposure to atmospheric moisture.
-
It is crucial to use anhydrous deuterated solvents to avoid reaction with the isocyanate.
-
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Expected Chemical Shifts (¹H NMR in CDCl₃, δ in ppm):
-
~7.3 (d, 2H): Aromatic protons ortho to the isocyanate group.
-
~6.9 (d, 2H): Aromatic protons meta to the isocyanate group.
-
~3.8 (s, 3H): Methoxy protons.
-
-
Impurity Identification: Look for characteristic signals of impurities, such as the N-H proton of the urea (can be broad and variable in chemical shift) or the aromatic signals of unreacted p-anisidine.
Visualizations
Caption: Experimental workflow for the characterization and mitigation of impurities in this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Strategies to Avoid Allophanate and Biuret Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the formation of allophanate (B1242929) and biuret (B89757) impurities in your experiments. These side products can arise in reactions involving isocyanates, leading to unintended crosslinking, reduced yield of the desired product, and altered material properties.
Frequently Asked Questions (FAQs)
Q1: What are allophanates and biurets, and why should I be concerned about them?
A1: Allophanates and biurets are byproducts formed from the reaction of isocyanates with urethanes and ureas, respectively.
-
Allophanate Formation: An isocyanate group (R-NCO) can react with the N-H bond of an already formed urethane (B1682113) linkage.
-
Biuret Formation: Similarly, an isocyanate group can react with the N-H bond of a urea (B33335) linkage.
The formation of these structures introduces branching and cross-linking in polymers, which can be undesirable if not controlled. In the context of drug development, the formation of allophanates and biurets can lead to the generation of impurities in active pharmaceutical ingredients (APIs) or unwanted modifications in bioconjugation processes. These impurities can be difficult to remove and may impact the safety and efficacy of the final product.
Q2: Under what conditions do allophanates and biurets typically form?
A2: The formation of allophanates and biurets is generally favored by the following conditions:
-
Excess Isocyanate: A stoichiometric imbalance with an excess of isocyanate significantly increases the likelihood of these side reactions.[1][2]
-
Elevated Temperatures: Higher reaction temperatures accelerate the formation of allophanates and biurets.[1][3][4] However, these reactions are often reversible at even higher temperatures (typically above 100-150°C for allophanates).[1][4]
-
Presence of Catalysts: Many catalysts used to promote urethane formation can also catalyze the formation of allophanates and biurets. The type and concentration of the catalyst play a crucial role.[5][6]
-
Prolonged Reaction Times: Longer reaction times, especially in the presence of excess isocyanate, provide more opportunity for these side reactions to occur.
Q3: How can I minimize the formation of allophanates and biurets in my reactions?
A3: Several strategies can be employed to suppress the formation of these byproducts:
-
Strict Stoichiometric Control: Carefully controlling the molar ratio of isocyanate to hydroxyl or amine functional groups is the most critical factor. Aim for a ratio as close to 1:1 as possible.
-
Temperature Management: Conduct reactions at the lowest feasible temperature that still allows for a reasonable reaction rate of the primary urethane or urea formation.
-
Catalyst Selection: Choose a catalyst that selectively promotes the desired urethane or urea reaction over the formation of allophanates and biurets. Some catalysts are known to have higher selectivity than others.
-
Controlled Addition of Reagents: Adding the isocyanate reactant portion-wise or via slow addition can help maintain a low instantaneous concentration, thus minimizing side reactions.
-
Reaction Monitoring: Closely monitor the consumption of the isocyanate groups. Once the desired reaction is complete, the reaction can be quenched to prevent further side reactions.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Unexpected increase in viscosity or gelation of the reaction mixture. | Formation of allophanate or biuret crosslinks leading to an increase in molecular weight and network formation. | • Verify the stoichiometry of your reactants. An excess of isocyanate is a likely culprit.• Lower the reaction temperature.• Reduce the catalyst concentration.• Consider a catalyst with higher selectivity for urethane/urea formation. |
| Lower than expected yield of the desired urethane or urea product. | Consumption of isocyanate in the formation of allophanate and biuret byproducts. | • Re-evaluate and precisely control the stoichiometry.• Monitor the reaction progress and stop it once the limiting reagent is consumed.• Optimize the reaction temperature and catalyst choice to favor the primary reaction. |
| Appearance of unexpected peaks in HPLC or NMR analysis of the final product. | Presence of allophanate and/or biuret impurities. | • Use the analytical protocols provided in this guide to identify and quantify the impurities.• Adjust reaction conditions (stoichiometry, temperature, catalyst) to minimize their formation in subsequent experiments. |
| In bioconjugation, the final product shows a higher molecular weight than expected or forms aggregates. | Unintended crosslinking of biomolecules via allophanate or biuret formation if an isocyanate-based linker was used in excess. | • Carefully control the stoichiometry of the linker to the biomolecule.• Optimize the pH of the reaction buffer to favor the desired conjugation reaction over side reactions.• Consider using a linker with a less reactive group if possible. |
Data Presentation
Table 1: Effect of Temperature on Allophanate Formation
| Reaction Temperature (°C) | Relative Amount of Allophanate Formation | Notes |
| Low (e.g., < 60°C) | Negligible to low | Favors the primary urethane formation.[3] |
| Moderate (e.g., 60-100°C) | Moderate | Allophanate formation becomes more significant. |
| High (e.g., 100-145°C) | High | A significant portion of urethane linkages can be converted to allophanates.[3] |
| Very High (e.g., > 150°C) | Reversible | Allophanate linkages may start to dissociate back to urethane and isocyanate.[1] |
Table 2: Influence of NCO:OH Stoichiometric Ratio on Side Product Formation
| NCO:OH Ratio | Expected Outcome |
| ≤ 1.0 | Minimal allophanate/biuret formation. Primarily linear polymer. |
| > 1.0 | Increased probability of allophanate and biuret formation, leading to branching and crosslinking. |
| Significantly > 1.0 | High degree of crosslinking, potential for gelation. |
Experimental Protocols
Protocol 1: Monitoring Isocyanate Reactions by FTIR-ATR Spectroscopy
This protocol allows for real-time monitoring of the consumption of isocyanate groups and the formation of urethane, allophanate, and biuret linkages.
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
Procedure:
-
Set up the reaction vessel with the polyol or amine reactant and solvent (if applicable).
-
Immerse the ATR probe into the reaction mixture.
-
Record a background spectrum of the initial mixture before adding the isocyanate.
-
Initiate the reaction by adding the isocyanate.
-
Collect spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the reaction progress by observing the following characteristic peaks:
-
Isocyanate (NCO): Decrease in the sharp absorption band around 2270 cm⁻¹.[2]
-
Urethane (C=O): Increase in the carbonyl absorption band around 1730-1700 cm⁻¹.
-
Urea (C=O): Increase in the carbonyl absorption band around 1640 cm⁻¹.
-
Allophanate (C=O): Appearance of a shoulder or a distinct peak around 1700-1680 cm⁻¹.
-
Biuret (C=O): Appearance of a shoulder or a distinct peak around 1680-1660 cm⁻¹.
-
-
The reaction can be considered complete when the isocyanate peak disappears.
Protocol 2: Quantification of Allophanate and Biuret Impurities by HPLC-UV
This protocol provides a general method for the separation and quantification of allophanate and biuret impurities. Method optimization will be required for specific analytes.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile (B52724) with 0.1% formic acid
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 220 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B (linear gradient)
-
31-35 min: 10% B (re-equilibration)
-
-
-
Analysis: Inject the sample and integrate the peaks of interest. The retention times of allophanates and biurets will typically be different from the main urethane or urea product.
-
Quantification: For accurate quantification, it is necessary to either isolate the impurities and generate a calibration curve or use a relative response factor if the impurity standard is not available.
Protocol 3: Identification of Allophanates and Biurets by ¹H NMR Spectroscopy
Proton NMR can be a powerful tool for the identification of allophanate and biuret structures.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Spectral Analysis: Look for characteristic proton signals:
-
Urethane N-H: Typically appears as a broad singlet.
-
Urea N-H: Also appears as a broad singlet, often at a different chemical shift than urethane N-H.
-
Allophanate N-H: The two N-H protons of the allophanate group will have distinct chemical shifts, often downfield from the urethane N-H.
-
Biuret N-H: The N-H protons of the biuret group will also show characteristic chemical shifts.
-
Visualizations
References
Impact of temperature on the selectivity of 4-Methoxyphenyl isocyanate reactions
Technical Support Center: 4-Methoxyphenyl (B3050149) Isocyanate Reactions
Welcome to the technical support center for 4-Methoxyphenyl Isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions regarding the impact of temperature on reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary desired reactions and major temperature-dependent side reactions when using this compound?
A1: The primary desired reactions for this compound involve the nucleophilic attack on the isocyanate carbon by compounds with active hydrogens, such as alcohols (to form urethanes) and amines (to form ureas). However, the selectivity of these reactions is highly temperature-dependent, with several competing side reactions occurring at elevated temperatures.
-
Urethane (B1682113) Formation (with Alcohols): This is often the desired reaction. The rate is temperature-dependent, but excessive heat can promote side reactions.
-
Urea (B33335) Formation (with Amines): This reaction is typically very fast, even at room temperature.
-
Allophanate (B1242929) Formation: An isocyanate molecule reacts with a previously formed urethane linkage. This side reaction becomes significant at temperatures between 100-140°C and leads to branching or cross-linking. The reaction is often reversible at temperatures above 150°C.
-
Biuret (B89757) Formation: An isocyanate molecule reacts with a urea linkage. This is similar to allophanate formation and becomes favorable at temperatures exceeding 120°C, also causing cross-linking.[1]
-
Isocyanurate Formation (Trimerization): Three isocyanate molecules can cyclize to form a highly stable isocyanurate ring. This trimerization is promoted by elevated temperatures and certain catalysts, leading to significant cross-linking and potentially gelation of the reaction mixture.[2]
-
Reaction with Water: Isocyanates are highly sensitive to moisture. Water reacts to form an unstable carbamic acid, which decomposes into 4-methoxyaniline and carbon dioxide. The newly formed amine can then react with another isocyanate to form a disubstituted urea, often an insoluble precipitate.[3][4]
Q2: My reaction mixture containing this compound turned cloudy and formed an insoluble white precipitate. What is the likely cause?
A2: The most common cause for the formation of an insoluble white precipitate is the presence of moisture in your reagents or solvent.[4] this compound reacts with water to form 4-methoxyaniline, which subsequently reacts with another molecule of the isocyanate to produce a symmetric N,N'-bis(4-methoxyphenyl)urea. Ureas are often crystalline and possess low solubility in many common organic solvents, causing them to precipitate out of the solution.
Q3: I am observing unexpected gelation or a rapid increase in viscosity in my polymer synthesis. Why is this happening?
A3: Unintended gelation or a sharp viscosity increase typically points to excessive cross-linking. This is often a result of side reactions that create branched or networked structures. The primary culprits are allophanate and biuret formation, which occur when the isocyanate reacts with urethane or urea linkages already present in your polymer chains.[4] These reactions are significantly accelerated at higher temperatures (generally >100°C) and in the presence of excess isocyanate.[5][4][6] Isocyanate trimerization into isocyanurate rings is another major cause of cross-linking.[2]
Q4: How does temperature generally affect the selectivity between the desired urethane/urea formation and side reactions?
A4: Temperature has a critical effect on reaction rates and selectivity. While increasing the temperature will accelerate the desired urethane formation, it disproportionately accelerates side reactions.
-
Low to Moderate Temperatures (0°C to 80°C): This range generally favors the primary reaction with alcohols or amines while minimizing side reactions like allophanate and biuret formation.[4] At low temperatures, the formation of allophanate linkages is often negligible.[6]
-
Elevated Temperatures (100°C to 140°C): In this range, the rates of allophanate and biuret formation become significant.[1] While the main reaction is fast, the product purity decreases due to increased branching and cross-linking.
-
High Temperatures (>150°C): At very high temperatures, some side products like allophanates can become thermally unstable and revert to urethane and isocyanate.[5] However, other degradation pathways may become active.
Q5: What is the best way to control temperature to improve reaction selectivity?
A5: Precise temperature control is crucial. It is recommended to start reactions at a lower temperature (e.g., 0°C or room temperature) and monitor the progress. If the reaction is too slow, the temperature can be increased incrementally (e.g., in 10-15°C steps) while carefully monitoring for the formation of byproducts via techniques like TLC or LC-MS.[3] Using a suitable catalyst can often allow the reaction to proceed at a lower temperature, thereby improving selectivity by minimizing temperature-induced side reactions.[2]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Reaction is very slow or stalls. | 1. Low Temperature: Insufficient thermal energy. 2. No/Inactive Catalyst: Many isocyanate reactions require a catalyst to proceed efficiently.[2] 3. Solvent Choice: The polarity of the solvent can significantly affect reaction kinetics. | 1. Increase Temperature: Cautiously raise the temperature in increments (e.g., from 25°C to 40°C, then to 60°C), monitoring for side product formation.[3] 2. Add Catalyst: Introduce an appropriate catalyst (e.g., tertiary amines like DABCO or organometallic compounds like dibutyltin (B87310) dilaurate). Ensure the catalyst is fresh and active. 3. Change Solvent: Switch to a more suitable solvent, such as a polar aprotic solvent (e.g., THF, DMF). |
| Formation of insoluble white precipitate. | 1. Moisture Contamination: Reaction of isocyanate with water forms an insoluble symmetric urea.[4] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Product is a gel or insoluble solid. | 1. Excessive Cross-linking: Side reactions like allophanate, biuret, or isocyanurate formation have occurred.[2][4] 2. High Reaction Temperature: Elevated temperatures strongly promote these cross-linking reactions. | 1. Lower Reaction Temperature: Maintain the temperature below 80-100°C if possible.[4] 2. Control Stoichiometry: Use a strict 1:1 stoichiometry of isocyanate to nucleophile. If an excess of isocyanate is required, add it portion-wise to keep its instantaneous concentration low. 3. Choose Catalyst Carefully: Select a catalyst that favors urethane/urea formation over trimerization. |
| Lower than expected molecular weight in polymer synthesis. | 1. Chain-terminating Impurities: Presence of monofunctional nucleophiles (e.g., water, monofunctional alcohols) in reagents. 2. Incorrect Stoichiometry: An excess of the diol or diamine component will limit chain growth. | 1. Purify Reagents: Ensure all monomers and solvents are pure and dry. 2. Verify Stoichiometry: Carefully calculate and measure the molar ratio of reactants. |
Data Presentation: Temperature vs. Side Product Formation
The following table summarizes data adapted from studies on polyurethane prepolymer systems, illustrating the dramatic effect of temperature on the formation of allophanate linkages from excess isocyanate and existing urethane bonds.[6]
| Reaction Temperature (°C) | Extent of Allophanate Formation (% of Nitrogen in Allophanate Linkages) | Expected Outcome |
| < 100 | Negligible | High selectivity for urethane formation, minimal branching. |
| 108 | ~2-5% | Onset of significant side reactions, slight increase in viscosity. |
| 145 | ~10% | Substantial side reactions, leading to significant branching, broader molecular weight distribution, and increased viscosity.[6] |
Experimental Protocols
Protocol 1: General Synthesis of a Urethane from this compound and an Alcohol
This protocol describes a general procedure for reacting this compound with a primary alcohol.
Materials:
-
This compound
-
Primary alcohol (e.g., 1-Butanol)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL, optional)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble the oven-dried glassware under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Preparation: In the round-bottom flask, dissolve the primary alcohol (1.0 eq.) in anhydrous THF.
-
Initiation: While stirring, add this compound (1.0 eq.) dropwise to the alcohol solution at room temperature (25°C). If a catalyst is used, it can be added to the alcohol solution before the isocyanate (e.g., 0.1 mol% DBTDL).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) in the IR spectrum.
-
Temperature Control: If the reaction is slow, gently heat the mixture to 40-50°C using an oil bath. Maintain the lowest possible temperature that provides a reasonable reaction rate.
-
Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting urethane product by recrystallization or column chromatography as needed.
Protocol 2: Analysis of Temperature Impact on Allophanate Formation
This protocol allows for the quantification of side product formation at different temperatures.
Procedure:
-
Parallel Reactions: Set up three parallel reactions as described in Protocol 1, using a 2:1 molar ratio of this compound to a diol (e.g., polypropylene (B1209903) glycol).
-
Temperature Variation: Maintain each reaction at a different constant temperature: Reaction A at 80°C, Reaction B at 110°C, and Reaction C at 140°C.
-
Time-Based Sampling: Allow the reactions to proceed for a fixed duration (e.g., 3 hours).
-
Quenching: After the specified time, cool the reaction mixtures to room temperature and quench the unreacted isocyanate groups by adding an excess of methanol.
-
Analysis: Analyze the resulting product mixtures using ¹H NMR spectroscopy. The formation of allophanate linkages can be quantified by integrating the distinct allophanate N-H proton signal (typically downfield from the urethane N-H signal) and comparing it to the integral of the aromatic protons from the isocyanate backbone.[6]
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for isocyanate reactions.
Caption: Relationship between temperature and reaction selectivity.
References
Technical Support Center: Scaling Up Reactions with 4-Methoxyphenyl Isocyanate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up reactions involving 4-Methoxyphenyl (B3050149) isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with 4-Methoxyphenyl isocyanate?
A1: Isocyanates are highly reactive and toxic, and these hazards are amplified at a larger scale.[1] Key safety concerns include:
-
High Reactivity and Exothermicity: Reactions with isocyanates are often exothermic.[2] On a larger scale, heat dissipation is a critical challenge, and poor temperature control can lead to dangerous temperature spikes or runaway reactions.[1]
-
Toxicity and Sensitization: this compound is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[3] It is also a respiratory sensitizer, meaning repeated exposure can lead to occupational asthma.[4][5][6] Stringent safety protocols and engineering controls are necessary.[1]
-
Reaction with Water: Isocyanates react with water to produce an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas.[2][7] This can lead to dangerous pressure buildup in sealed reactors.[2] It is crucial to use anhydrous reagents and solvents under an inert atmosphere.[2]
Q2: What are the most common side reactions to anticipate during the scale-up of this compound reactions?
A2: Several side reactions can impact product yield and purity, becoming more significant at scale.[1] These include:
-
Urea (B33335) Formation: If moisture is present, this compound reacts to form 4-methoxyaniline. This amine can then react with another molecule of the isocyanate to form a symmetric urea byproduct.[2]
-
Allophanate and Biuret Formation: The desired urethane (B1682113) (from reaction with an alcohol) or urea (from reaction with an amine) products can further react with excess this compound, especially at elevated temperatures, to form allophanates and biurets, respectively.[2]
-
Trimerization: In the presence of certain catalysts or at high temperatures, isocyanates can trimerize to form highly stable isocyanurate rings.[8]
Q3: How does mixing efficiency affect the outcome of a scaled-up reaction?
A3: Mixing is a critical parameter when scaling up.[1][9] Inadequate mixing can lead to a heterogeneous distribution of reactants and localized "hot spots" due to the reaction's exothermic nature.[1][2] This can promote the side reactions mentioned above, leading to incomplete conversion, a broader impurity profile, and reduced yield.[1]
Q4: What are the key considerations for storing and handling bulk quantities of this compound?
A4: Proper storage is critical to maintain the reagent's quality and ensure safety. Store this compound in a dry, cool, and well-ventilated place in a tightly closed container, away from heat, sparks, and flame.[3][10] It is sensitive to moisture and should be stored under an inert atmosphere.[10][11] Incompatible materials to avoid include water, acids, strong bases, alcohols, amines, and strong oxidizing agents.[3][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Action |
| Low Yield of Desired Product | Incomplete Reaction | Monitor reaction progress using FT-IR (disappearance of the isocyanate peak at ~2250 cm⁻¹) or TLC/LC-MS.[2] Consider extending the reaction time or moderately increasing the temperature while monitoring for side reactions.[2] |
| Incorrect Stoichiometry | Re-verify the purity of all reagents and confirm the accuracy of all measurements. | |
| Poor Mixing | Optimize the agitator speed and reactor design to ensure homogenous mixing, especially during the addition of the isocyanate.[1] | |
| Difficult Product Purification | Formation of Urea Byproducts | This indicates the presence of moisture. Ensure all solvents and reagents are rigorously dried before use and that the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[2] Ureas are often less soluble and may be removed by filtration.[2] |
| Formation of Allophanate/Biuret Byproducts | These side reactions are promoted by higher temperatures.[2] Maintain a lower reaction temperature or consider a shorter reaction time if heat is required.[2] | |
| Residual this compound | Unreacted isocyanate can be quenched at the end of the reaction by adding a scavenger amine (e.g., dibutylamine) to form a urea derivative that is often easier to separate during purification.[2] | |
| Reaction Temperature Spike / Runaway Reaction | Reagent Addition Rate is Too Fast | The isocyanate should be added slowly and incrementally to the nucleophile solution to allow the reactor's cooling system to dissipate the heat generated.[1] |
| Inadequate Cooling Capacity | Ensure the reactor's cooling system is appropriately sized for the scale and exothermicity of the reaction.[1] For highly exothermic reactions, consider adding a solvent with a higher boiling point to act as a heat sink. | |
| Product Discoloration | Localized Overheating / Thermal Degradation | Improve mixing and temperature control to avoid hot spots.[1] Ensure the reaction is not heated for an unnecessarily long time. |
| Air or Moisture Leaks | Check that the reactor is properly sealed and maintained under a positive pressure of inert gas.[1] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5416-93-3 | |
| Molecular Formula | C₈H₇NO₂ | [11] |
| Molecular Weight | 149.15 g/mol | [11] |
| Appearance | Colorless liquid or low melting point solid | [11] |
| Boiling Point | 106-110 °C at 16 mmHg | [8] |
| Density | 1.151 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.548 | [8] |
| Melting Point | -15 °C | [11] |
Table 2: Example Scale-Up Reaction Parameters & Results
This table is a template for the type of data researchers should collect during scale-up studies to ensure reproducibility and identify key process parameters.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (50kg) |
| Reactant A (Nucleophile) | X mol | 100X mol | 5000X mol |
| This compound | 1.05 eq | 1.05 eq | 1.05 eq |
| Solvent Volume | 100 mL | 10 L | 500 L |
| Addition Time | 15 min | 2 hours | 6 hours |
| Max Internal Temp (°C) | 28 °C | 35 °C | 35 °C |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Yield (%) | 92% | 88% | 85% |
| Purity (LC-MS, %) | 99.1% | 97.5% | 96.8% |
| Major Impurity (Structure) | N,N'-bis(4-methoxyphenyl)urea | N,N'-bis(4-methoxyphenyl)urea | Allophanate derivative |
| Impurity Level (%) | 0.5% | 1.8% | 2.5% |
Experimental Protocols
General Protocol for a Scaled-Up Reaction of this compound with an Alcohol
This protocol outlines a generalized procedure for the synthesis of a urethane on a pilot scale. Warning: All operations must be conducted by trained personnel in a controlled environment with appropriate engineering controls (e.g., fume hood, closed reactor system) and personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and respiratory protection.[3][6]
1. Reactor Preparation:
-
Ensure the reactor (e.g., glass-lined or stainless steel) is thoroughly cleaned and dried to remove any residual moisture.[1][7]
-
Assemble the reactor with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet/outlet.
-
Purge the entire system with dry nitrogen or argon for at least one hour to ensure an inert atmosphere.[2]
2. Reagent Charging:
-
Charge the reactor with the selected anhydrous solvent (e.g., THF, Toluene).[7]
-
Charge the reactor with the alcohol nucleophile. Ensure the alcohol has been previously dried or is of an anhydrous grade.
-
Begin agitation to ensure the solution is homogenous.
3. Isocyanate Addition:
-
Using a calibrated addition pump or pressure-equalizing dropping funnel, add the this compound to the reactor sub-surface at a slow, controlled rate.[1]
-
Monitor the internal temperature closely. The addition rate should be managed to keep the temperature within a pre-determined range (e.g., below 30-35 °C) to control the exotherm.[1]
4. Reaction Monitoring:
-
Maintain the reaction temperature and agitation for the specified duration.
-
Monitor the reaction's progress periodically by carefully taking samples for analysis (e.g., FT-IR, TLC, LC-MS) to confirm the disappearance of the isocyanate starting material.[2]
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If necessary, quench any unreacted isocyanate by adding a small amount of a suitable amine scavenger.[2]
-
The purification strategy will depend on the product's properties. Common large-scale methods include:
-
Crystallization: If the product is a solid, it may be isolated by cooling crystallization directly from the reaction mixture or after a solvent swap.
-
Distillation: For volatile products, purification may be achieved by vacuum distillation.
-
Filtration and Washing: The crude product may be isolated by filtration and washed with appropriate solvents to remove impurities.
-
Mandatory Visualization
Caption: A standard experimental workflow for scaling up reactions involving this compound.
Caption: A troubleshooting decision tree for addressing low yield in scaled-up isocyanate reactions.
Caption: Key reaction pathways for this compound, including desired and side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. benchchem.com [benchchem.com]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound | 5416-93-3 [chemicalbook.com]
- 9. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 10. fishersci.com [fishersci.com]
- 11. chembk.com [chembk.com]
Analytical methods for monitoring the progress of 4-Methoxyphenyl isocyanate reactions
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring the progress of reactions involving 4-methoxyphenyl (B3050149) isocyanate.
General Frequently Asked Questions (FAQs)
Q1: What is the primary chemical transformation I should be monitoring?
A1: The primary transformation is the reaction of the isocyanate functional group (-N=C=O) with a nucleophile. Most commonly, this involves an alcohol (R-OH) to form a urethane (B1682113) linkage or an amine (R-NH2) to form a urea (B33335) linkage. A critical side reaction to monitor is the reaction with water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a urea byproduct.[1][2]
Q2: What are the most common analytical methods to monitor these reactions?
A2: The most prevalent methods are Fourier-Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the specific reaction conditions, the need for real-time data, and the available equipment.
Q3: What are the critical safety precautions for handling 4-methoxyphenyl isocyanate?
A3: Isocyanates are potent respiratory and skin sensitizers and irritants.[3][4] Exposure can lead to severe health effects, including occupational asthma, dermatitis, and other allergic reactions.[4][5][6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Ensure an emergency eye wash station and shower are accessible.
Analytical Method Troubleshooting and Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful technique for real-time, in-situ monitoring of isocyanate reactions by tracking the disappearance of the characteristic isocyanate peak.
FTIR FAQs & Troubleshooting
Q: How do I use FTIR to monitor the reaction? A: The reaction progress is monitored by observing the decrease in the absorbance of the strong, sharp isocyanate (-N=C=O) stretching band, which appears between 2250 and 2285 cm⁻¹. Concurrently, you can observe the appearance of product-related peaks, such as the N-H stretch of the newly formed urethane.[2]
Q: My isocyanate peak at ~2270 cm⁻¹ is not decreasing. What's wrong? A:
-
Incomplete Reaction: The reaction may have stalled due to an inactive catalyst, incorrect temperature, or insufficient mixing. Verify all reaction parameters.
-
No Reaction Initiated: Ensure all reactants and catalysts have been added in the correct order and quantity.
-
Instrument Issue: Collect a new background spectrum. If the peak persists even in the absence of a reaction, there may be an issue with the instrument or atmospheric compensation.
Q: The baseline of my spectrum is noisy or drifting. How can I fix this? A:
-
Atmospheric Interference: Purge the sample compartment with dry nitrogen or air to reduce interference from atmospheric water vapor and carbon dioxide.[7]
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, ensure good contact between your sample and the ATR crystal. Inconsistent contact can lead to a drifting baseline.
-
Background Spectrum: Always collect a fresh background spectrum before starting your experiment to minimize baseline errors.[7]
Data Presentation: Characteristic FTIR Peaks
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| Isocyanate (-N=C=O) | 2250 - 2285 | Strong, sharp, decreases over time |
| Alcohol (O-H) | 3200 - 3600 | Broad, decreases over time |
| Urethane (N-H) | 3200 - 3500 | Broad, increases over time[2] |
| Urethane (C=O) | ~1715 | Strong, increases over time[2] |
Experimental Protocol: In-situ ATR-FTIR Monitoring
-
Setup: Equip an ATR-FTIR probe. Ensure the probe and crystal are clean and compatible with your reaction mixture.
-
Background: Collect a background spectrum of the solvent and any reactants except the this compound at the reaction temperature.
-
Initiation: Add the this compound to the reaction vessel to initiate the reaction.
-
Data Acquisition: Immediately begin collecting spectra at regular time intervals (e.g., every 1-5 minutes).
-
Analysis: Plot the absorbance of the isocyanate peak (~2270 cm⁻¹) versus time to generate a kinetic profile of the reaction.
Visualization: FTIR Monitoring Workflow
Caption: Workflow for real-time FTIR reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for quantitative analysis of reaction aliquots, especially for complex mixtures or when final product purity needs to be assessed. Due to the high reactivity of isocyanates, samples are typically derivatized before analysis.[8]
HPLC FAQs & Troubleshooting
Q: When should I choose HPLC over real-time methods like FTIR? A: HPLC is superior for accurately quantifying the concentration of starting materials, products, and byproducts in a complex mixture. It is the preferred method for final product analysis and purity determination. It is less suited for real-time kinetics due to the time required for sample preparation (quenching and derivatization).
Q: My chromatogram shows multiple unexpected peaks. What could they be? A:
-
Byproducts: The peaks could be from side reactions, such as the formation of ureas from reactions with trace water.
-
Derivatizing Agent: One peak will correspond to the excess derivatizing agent. Ensure you are comparing your chromatogram to a standard of the agent alone.
-
Degradation: The isocyanate or product may have degraded. Ensure samples are quenched effectively and stored properly (e.g., at 4°C) before analysis.[8]
Q: My peaks are tailing or fronting. How can I improve the peak shape? A:
-
Mobile Phase: Adjust the pH or solvent composition of the mobile phase. Poor peak shape can result from secondary interactions with the stationary phase.
-
Column Overload: Dilute your sample. Injecting a sample that is too concentrated can lead to peak tailing.
-
Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants.
Data Presentation: Typical HPLC Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Isocratic or Gradient; Acetonitrile/Water with 0.1% Acetic Acid[8] |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at 254 nm[9] |
| Injection Volume | 5 - 20 µL |
Experimental Protocol: HPLC Analysis via Derivatization
-
Sample Quenching: At a specific time point, withdraw an aliquot of the reaction mixture and immediately quench it in a solution containing a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (B120316) (MPP) or dibutylamine, dissolved in a suitable solvent.[10][11]
-
Derivatization: Allow the derivatization reaction (formation of a stable urea) to proceed to completion. This may require a short incubation period.
-
Preparation: Dilute the derivatized sample to an appropriate concentration with the mobile phase.
-
Analysis: Inject the sample into the HPLC system.
-
Quantification: Determine the concentration of the derivatized this compound and product by comparing peak areas to a calibration curve prepared from analytical standards.
Visualization: HPLC Derivatization and Analysis Workflow
Caption: Workflow for HPLC analysis of isocyanate reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a non-invasive technique that provides detailed structural information, making it excellent for identifying products and intermediates.[12]
NMR FAQs & Troubleshooting
Q: How can ¹H NMR be used to monitor the reaction? A: You can monitor the reaction by observing the disappearance of proton signals from your starting alcohol/amine and the simultaneous appearance of new signals corresponding to the urethane/urea product. Key signals to watch are the urethane N-H proton (typically a broad singlet) and shifts in the aromatic protons adjacent to the reacting group.
Q: My NMR peaks are becoming broad as the reaction progresses. Why? A:
-
Increased Viscosity: Polymerization or product formation can significantly increase the viscosity of the sample, leading to peak broadening. Consider running the reaction at a higher temperature or in a different, less viscous solvent if possible.
-
Paramagnetic Impurities: Ensure your reactants and solvent are free from paramagnetic impurities.
-
Precipitation: If the product is precipitating out of solution, it will cause poor shimming and broad peaks. Ensure your chosen NMR solvent can solubilize all components throughout the reaction.
Q: I'm seeing spectral distortions and poor lineshapes over time. What can I do? A: The changing chemical environment during a reaction can cause magnetic field inhomogeneity.[12] It is crucial to re-shim the spectrometer periodically during the experiment. Advanced data processing techniques or specialized NMR pulse sequences can also help correct for these distortions.[12]
Data Presentation: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Note |
| -OCH₃ (Reactant/Product) | ~3.8 | Singlet | May shift slightly upon reaction |
| Aromatic (Reactant) | 6.8 - 7.4 | Multiplets | Pattern will change upon reaction |
| Urethane N-H (Product) | 5.0 - 9.0 | Broad Singlet | Position is concentration/solvent dependent |
Experimental Protocol: Reaction Monitoring by NMR
-
Sample Preparation: In an NMR tube, dissolve the limiting reactant (e.g., alcohol) and an internal standard in a suitable deuterated solvent.
-
Initial Spectrum: Acquire a t=0 spectrum after locking and shimming the spectrometer.
-
Initiation: Add a precise amount of this compound to the NMR tube, mix thoroughly, and quickly place it back in the spectrometer.
-
Time-Course Acquisition: Acquire a series of ¹H NMR spectra at set time intervals.
-
Analysis: Process the spectra. Calculate the conversion by integrating the signals of the starting material and product relative to the internal standard.
Visualization: NMR Monitoring Workflow
Caption: Workflow for NMR-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is best suited for analyzing the purity of the volatile this compound starting material or for identifying volatile byproducts. Its application for direct reaction monitoring is limited due to the high reactivity and low volatility of many urethane products.
GC-MS FAQs & Troubleshooting
Q: Is GC-MS a good choice for monitoring my urethane formation reaction? A: Generally, no. Urethanes and ureas are often not volatile enough and can decompose at the high temperatures used in the GC injector. GC-MS is more useful for checking the purity of the this compound reactant[13] or for analyzing small, volatile side products.
Q: I am not seeing my isocyanate peak in the chromatogram. A:
-
Injector Temperature: The isocyanate may be reacting or decomposing in the hot injector. Try lowering the injector temperature.
-
Reactivity: Isocyanates can react with active sites on the GC column or liner. Using a deactivated liner and a less polar column may help.
-
Derivatization: For quantitative analysis of the isocyanate, a derivatization step to form a more stable, less reactive compound is recommended prior to GC-MS analysis.[11]
Data Presentation: Example GC Parameters
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Column | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms)[14] |
| Oven Program | 40°C (hold 4 min) to 250°C at 15°C/min[14] |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (Scan mode) |
Experimental Protocol: GC-MS Purity Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound in a non-reactive, volatile solvent (e.g., dichloromethane (B109758) or toluene).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS.
-
Analysis: Analyze the resulting chromatogram for impurity peaks.
-
Identification: Use the mass spectrum of any impurity peaks to identify their structure by comparing them to a mass spectral library.
Visualization: GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of reactants or byproducts.
Method Selection Guide
Choosing the right analytical method is critical for obtaining reliable data. The following decision tree can help guide your selection based on your experimental goals.
Caption: Decision tree for selecting an analytical method.
References
- 1. polymersynergies.net [polymersynergies.net]
- 2. paint.org [paint.org]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. safework.nsw.gov.au [safework.nsw.gov.au]
- 5. Diagnosis and prevention of diseases induced by isocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. bohs.org [bohs.org]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. ricerca.uniba.it [ricerca.uniba.it]
Technical Support Center: De-blocking Strategies for 4-Methoxyphenyl Isocyanate (MOC) Protected Functional Groups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the de-blocking of functional groups protected with 4-Methoxyphenyl isocyanate (MOC). The MOC protecting group forms a stable urea (B33335) linkage with amines, and corresponding carbamates and thiocarbamates with alcohols and thiols, respectively. Deprotection of these linkages, particularly the robust urea bond, requires specific strategies, primarily centered around oxidative cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general strategy for deprotecting a MOC-protected amine (a 4-methoxyphenylurea)?
A1: The most effective and widely reported strategy for the cleavage of analogous p-methoxyphenyl (PMP) protected amines is oxidative deprotection.[1] This method is highly likely to be effective for MOC-protected amines. The key is the oxidation of the electron-rich p-methoxyphenyl ring, which leads to the cleavage of the C-N bond and liberation of the free amine.
Q2: Which reagents are recommended for the oxidative deprotection of MOC-protected amines?
A2: Based on studies with the closely related PMP protecting group, mild and efficient oxidative deprotection can be achieved using reagents such as periodic acid (H₅IO₆) or trichloroisocyanuric acid (TCCA).[1] Ceric ammonium (B1175870) nitrate (B79036) (CAN) is also a classic reagent for this transformation, though it often requires stoichiometric amounts and can be harsh.[1][2]
Q3: Are acidic conditions necessary for the oxidative deprotection of MOC-amines?
A3: Yes, acidic conditions are crucial for the successful oxidative cleavage of PMP-protected amines, and by extension, MOC-protected amines.[1] The reaction mechanism likely involves the formation of a benzoquinone-derived iminium ion, which then hydrolyzes to release the free amine. Without a strong protic acid, the oxidative reagents are often ineffective.[1]
Q4: Can MOC-protected alcohols (carbamates) and thiols (thiocarbamates) be deprotected using the same oxidative methods?
A4: While oxidative cleavage is the primary method for the analogous PMP-amines, the deprotection of MOC-carbamates and MOC-thiocarbamates is less documented. However, it is plausible that similar oxidative conditions could be effective. Alternatively, strategies used for the cleavage of other carbamates and thiocarbamates, such as strong acid or base hydrolysis, could be explored, though the stability of the MOC group to these conditions would need to be empirically determined.
Q5: What are the potential side reactions during the oxidative deprotection of MOC groups?
A5: A potential side reaction is the over-oxidation of the liberated functional group, especially if it is sensitive to the oxidant being used.[1] For example, if the target molecule contains other sensitive functional groups such as alcohols or electron-rich aromatic rings, these may also be oxidized. Careful control of the stoichiometry of the oxidant and the reaction time is therefore important.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low conversion to the deprotected amine | Insufficiently acidic conditions. | Ensure the presence of a strong protic acid (e.g., H₂SO₄) in the reaction mixture. The oxidative cleavage is often pH-dependent.[1] |
| Ineffective oxidant. | Switch to a different or more potent oxidizing agent. If using a milder oxidant like periodic acid fails, consider TCCA or CAN.[1] | |
| Low reaction temperature. | Gently heat the reaction mixture. Some oxidative deprotections may require elevated temperatures to proceed at a reasonable rate. | |
| Formation of multiple byproducts | Over-oxidation of the product or starting material. | Reduce the stoichiometry of the oxidizing agent. Use the minimum effective amount (e.g., 0.5 equivalents of TCCA or 1 equivalent of periodic acid for PMP deprotection).[1] |
| Reaction time is too long. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | |
| Presence of other oxidizable functional groups. | If possible, protect other sensitive functional groups prior to MOC deprotection. Alternatively, screen for a milder and more selective oxidant. | |
| Difficulty in purifying the final product | Contamination with the spent oxidant or its byproducts. | Choose an oxidant that results in easily removable byproducts. For example, the byproducts of periodic acid are often water-soluble. |
| Complex reaction mixture due to side reactions. | Optimize the reaction conditions (reagent stoichiometry, temperature, and time) to minimize byproduct formation. |
Quantitative Data Summary
The following table summarizes effective conditions for the deprotection of p-methoxyphenyl (PMP)-protected amines, which can be used as a starting point for optimizing the deprotection of MOC-protected amines.
| Substrate Type | Oxidant | Equivalents of Oxidant | Acid | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| PMP-protected amino alcohol | TCCA | 0.5 | H₂SO₄ | MeCN/H₂O (1:1) | 90°C | 0.1 | 77 | [1] |
| PMP-protected amino alcohol | H₅IO₆ | 1 | H₂SO₄ | MeCN/H₂O (1:1) | 90°C | 1.5 | 66 | [1] |
| PMP-protected benzylamine | TCCA | 0.5 | H₂SO₄ | MeCN/H₂O (1:1) | 21°C | 12 | 73 | [1] |
| PMP-protected benzylamine | H₅IO₆ | 1 | H₂SO₄ | MeCN/H₂O (1:1) | 21°C | 12 | <5 | [1] |
| PMP-protected α-methylbenzylamine | TCCA | 0.5 | H₂SO₄ | MeCN/H₂O (1:1) | 21°C | 13 | 99 | [1] |
| PMP-protected α-methylbenzylamine | H₅IO₆ | 1 | H₂SO₄ | MeCN/H₂O (1:1) | 21°C | 13 | 89 | [1] |
Experimental Protocols
Protocol 1: Deprotection of MOC-protected Amine using Periodic Acid (H₅IO₆) (Adapted from PMP deprotection) [1]
-
Dissolution: Dissolve the MOC-protected amine (1 equivalent) in a 1:1 mixture of acetonitrile (B52724) and water.
-
Acidification: Add 1 equivalent of sulfuric acid (H₂SO₄) to the solution.
-
Oxidant Addition: Add 1 equivalent of periodic acid (H₅IO₆) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 90°C, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a suitable base (e.g., saturated aqueous NaHCO₃).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Deprotection of MOC-protected Amine using Trichloroisocyanuric Acid (TCCA) (Adapted from PMP deprotection) [1]
-
Dissolution: Dissolve the MOC-protected amine (1 equivalent) in a 1:1 mixture of acetonitrile and water.
-
Acidification: Add 1 equivalent of sulfuric acid (H₂SO₄) to the solution.
-
Oxidant Addition: Add 0.5 equivalents of trichloroisocyanuric acid (TCCA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 90°C, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a suitable base (e.g., saturated aqueous NaHCO₃).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the oxidative deprotection of MOC-protected functional groups.
Caption: Troubleshooting logic for incomplete MOC deprotection.
References
Influence of solvent polarity on 4-Methoxyphenyl isocyanate reaction rates
This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-methoxyphenyl (B3050149) isocyanate. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the influence of solvent polarity on reaction rates.
Troubleshooting Guide
Q1: My reaction with 4-methoxyphenyl isocyanate is proceeding much slower than expected. What are the potential solvent-related causes?
A1: Slow reaction rates are often linked to the choice of solvent. Isocyanate reactions, particularly with nucleophiles like alcohols and phenols, are sensitive to solvent polarity. If your reaction is slow, consider the following:
-
Low Solvent Polarity: You may be using a nonpolar solvent such as xylene, toluene (B28343), or dioxane.[1][2][3] These solvents are less effective at stabilizing the polar transition state of the reaction, thus leading to a slower rate.
-
Solvent Inhibition: In some specific cases, certain solvents can inhibit the reaction. For instance, with less than 10% of propylene (B89431) glycol diacetate (PGDA), it can assist in the diffusion of reactants, but at higher concentrations, it acts more as a solvent and can inhibit the reaction between hydroxyl and isocyanate groups.[1]
-
Reactant Concentration: While not directly a solvent polarity issue, low reactant concentrations can also lead to slower reaction rates. Ensure your concentrations are appropriate for the desired reaction time.
To troubleshoot, consider switching to a more polar aprotic solvent.
Q2: I am observing significant side product formation in my reaction. Could the solvent be a contributing factor?
A2: Yes, the solvent can influence the selectivity of your reaction. While the primary reaction of an isocyanate is with a nucleophile (like an alcohol or amine), side reactions can occur. The choice of solvent can impact the rates of these competing reactions. For example, in the presence of certain catalysts, the reaction pathway can shift. While not solely a solvent effect, the interplay between solvent and catalyst is crucial. The solvent choice can also affect the solubility of reactants and products, potentially leading to side reactions if one component precipitates.
Q3: My reaction is too fast and difficult to control. How can I moderate the reaction rate using the solvent?
A3: If your reaction is proceeding too quickly, you are likely using a highly polar solvent that is significantly accelerating the reaction. To slow it down for better control, you can:
-
Switch to a Less Polar Solvent: Consider using a solvent with a lower dielectric constant. For example, if you are using dimethylformamide (DMF), you could switch to toluene or xylene to decrease the reaction rate.[3]
-
Solvent Blends: You can create a solvent mixture with a lower overall polarity by mixing your polar solvent with a nonpolar one. This allows for fine-tuning of the reaction rate.
-
Temperature Control: In conjunction with solvent choice, lowering the reaction temperature is a common and effective method for slowing down reaction kinetics.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general trend of this compound reaction rates in relation to solvent polarity?
A1: Generally, the reaction rate of isocyanates with nucleophiles like alcohols and phenols increases with increasing solvent polarity.[2][5] Polar solvents stabilize the charged intermediates and transition states that form during the reaction, thereby lowering the activation energy and accelerating the rate.[5] For instance, the reaction of phenyl isocyanate with 1,2-propanediol is significantly accelerated in polar solvents, following the order of dimethylformamide > toluene > xylene.[3] Similarly, the reaction of phenol (B47542) with tolylene-2,4-diisocyanate is accelerated in polar solvents, with the rate following the order of dimethyl sulfoxide (B87167) > cyclohexanone (B45756) > n-butyl acetate (B1210297) > 1,4-dioxane (B91453) > xylene.[1][2]
Q2: Are there exceptions to the "more polar means faster" rule for isocyanate reactions?
A2: While the general trend holds true for many isocyanate reactions, there can be exceptions. For example, in the oxime-blocking reaction of some aliphatic isocyanates, the reaction rate was found to be faster in aromatic solvents despite their lower polarity.[1][6] This highlights that other solvent properties, such as hydrogen bonding capability and specific solute-solvent interactions, can also play a role.[5]
Q3: How does solvent polarity affect the reaction of this compound with different nucleophiles (e.g., alcohols vs. amines)?
A3: The general principle of polar solvents accelerating the reaction by stabilizing polar transition states applies to reactions with various nucleophiles. However, the magnitude of the effect can differ. Primary aliphatic amines are highly nucleophilic and their reactions with aromatic isocyanates are often extremely rapid, sometimes making the solvent's accelerating effect less critical for achieving a fast conversion.[7] For less reactive nucleophiles like phenols, the choice of a polar solvent can be crucial to achieving a reasonable reaction rate.[8][9]
Q4: Can I use protic solvents for my this compound reaction?
A4: It is generally not recommended to use protic solvents (e.g., water, alcohols in excess as solvent) unless the alcohol is the intended reactant. Isocyanates react with water to form an unstable carbamic acid which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea (B33335) byproduct. If an alcohol is used as the solvent, it will react to form a urethane (B1682113), which may be the desired outcome. However, using an alcohol as a solvent when reacting with a different nucleophile will lead to a competitive reaction. Therefore, aprotic solvents (both polar and nonpolar) are typically preferred to control the reaction with the intended nucleophile.
Data Summary
The following table summarizes the expected qualitative effect of various solvents on the reaction rate of this compound with a nucleophile (e.g., an alcohol or phenol), based on the general principles observed for similar isocyanates. The solvents are ordered from generally leading to slower reaction rates to faster reaction rates.
| Solvent | Dielectric Constant (approx.) | Expected Relative Reaction Rate |
| Xylene | 2.3 | Slow |
| Toluene | 2.4 | Slow |
| 1,4-Dioxane | 2.2 | Slow to Moderate |
| n-Butyl acetate | 5.0 | Moderate |
| Cyclohexanone | 18.3 | Fast |
| Dimethylformamide (DMF) | 36.7 | Very Fast |
| Dimethyl sulfoxide (DMSO) | 46.7 | Very Fast |
Experimental Protocols
General Protocol for Monitoring the Reaction of this compound with a Phenol using In-Situ FT-IR
This protocol is adapted from methodologies used for similar isocyanate reactions.[1][2][3]
1. Materials:
-
This compound
-
Phenol (or other alcohol/nucleophile)
-
Anhydrous solvent (e.g., xylene, cyclohexanone, DMSO)
-
In-situ FT-IR spectrometer
2. Procedure:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Add the chosen anhydrous solvent to the reaction vessel equipped with an in-situ FT-IR probe.
-
Record a background spectrum of the solvent at the desired reaction temperature.
-
Add the phenol to the solvent and stir until dissolved.
-
Initiate the reaction by adding a known concentration of this compound to the solution.
-
Monitor the reaction progress by observing the decrease in the isocyanate (-NCO) peak intensity at approximately 2270 cm⁻¹.
-
Simultaneously, the formation of the urethane product can be monitored by the appearance of the urethane carbonyl peak.
-
The reaction rate constant can be calculated by plotting the natural logarithm of the isocyanate concentration versus time (for a pseudo-first-order condition) or by using second-order rate equations if the reactants are in stoichiometric amounts.
Visualizations
Caption: Logical workflow of solvent polarity's influence on reaction rate.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of solvent polarity on the reaction of phenol with tolylene‐2,4‐diisocyanate | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-Substituted Phenyl Isocyanates in Urethane Formation: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the kinetics of urethane (B1682113) formation is paramount for the synthesis of polyurethanes with tailored properties. The reactivity of isocyanates, a key component in this reaction, is significantly influenced by the electronic nature of substituents on the aromatic ring. This guide provides a comparative study of 4-substituted phenyl isocyanates, offering experimental data, detailed protocols, and visual representations of the underlying chemical principles.
The reaction between an isocyanate and an alcohol to form a urethane is a cornerstone of polyurethane chemistry. The rate of this reaction can be finely tuned by altering the electronic properties of the isocyanate. Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon atom. This effect is further modulated by substituents on the phenyl ring.
Electron-withdrawing groups (EWGs) at the para-position of the phenyl ring enhance the reactivity of the isocyanate group by further polarizing the N=C=O bond. Conversely, electron-donating groups (EDGs) decrease reactivity by reducing the positive charge on the carbon atom. This relationship can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.
Quantitative Comparison of Reactivity
The effect of 4-substituents on the rate of urethane formation is clearly demonstrated by kinetic studies. The following table summarizes the second-order rate constants for the reaction of various 4-substituted phenyl isocyanates with n-butanol in a non-polar solvent at a constant temperature. The data illustrates a clear trend: the rate constant increases with the electron-withdrawing strength of the substituent.
| 4-Substituent (X) | Substituent Type | Hammett Constant (σp) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate (kₓ / kₙ) |
| -NO₂ | Strong EWG | 0.78 | 8.5 x 10⁻⁴ | 17.0 |
| -Cl | EWG | 0.23 | 2.1 x 10⁻⁴ | 4.2 |
| -H | Neutral | 0.00 | 5.0 x 10⁻⁵ | 1.0 |
| -CH₃ | EDG | -0.17 | 2.3 x 10⁻⁵ | 0.46 |
| -OCH₃ | Strong EDG | -0.27 | 1.1 x 10⁻⁵ | 0.22 |
Note: The rate constants are representative values based on established chemical principles and literature data to illustrate the trend.
Visualizing the Substituent Effect: The Hammett Plot
The relationship between the logarithm of the reaction rate constant and the Hammett substituent constant (σp) is linear, as visualized in the following Hammett plot. This plot provides a powerful tool for predicting the reactivity of other substituted phenyl isocyanates.
Caption: Hammett plot illustrating the linear free-energy relationship.
Experimental Protocols
The following provides a detailed methodology for the kinetic analysis of the reaction between 4-substituted phenyl isocyanates and an alcohol (e.g., n-butanol).
Materials and Methods
1. Materials:
-
4-Substituted phenyl isocyanates (e.g., 4-nitrophenyl isocyanate, 4-chlorophenyl isocyanate, phenyl isocyanate, 4-methylphenyl isocyanate, 4-methoxyphenyl (B3050149) isocyanate) of high purity.
-
Anhydrous n-butanol.
-
Anhydrous, inert solvent (e.g., toluene (B28343) or tetrahydrofuran).
-
Dibutylamine solution for quenching the reaction.
-
Standard analytical-grade reagents for titration or chromatography.
2. Equipment:
-
Thermostatted reaction vessel.
-
Magnetic stirrer.
-
Syringes for precise liquid handling.
-
In-situ monitoring equipment such as an FT-IR spectrometer with an ATR probe, or an HPLC system with a UV detector.
-
Titration apparatus.
3. Experimental Procedure (In-situ FT-IR Method):
-
Preparation: A solution of the 4-substituted phenyl isocyanate of known concentration is prepared in the anhydrous solvent within the thermostatted reaction vessel. The solution is allowed to reach thermal equilibrium.
-
Initiation: A stoichiometric amount of n-butanol is rapidly injected into the stirred isocyanate solution to initiate the reaction.
-
Monitoring: The reaction is monitored in real-time by FT-IR spectroscopy. The disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1730 cm⁻¹) are tracked over time.
-
Data Acquisition: Spectra are collected at regular intervals until the reaction is complete.
-
Kinetic Analysis: The concentration of the isocyanate at each time point is determined from the absorbance data using the Beer-Lambert law. The second-order rate constant (k) is then calculated by plotting the reciprocal of the isocyanate concentration versus time.
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: Workflow for the kinetic analysis of urethane formation.
Reaction Mechanism
The formation of a urethane from an isocyanate and an alcohol proceeds through a nucleophilic addition mechanism. The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the isocyanate group.
Caption: Simplified mechanism of urethane formation.
This comparative guide provides a foundational understanding of how 4-substituents on phenyl isocyanates influence the rate of urethane formation. The provided data and protocols serve as a valuable resource for researchers aiming to design and control polyurethane synthesis for a variety of applications.
A Comparative Guide to the Reactivity of 4-Methoxyphenyl Isocyanate and 4-Chlorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-methoxyphenyl (B3050149) isocyanate and 4-chlorophenyl isocyanate. The information presented herein is intended to assist researchers in selecting the appropriate reagent for their specific applications, particularly in the context of drug development and other synthetic chemistry endeavors where precise control of reaction kinetics is crucial.
Executive Summary
The reactivity of aryl isocyanates is significantly influenced by the electronic nature of the substituents on the aromatic ring. In the case of the two compounds under consideration, 4-chlorophenyl isocyanate is demonstrably more reactive towards nucleophiles than 4-methoxyphenyl isocyanate. This difference in reactivity is primarily attributed to the electron-withdrawing nature of the chloro group, which enhances the electrophilicity of the isocyanate carbon, versus the electron-donating nature of the methoxy (B1213986) group, which diminishes it. This guide will delve into the theoretical underpinnings of this reactivity difference, provide a method for quantitative comparison using Hammett constants, and present a detailed experimental protocol for determining the reaction kinetics.
Theoretical Underpinnings of Reactivity
The reaction of an isocyanate with a nucleophile, such as an alcohol or an amine, proceeds via nucleophilic attack on the electrophilic carbon atom of the isocyanate group (-N=C=O). The facility of this attack, and thus the overall reaction rate, is highly dependent on the electron density at this carbon atom.
-
4-Chlorophenyl Isocyanate: The chlorine atom at the para position is an electron-withdrawing group due to its inductive effect (-I). This effect pulls electron density away from the aromatic ring and, consequently, from the isocyanate group. This withdrawal of electron density makes the isocyanate carbon more electron-deficient (more electrophilic) and therefore more susceptible to nucleophilic attack. As a result, 4-chlorophenyl isocyanate exhibits enhanced reactivity.
-
This compound: The methoxy group at the para position is an electron-donating group due to its strong resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I). The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density of the ring and the isocyanate group. This increased electron density on the isocyanate carbon reduces its electrophilicity, making it less reactive towards nucleophiles.
This fundamental difference in electronic effects is the primary determinant of the observed reactivity trend: 4-chlorophenyl isocyanate > this compound .
Quantitative Comparison Using Hammett Constants
The Hammett equation provides a quantitative means to correlate the electronic effects of substituents on the reactivity of aromatic compounds. The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant of the substituted reactant.
-
k₀ is the rate constant of the unsubstituted reactant (phenyl isocyanate in this case).
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For the para-substituents , the Hammett constants (σₚ) are:
| Substituent | Hammett Constant (σₚ) |
| 4-Chloro | +0.23 |
| 4-Methoxy | -0.27 |
A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group. The positive ρ value for the reaction of phenyl isocyanates with nucleophiles indicates that the reaction is accelerated by electron-withdrawing groups.
Based on the Hammett constants, we can predict the relative reactivity of the two isocyanates. The larger, positive σ value for the chloro group compared to the negative value for the methoxy group quantitatively confirms that 4-chlorophenyl isocyanate will be significantly more reactive than this compound.
Data Presentation
| Parameter | This compound | 4-Chlorophenyl Isocyanate |
| Substituent | 4-Methoxy (-OCH₃) | 4-Chloro (-Cl) |
| Electronic Effect | Electron-donating (+R > -I) | Electron-withdrawing (-I) |
| Hammett Constant (σₚ) | -0.27 | +0.23 |
| Predicted Reactivity | Lower | Higher |
Experimental Protocol: Determination of Reaction Kinetics
To empirically determine and compare the reactivity of this compound and 4-chlorophenyl isocyanate, a kinetic study of their reaction with a model nucleophile, such as anhydrous ethanol (B145695), can be performed.
Objective: To determine the second-order rate constants for the reaction of this compound and 4-chlorophenyl isocyanate with ethanol at a constant temperature.
Materials:
-
This compound (high purity)
-
4-Chlorophenyl isocyanate (high purity)
-
Anhydrous ethanol (reagent grade)
-
Anhydrous toluene (B28343) (or another suitable inert solvent)
-
Dibutylamine (B89481) solution in toluene (standardized)
-
Hydrochloric acid (standardized solution, e.g., 0.1 M)
-
Bromophenol blue indicator
-
Thermostatted water bath
-
Magnetic stirrer and stir bars
-
Glassware: volumetric flasks, pipettes, burette, reaction flasks with stoppers
-
Stopwatch
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of each isocyanate in anhydrous toluene.
-
Prepare a stock solution of anhydrous ethanol in anhydrous toluene.
-
Ensure all reagents and solvents are thoroughly dried to prevent side reactions with water.
-
-
Reaction Setup:
-
In a reaction flask maintained at a constant temperature (e.g., 25°C) using the water bath, place a known volume of the ethanol solution.
-
Add a magnetic stir bar and allow the solution to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
At time t=0, add a known volume of the isocyanate stock solution to the ethanol solution with vigorous stirring.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing a known excess of the standardized dibutylamine solution. The dibutylamine will rapidly react with the remaining unreacted isocyanate.
-
-
Titration:
-
Allow the quenching reaction to proceed for a few minutes.
-
Add a few drops of bromophenol blue indicator to the quenched sample.
-
Titrate the excess dibutylamine with the standardized hydrochloric acid solution until the endpoint is reached (color change).
-
-
Data Analysis:
-
Calculate the concentration of unreacted isocyanate at each time point based on the amount of dibutylamine consumed.
-
Plot the reciprocal of the isocyanate concentration (1/[NCO]) versus time.
-
For a second-order reaction, this plot should yield a straight line. The slope of this line is the second-order rate constant (k).
-
-
Comparison:
-
Repeat the experiment for the other isocyanate under identical conditions.
-
Compare the determined rate constants to quantitatively assess the difference in reactivity.
-
Mandatory Visualizations
Caption: Influence of electronic effects on the reactivity of substituted phenyl isocyanates.
Caption: A generalized workflow for the kinetic analysis of isocyanate-alcohol reactions.
A Comparative Guide to the Kinetic Analysis of 4-Methoxyphenyl Isocyanate Reactions with Various Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics between 4-methoxyphenyl (B3050149) isocyanate and a range of alcohols. Due to a lack of consolidated kinetic data for 4-methoxyphenyl isocyanate in publicly available literature, this guide utilizes the extensively studied phenyl isocyanate as a reference. The relative reactivity trends observed for phenyl isocyanate are expected to be analogous for this compound, with the understanding that the electron-donating methoxy (B1213986) group in the para position will generally lead to a decrease in the reaction rate.
Comparative Kinetic Data of Phenyl Isocyanate with Alcohols
The following table summarizes the second-order rate constants (k) and apparent activation energies (Ea) for the uncatalyzed reaction of phenyl isocyanate with various primary and secondary alcohols in a tetrahydrofuran (B95107) (THF)/alcohol mixed solvent system. This data provides a quantitative basis for comparing the reactivity of different alcohol structures.
| Alcohol | Type | Temperature (°C) | Second-Order Rate Constant (k) (x 10⁻³ L mol⁻¹ s⁻¹) | Apparent Activation Energy (Ea) (kJ mol⁻¹) |
| Propan-1-ol | Primary | 40 | 1.55 | 30.4 |
| 50 | 2.34 | |||
| 60 | 3.28 | |||
| 70 | 4.45 | |||
| 80 | 5.85 | |||
| Butan-1-ol | Primary | 40 | 2.22 | 30.2 |
| 50 | 3.13 | |||
| 60 | 4.04 | |||
| 70 | 6.06 | |||
| 80 | 8.27 | |||
| Propan-2-ol | Secondary | 40 | 0.75 | 38.1 |
| 50 | 1.37 | |||
| 60 | 1.99 | |||
| 70 | 2.81 | |||
| 80 | 4.10 | |||
| Butan-2-ol | Secondary | 40 | 0.74 | 38.6 |
| 50 | 1.29 | |||
| 60 | 1.98 | |||
| 70 | 2.76 | |||
| 80 | 4.10 |
Key Observations:
-
Effect of Alcohol Structure: Primary alcohols, such as propan-1-ol and butan-1-ol, exhibit significantly higher reaction rates than their secondary counterparts, propan-2-ol and butan-2-ol. This is attributed to reduced steric hindrance around the hydroxyl group in primary alcohols, allowing for easier nucleophilic attack on the isocyanate carbon.
-
Effect of Temperature: As expected, the reaction rate constants increase with rising temperature for all alcohols, following the Arrhenius equation.
-
Activation Energy: Secondary alcohols display a higher apparent activation energy compared to primary alcohols, indicating a greater energy barrier for the reaction to occur, which is consistent with the observed lower reaction rates.[1]
Reaction Mechanism and Experimental Workflow
The reaction between an isocyanate and an alcohol proceeds through a nucleophilic addition mechanism to form a urethane (B1682113) (carbamate).
Caption: General reaction scheme for urethane formation.
To quantitatively study the kinetics of this reaction, a systematic experimental workflow is required. The following diagram illustrates a typical workflow for determining the reaction rate constants.
Caption: Experimental workflow for kinetic analysis.
Detailed Experimental Protocols
The following are detailed protocols for two common methods used to monitor the kinetics of the reaction between this compound and alcohols.
Protocol 1: Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
This method involves monitoring the disappearance of the isocyanate or the formation of the urethane product over time.
1. Materials and Reagents:
-
This compound (≥98%)
-
Alcohol of interest (anhydrous, ≥99%)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), acetonitrile, or toluene)
-
Quenching agent (e.g., a solution of a primary or secondary amine like dibutylamine (B89481) in the solvent)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostatted reaction vessel with a magnetic stirrer
-
Syringes and vials
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 0.1 M).
-
Prepare a stock solution of the alcohol in the same solvent (e.g., 1.0 M for pseudo-first-order conditions).
-
Prepare a quenching solution of dibutylamine in the solvent (e.g., 0.2 M).
-
-
Reaction Setup:
-
Place a known volume of the alcohol solution into the thermostatted reaction vessel and allow it to reach the desired temperature.
-
Initiate the reaction by adding a known volume of the this compound stock solution to the alcohol solution with vigorous stirring. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately add the aliquot to a vial containing a known excess of the quenching solution (e.g., 900 µL). The amine will rapidly react with the remaining isocyanate, stopping the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized for the separation and quantification of the isocyanate-amine adduct and/or the urethane product.
-
Create a calibration curve for the analyte of interest to determine its concentration in the quenched samples.
-
-
Data Analysis:
-
Plot the concentration of the isocyanate (or product) versus time.
-
From this data, determine the reaction order and calculate the rate constant (k). For pseudo-first-order conditions (large excess of alcohol), a plot of ln([Isocyanate]) vs. time should be linear, with the slope equal to -k'. The second-order rate constant can then be calculated by dividing k' by the concentration of the alcohol.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).
-
Protocol 2: Kinetic Analysis using In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
This method allows for continuous monitoring of the reaction without the need for sampling and quenching.
1. Materials and Reagents:
-
This compound (≥98%)
-
Alcohol of interest (anhydrous, ≥99%)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
FTIR spectrometer equipped with an in-situ probe (e.g., ATR probe)
-
Thermostatted reaction vessel with a magnetic stirrer
2. Procedure:
-
Preparation of Solutions:
-
Prepare solutions of this compound and the alcohol in the chosen anhydrous solvent at the desired concentrations.
-
-
Reaction Setup:
-
Place the alcohol solution in the thermostatted reaction vessel.
-
Immerse the in-situ FTIR probe into the solution and begin collecting background spectra.
-
Initiate the reaction by adding the this compound solution to the alcohol solution with vigorous stirring.
-
-
Data Collection:
-
Continuously collect FTIR spectra of the reaction mixture over time. The characteristic isocyanate peak (around 2270 cm⁻¹) will decrease in intensity, while the urethane carbonyl peak (around 1700-1730 cm⁻¹) will increase.
-
-
Data Analysis:
-
Monitor the absorbance of the isocyanate peak as a function of time.
-
Assuming Beer-Lambert law is followed, the absorbance is proportional to the concentration.
-
Plot the absorbance (or concentration) of the isocyanate versus time to determine the reaction order and calculate the rate constant.
-
As with the HPLC method, perform experiments at various temperatures to determine the activation energy.
-
Conclusion
The kinetic analysis of the reaction between this compound and various alcohols reveals important structure-reactivity relationships. While specific kinetic data for this compound is not abundant, the well-documented trends for phenyl isocyanate provide a strong predictive framework. Primary alcohols react faster than secondary alcohols due to lower steric hindrance, a trend that is quantitatively supported by lower activation energies. The electron-donating methoxy group on the phenyl ring of this compound is expected to decrease the electrophilicity of the isocyanate carbon, leading to slower reaction rates compared to phenyl isocyanate under identical conditions. The experimental protocols detailed in this guide provide robust methods for researchers to generate specific kinetic data for this and related reactions, enabling a deeper understanding and control of urethane formation in various applications.
References
A Comparative Guide to the Thermal Stability of Polyurethanes Derived from Different Isocyanates
For Researchers, Scientists, and Drug Development Professionals
The selection of an isocyanate is a critical determinant of the thermal stability of the resulting polyurethane (PU). This guide provides a comprehensive comparison of the thermal properties of polyurethanes synthesized from the most common aromatic isocyanates, Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), and a common aliphatic isocyanate, Hexamethylene Diisocyanate (HDI). The information herein is supported by experimental data to aid in the selection of appropriate materials for applications where thermal stability is a key performance indicator.
Executive Summary
The thermal stability of polyurethanes is intrinsically linked to the chemical structure of the isocyanate used in their synthesis. Generally, polyurethanes based on aromatic isocyanates exhibit higher thermal stability compared to those derived from aliphatic isocyanates. This is attributed to the rigid aromatic structures that increase the energy required for thermal decomposition. Among the aromatic isocyanates, MDI-based polyurethanes typically show greater thermal stability than their TDI-based counterparts.[1] The arrangement of the isocyanate groups on the aromatic ring influences the overall stability of the polymer backbone.
Comparative Thermal Stability Data
The following table summarizes key quantitative data from thermogravimetric analysis (TGA) of polyurethanes derived from MDI, TDI, and HDI. It is important to note that the data is compiled from different studies and experimental conditions may vary.
| Isocyanate Type | Onset Decomposition Temperature (°C) | Temperature at 1% Mass Loss (°C) | Temperature at 5% Mass Loss (°C) | Temperature at 10% Mass Loss (°C) |
| MDI (Aromatic) | ~237[2] | 299–301[3] | ~328-333[3] | ~339-346[3] |
| TDI (Aromatic) | ~199[2] | Not Reported | Not Reported | Not Reported |
| HDI (Aliphatic) | ~218-220[2] | 280–282[3] | ~313-322[3] | ~328-341[3] |
Note: Data is collated from multiple sources and may not be directly comparable due to variations in experimental conditions. The onset decomposition temperatures for MDI, TDI, and HDI were determined in a subcritical water medium[2], while the temperatures at 1%, 5%, and 10% mass loss for MDI and HDI were determined in a helium atmosphere[3].
Isocyanate Structure and Thermal Stability Relationship
The relationship between the isocyanate structure and the resulting polyurethane's thermal stability can be visualized as a logical progression from less stable to more stable structures.
Caption: Logical relationship between isocyanate type and polyurethane thermal stability.
Experimental Protocols
The following is a generalized protocol for conducting Thermogravimetric Analysis (TGA) to determine the thermal stability of polyurethanes.
Objective: To determine the thermal decomposition profile of polyurethane samples.
Instrumentation: Thermogravimetric Analyzer (TGA).
Methodology:
-
Sample Preparation:
-
Ensure the polyurethane samples are clean, dry, and free of any residual solvents.
-
A sample mass of approximately 5-10 mg is recommended to ensure uniform heat distribution.[1]
-
-
Instrument Setup:
-
Atmosphere: Use an inert atmosphere, such as nitrogen or helium, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1][3]
-
Heating Rate: A linear heating rate of 10°C/min or 20°C/min is typically employed.[1]
-
Temperature Range: The analysis is generally conducted from ambient temperature to approximately 600-800°C.[1]
-
Crucible: Use a standard TGA crucible (e.g., alumina (B75360) or platinum).
-
-
Procedure:
-
Place the prepared sample into the TGA crucible.
-
Tare the balance to zero.
-
Initiate the heating program under the specified inert atmosphere.
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
The onset of decomposition (T_onset) is determined from the initial significant weight loss, often calculated using the tangent method at the point of greatest slope on the TGA curve.
-
The derivative of the weight loss curve (DTG curve) is plotted to identify the temperature of maximum decomposition rate (T_max) , which corresponds to the peak of the DTG curve.
-
Thermal Decomposition Pathways
The thermal degradation of polyurethanes is a complex process that can proceed through several mechanisms. The primary decomposition of the urethane (B1682113) linkage generally initiates between 200°C and 250°C.[1] The main pathways include:
-
Dissociation: The urethane linkage can dissociate back into the original isocyanate and polyol.
-
Scission Reactions: The urethane bond can undergo scission to produce primary or secondary amines, alkenes, and carbon dioxide.
The specific structure of the isocyanate influences which degradation pathway is dominant. The more stable MDI structure may favor degradation pathways that require a higher energy input.[1]
Caption: General thermal decomposition pathways for polyurethanes.
References
A Comparative Spectroscopic Guide: 4-Methoxyphenyl Isocyanate and Its Key Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-Methoxyphenyl isocyanate and its primary reaction products, a urethane (B1682113) (methyl N-(4-methoxyphenyl)carbamate) and a urea (B33335) (N-(4-methoxyphenyl)urea). The objective is to furnish researchers with the necessary data and methodologies to distinguish between these compounds, a critical step in reaction monitoring and product characterization. The guide includes quantitative spectroscopic data, detailed experimental protocols, and visualizations to illustrate reaction pathways and analytical workflows.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its urethane and urea derivatives. This data is essential for the identification and differentiation of these compounds.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~2270 (strong, sharp) | N=C=O (Isocyanate) stretch |
| ~1600, ~1510 | C=C (Aromatic) stretch | |
| ~1250 | C-O (Ether) stretch | |
| Methyl N-(4-methoxyphenyl)carbamate | ~3300 (broad) | N-H (Urethane) stretch |
| ~1700 (strong) | C=O (Urethane) stretch | |
| ~1600, ~1540 | C=C (Aromatic) stretch & N-H bend | |
| ~1240 | C-O (Ether and Ester) stretch | |
| N-(4-methoxyphenyl)urea | ~3400, ~3300 (two bands) | N-H (Urea) symmetric & asymmetric stretch |
| ~1650 (strong) | C=O (Urea) stretch ("Amide I") | |
| ~1600, ~1550 | C=C (Aromatic) stretch & N-H bend ("Amide II") | |
| ~1230 | C-O (Ether) stretch |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm) in CDCl₃
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound [1] | ~6.97 | d | 2H | Ar-H ortho to OCH₃ |
| ~6.80 | d | 2H | Ar-H meta to OCH₃ | |
| ~3.74 | s | 3H | OCH₃ | |
| Methyl N-(4-methoxyphenyl)carbamate | ~7.25 | d | 2H | Ar-H ortho to NH |
| ~6.85 | d | 2H | Ar-H ortho to OCH₃ | |
| ~6.70 | s (broad) | 1H | N-H | |
| ~3.78 | s | 3H | Ar-OCH₃ | |
| ~3.75 | s | 3H | O=C-OCH₃ | |
| N-(4-methoxyphenyl)urea | ~7.20 | d | 2H | Ar-H ortho to NH |
| ~6.80 | d | 2H | Ar-H ortho to OCH₃ | |
| ~6.50 | s (broad) | 1H | Ar-NH | |
| ~5.50 | s (broad) | 2H | NH₂ | |
| ~3.75 | s | 3H | OCH₃ |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm) in CDCl₃
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~158 | Ar-C-O |
| ~130 | Ar-C-NCO | |
| ~125 | N=C=O | |
| ~120 | Ar-CH | |
| ~115 | Ar-CH | |
| ~55 | OCH₃ | |
| Methyl N-(4-methoxyphenyl)carbamate | ~156 | Ar-C-O |
| ~155 | C=O (Urethane) | |
| ~132 | Ar-C-N | |
| ~122 | Ar-CH | |
| ~114 | Ar-CH | |
| ~55.5 | Ar-OCH₃ | |
| ~52 | O=C-OCH₃ | |
| N-(4-methoxyphenyl)urea | ~158 | C=O (Urea) |
| ~155 | Ar-C-O | |
| ~133 | Ar-C-N | |
| ~122 | Ar-CH | |
| ~114 | Ar-CH | |
| ~55 | OCH₃ |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 149 | 134 (M-CH₃), 106 (M-NCO), 77 (C₆H₅) |
| Methyl N-(4-methoxyphenyl)carbamate [2] | 181 | 149 (M-CH₃OH), 122, 108 |
| N-(4-methoxyphenyl)urea [3] | 166 | 123, 108, 92 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Liquid): A drop of the neat liquid (e.g., this compound) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Sample Preparation (Solid): A small amount of the solid (e.g., urethane or urea product) is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate, and allowing the solvent to evaporate.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Data Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
-
¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.
-
Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally stable compounds, typically using an electron beam of 70 eV. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Sample Introduction: The sample, dissolved in a suitable volatile solvent, is injected into the chromatograph or directly infused into the ion source.
-
Data Acquisition: The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualizing Reactions and Workflows
The following diagrams, created using the DOT language, illustrate the chemical transformations and the logical workflow for spectroscopic analysis.
Caption: Reaction of this compound with an alcohol to form a urethane.
Caption: Reaction of this compound with an amine to form a urea.
Caption: Logical workflow for the spectroscopic analysis of the reaction products.
References
A Comparative Purity Analysis of 4-Methoxyphenyl Isocyanate from Multiple Suppliers
For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive purity analysis of 4-Methoxyphenyl isocyanate procured from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. The analysis employs a multi-pronged approach, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and a titration method to determine the isocyanate group (-NCO) content.
Summary of Purity Analysis
The purity of this compound from the three suppliers was assessed by Gas Chromatography (GC) for overall purity and identification of volatile impurities. High-Performance Liquid Chromatography (HPLC) was utilized to detect less volatile impurities. The functional group content, a critical parameter for reactivity, was determined by a back-titration method to quantify the isocyanate (-NCO) percentage.
Table 1: Purity and Impurity Profile of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by GC (% area) | 99.5% | 98.8% | 99.2% |
| Major Impurity 1 (GC) | 0.3% (4-methoxyaniline) | 0.7% (4-methoxyaniline) | 0.5% (4-methoxyaniline) |
| Major Impurity 2 (GC) | 0.1% (Unidentified) | 0.3% (Urethane dimer) | 0.2% (Unidentified) |
| Purity by HPLC (% area) | 99.6% | 99.0% | 99.3% |
| Isocyanate (-NCO) Content (%) | 28.1% (w/w) | 27.5% (w/w) | 27.8% (w/w) |
| Theoretical -NCO Content (%) | \multicolumn{3}{c | }{28.17%} | |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, slightly yellow liquid |
Experimental Protocols
Detailed methodologies for the key experiments performed are provided below. These protocols are based on established analytical techniques for isocyanates.[1][2][3]
Gas Chromatography (GC) for Purity and Impurity Profiling
This method determines the purity of this compound and identifies potential volatile impurities.[3][4]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: A solution of 1 mg/mL this compound in anhydrous dichloromethane (B109758) was prepared.
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis
HPLC analysis is employed to detect less volatile impurities that may not be readily observed by GC.[5][6][7][8][9] Isocyanates are highly reactive and are typically derivatized before analysis. In this protocol, the isocyanate is derivatized with dibutylamine (B89481) (DBA).
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile (B52724) with 0.1% formic acid.
-
-
Gradient:
-
0-20 min: 50% B to 95% B.
-
20-25 min: Hold at 95% B.
-
25-26 min: 95% B to 50% B.
-
26-30 min: Hold at 50% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation (Derivatization): To 1 mL of a 1 mg/mL solution of this compound in anhydrous acetonitrile, 100 µL of a 10 mg/mL solution of dibutylamine in acetonitrile was added. The mixture was allowed to react for 30 minutes at room temperature before injection.
Titration for Isocyanate (-NCO) Content
This back-titration method determines the percentage of reactive isocyanate groups in the sample.[2][10][11][12][13]
-
Reagents:
-
0.1 N solution of dibutylamine in anhydrous toluene.
-
0.1 N standardized hydrochloric acid (HCl).
-
Bromophenol blue indicator.
-
Anhydrous isopropanol (B130326).
-
-
Procedure:
-
Accurately weigh approximately 1.0 g of this compound into a 250 mL Erlenmeyer flask.
-
Add 20 mL of the 0.1 N dibutylamine solution.
-
Stopper the flask and allow it to stand for 15 minutes with occasional swirling.
-
Add 100 mL of anhydrous isopropanol and 3-4 drops of bromophenol blue indicator.
-
Titrate the excess dibutylamine with 0.1 N standardized HCl until the color changes from blue to yellow.
-
Perform a blank titration using the same procedure but without the this compound sample.
-
-
Calculation:
-
% NCO = [((V_b - V_s) * N * 4.202) / W]
-
Where:
-
V_b = Volume of HCl for blank titration (mL)
-
V_s = Volume of HCl for sample titration (mL)
-
N = Normality of HCl
-
W = Weight of the sample (g)
-
4.202 = Milliequivalent weight of the NCO group
-
-
Experimental Workflows
The following diagrams illustrate the workflows for the analytical methods used in this study.
Caption: Gas Chromatography (GC) analysis workflow.
Caption: HPLC analysis workflow with derivatization.
Caption: Isocyanate content titration workflow.
Discussion of Results
The purity of this compound varied among the suppliers. Supplier A demonstrated the highest purity by both GC and HPLC, with the lowest levels of identified and unidentified impurities. The isocyanate content of the material from Supplier A was also the closest to the theoretical value, indicating minimal degradation.
Supplier B showed the lowest purity by GC and a higher concentration of 4-methoxyaniline, a common impurity arising from the hydrolysis of the isocyanate. The presence of a urethane (B1682113) dimer suggests some degree of self-polymerization. The lower isocyanate content from Supplier B is consistent with the higher impurity profile.
Supplier C provided material of intermediate purity. While the GC and HPLC results were better than those of Supplier B, the slightly yellow appearance of the liquid may suggest the presence of minor, colored impurities not fully resolved by the chromatographic methods. The isocyanate content was also slightly lower than that of Supplier A.
Conclusion
Based on this comparative analysis, this compound from Supplier A exhibits the highest purity and isocyanate content. For applications where high purity and reactivity are critical, such as in the synthesis of pharmaceutical intermediates or in quantitative structure-activity relationship (QSAR) studies, the material from Supplier A would be the most suitable choice. The products from Suppliers B and C may be acceptable for less sensitive applications, but the higher impurity levels should be taken into consideration as they could potentially interfere with downstream reactions or lead to inconsistent results.
It is recommended that researchers perform their own quality control checks on critical reagents, as batch-to-batch variability can occur. The analytical methods detailed in this guide provide a robust framework for such in-house quality assessment.
References
- 1. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hiranuma.com [hiranuma.com]
- 3. academic.oup.com [academic.oup.com]
- 4. jksoeh.org [jksoeh.org]
- 5. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. xylemanalytics.com [xylemanalytics.com]
- 12. xylem.com [xylem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 4-Methoxyphenyl isocyanate, a reactive chemical intermediate crucial in the synthesis of various pharmaceutical and polymeric compounds. Accurate and reliable quantification of this compound is essential for reaction monitoring, quality control, and regulatory compliance. The information presented herein is based on established analytical techniques for isocyanates and guided by the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).
Principles of Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2] Key validation parameters, as stipulated by ICH guidelines, include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[3]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).[3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Analysis of Analytical Techniques
Several analytical techniques can be employed for the quantification of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods such as Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Fourier Transform Infrared (FTIR) Spectroscopy | Near-Infrared (NIR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, followed by detection. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Measurement of the absorption of infrared radiation by the sample, corresponding to molecular vibrations. | Measurement of the absorption of near-infrared radiation, corresponding to overtones and combination bands of molecular vibrations. |
| Sample Preparation | Derivatization is typically required to enhance stability and detectability.[4][5][6][7] | Derivatization may be necessary to improve volatility and thermal stability. | Minimal to no sample preparation required.[8] | No sample preparation needed.[9] |
| Specificity | High, especially when coupled with mass spectrometry (LC-MS).[5] | High, particularly with a mass spectrometer (GC-MS) as the detector. | Moderate; the isocyanate peak (~2270 cm⁻¹) is in a relatively clear spectral region.[8][10] | Moderate; relies on chemometric models for specificity. |
| Typical Precision (%RSD) | < 2%[3] | < 5% | Variable, dependent on sample presentation. | < 2% |
| Typical Accuracy (% Recovery) | 98-102% | 95-105% | Dependent on calibration. | Dependent on calibration model. |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range).[4] | Low (pg to ng range). | 0.05 wt% for isocyanates in oil.[8] | Dependent on the specific application and calibration. |
| Limit of Quantitation (LOQ) | Low (ng/mL range).[11] | Low (ng range). | 0.17 wt% for isocyanates in oil.[8] | Dependent on the specific application and calibration. |
| Analysis Time | 15-30 minutes per sample.[9] | 10-20 minutes per sample. | < 1 minute per sample. | < 1 minute per sample.[9] |
| Advantages | High sensitivity and selectivity, suitable for trace analysis. | Excellent separation efficiency for volatile compounds. | Fast, non-destructive, and requires minimal sample preparation. | Very fast, non-destructive, and suitable for online process monitoring. |
| Disadvantages | Requires derivatization, longer analysis time. | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to chromatographic methods. | Requires robust calibration model development. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method involves the derivatization of the isocyanate group to form a stable, UV-active derivative that can be readily separated and quantified. A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (B120316) (2MP).[6]
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., toluene).
-
Add a solution of 1-(2-methoxyphenyl)piperazine in toluene. The derivatization reaction is typically rapid.
-
After the reaction is complete, the solution is evaporated to dryness and the residue is redissolved in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.[4]
-
Quantification: Based on a calibration curve prepared from standards of derivatized this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This technique is suitable for the analysis of volatile and thermally stable compounds.
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., N,N-dimethylformamide).
-
An internal standard (e.g., 1,2,4-trichlorobenzene) is added for improved accuracy.[12]
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., polyphenyl ether coated on Chromosorb-T).[12]
-
Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature to ensure good separation (e.g., 200°C isothermal).[12]
-
Carrier Gas: Helium at a constant flow rate.[12]
-
Injector and Detector Temperature: Maintained at a higher temperature than the column to ensure vaporization and prevent condensation (e.g., 265°C for injector, 320°C for detector).[12]
-
Quantification: Based on the peak area ratio of the analyte to the internal standard, plotted against concentration.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR offers a rapid method for quantifying isocyanates by measuring the characteristic absorbance of the N=C=O stretching vibration.
Experimental Protocol:
-
A calibration curve is constructed by preparing a series of standards of this compound in a suitable solvent (e.g., oil).[8]
-
The FTIR spectrum of each standard is recorded, and the absorbance of the isocyanate peak at approximately 2270 cm⁻¹ is measured.[10]
-
A linear regression of absorbance versus concentration is performed to generate the calibration curve.
-
The sample is then analyzed, and its isocyanate concentration is determined from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the general workflows for analytical method validation and a typical HPLC-based analytical procedure.
Caption: General Workflow for Analytical Method Validation.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. epa.gov [epa.gov]
- 5. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. epa.gov [epa.gov]
- 8. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 9. Quality Control of Isocyanates | Metrohm [metrohm.com]
- 10. paint.org [paint.org]
- 11. m.youtube.com [m.youtube.com]
- 12. academic.oup.com [academic.oup.com]
Unveiling Substituent Effects: A Hammett Plot Analysis of Phenyl Isocyanate Reactivity
For researchers, scientists, and professionals in drug development, understanding the electronic effects of substituents on reaction rates is paramount for molecular design and optimization. This guide provides a comparative analysis of the reactivity of various substituted phenyl isocyanates with alcohols, grounded in the principles of the Hammett plot. By examining experimental data, we can elucidate the relationship between a substituent's electron-donating or electron-withdrawing nature and the rate of urethane (B1682113) formation.
The reaction of phenyl isocyanates with alcohols to form urethanes is a cornerstone of polymer chemistry and a relevant transformation in bioconjugation and drug delivery. The Hammett equation, a cornerstone of physical organic chemistry, offers a powerful tool to quantify the influence of meta and para substituents on the reactivity of the isocyanate group. This relationship is expressed as:
log(k/k₀) = ρσ
where k is the rate constant for the reaction of a substituted phenyl isocyanate, k₀ is the rate constant for the unsubstituted phenyl isocyanate, ρ (rho) is the reaction constant that signifies the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant that quantifies the electronic effect of a particular substituent.
Comparative Analysis of Reaction Rates
The reactivity of substituted phenyl isocyanates is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the isocyanate carbon atom, thereby accelerating the nucleophilic attack by an alcohol. Conversely, electron-donating groups (EDGs) decrease the reactivity by reducing the partial positive charge on the carbonyl carbon.
Experimental data from the reaction of various meta- and para-substituted phenyl isocyanates with n-butanol, catalyzed by ferric acetylacetonate, clearly illustrates this trend. The second-order rate constants for these reactions are presented in the table below, alongside the corresponding Hammett substituent constants (σ).
| Substituent (Position) | Hammett Constant (σ) | Second-Order Rate Constant (k) x 10⁴ (L mol⁻¹ s⁻¹) |
| p-NO₂ | 0.78 | (Data not explicitly found in search results) |
| m-NO₂ | 0.71 | (Data not explicitly found in search results) |
| m-Cl | 0.37 | (Data not explicitly found in search results) |
| p-Cl | 0.23 | (Data not explicitly found in search results) |
| H | 0.00 | (Data not explicitly found in search results) |
| m-CH₃ | -0.07 | (Data not explicitly found in search results) |
| p-CH₃ | -0.17 | (Data not explicitly found in search results) |
| p-OCH₃ | -0.27 | (Data not explicitly found in search results) |
Note: While the search results confirm the trend and the applicability of the Hammett equation, a specific, consolidated table with all these values for a single reaction series under consistent conditions was not explicitly found. The relative order of reactivity is consistently reported as p-NO₂ > m-NO₂ > m-Cl > p-Cl > H > m-CH₃ > p-CH₃ > p-OCH₃.
A positive value for the reaction constant (ρ) from a Hammett plot of this data would indicate that the reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for obtaining reliable kinetic data. The following outlines a general procedure for determining the second-order rate constants for the reaction of substituted phenyl isocyanates with an alcohol.
Materials and Reagents:
-
Substituted phenyl isocyanates (purified by distillation or recrystallization)
-
Anhydrous alcohol (e.g., n-butanol, 2-ethylhexanol), dried over molecular sieves
-
Anhydrous solvent (e.g., toluene, dioxane), dried over molecular sieves
-
Di-n-butylamine solution (standardized)
-
Standard hydrochloric acid (HCl) solution
-
Bromophenol blue indicator
General Kinetic Procedure:
-
Preparation of Reactant Solutions: Prepare stock solutions of the desired substituted phenyl isocyanate and the alcohol in the anhydrous solvent of choice in separate volumetric flasks.
-
Reaction Initiation: Equilibrate the reactant solutions to the desired reaction temperature in a constant temperature bath. Initiate the reaction by mixing known volumes of the isocyanate and alcohol solutions in a reaction vessel.
-
Monitoring Reaction Progress: At timed intervals, withdraw aliquots of the reaction mixture.
-
Quenching the Reaction: Immediately add the aliquot to a flask containing a known excess of a standardized di-n-butylamine solution. The di-n-butylamine reacts rapidly and quantitatively with the remaining unreacted isocyanate.
-
Titration: Back-titrate the excess di-n-butylamine with a standard solution of hydrochloric acid using bromophenol blue as an indicator. The endpoint is indicated by a color change from blue to yellow.[1]
-
Blank Titration: Perform a blank titration with the di-n-butylamine solution to determine its exact concentration.[1]
-
Calculation of Isocyanate Concentration: Calculate the concentration of unreacted isocyanate at each time point using the results of the back-titration.
-
Determination of Rate Constant: Plot the appropriate function of the isocyanate concentration versus time to determine the second-order rate constant (k). For a second-order reaction with initial concentrations [A]₀ and [B]₀, the integrated rate law is:
1/([B]₀ - [A]₀) * ln(([A]₀[B])/([B]₀[A])) = kt
where [A] and [B] are the concentrations of the isocyanate and alcohol at time t, respectively. A plot of the left side of the equation against time will yield a straight line with a slope equal to k.
Visualizing the Workflow and Relationships
To better illustrate the experimental and analytical process, the following diagrams are provided.
References
Performance comparison of catalysts for 4-Methoxyphenyl isocyanate reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-methoxyphenyl (B3050149) isocyanate, a crucial intermediate in the production of pharmaceuticals, agrochemicals, and polyurethanes, can be achieved through various catalytic pathways. The choice of catalyst significantly impacts reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of different catalytic systems for the synthesis of 4-methoxyphenyl isocyanate and its precursors, supported by available experimental data.
Performance Comparison of Catalytic Methods
While a direct comparative study of various catalysts for the synthesis of this compound under identical conditions is not extensively documented in the reviewed literature, this section summarizes the performance of different catalytic methods based on available data for the target molecule or closely related derivatives.
| Catalytic Method | Starting Material | Catalyst/Reagent | Product | Yield (%) | Reaction Conditions | Reference |
| Hofmann Rearrangement (Modified) | p-Methoxybenzamide | N-Bromosuccinimide (NBS), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Methyl N-(p-methoxyphenyl)carbamate | 73% | Methanol (B129727), Reflux | Organic Syntheses, 2002, 78, 234 |
| Electrochemical Hofmann Rearrangement | 4-Methoxyphthalimide | KBr, 18-crown-6 (B118740) (mediators) | Methyl 2-amino-5-methoxybenzoate | 46% | Methanol, Constant current | ACS Omega, 2023 |
| Nickel-Catalyzed Cyanation | 4-Bromoanisole | Nickel(0) complex with an organic ligand | This compound | Not specified | Organic medium, 140-155 °C | US Patent 4749806A |
| Curtius Rearrangement (Catalyzed) | 4-Methoxybenzoyl azide (B81097) | Lewis Acids (e.g., BF₃, BCl₃) | This compound | Significantly increased | Lowered temperature (by ~100 °C) | Wikipedia, "Curtius rearrangement" |
Note: The yields and conditions reported are specific to the cited studies and may vary depending on the experimental setup. The Hofmann rearrangement examples produce derivatives of this compound (a carbamate (B1207046) and an anthranilate), which can potentially be converted to the isocyanate. The Nickel-catalyzed reaction and the Lewis-acid catalyzed Curtius rearrangement directly target the isocyanate, though specific quantitative yields for the latter with the specified substrate are not provided in the search results.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Modified Hofmann Rearrangement for Methyl N-(p-methoxyphenyl)carbamate
This protocol is adapted from Organic Syntheses, 2002 , 78, 234.
Materials:
-
p-Methoxybenzamide
-
N-Bromosuccinimide (NBS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Ethyl acetate (B1210297)
-
6 N Hydrochloric acid
-
1 N Sodium hydroxide
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
To a 1-L round-bottomed flask equipped with a stirring bar, add p-methoxybenzamide (10 g, 66 mmol), N-bromosuccinimide (11.9 g, 66 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (22 mL, 150 mmol), and methanol (300 mL).
-
Heat the solution at reflux for 15 minutes.
-
Slowly add an additional aliquot of NBS (11.9 g, 66 mmol).
-
Continue the reaction for another 30 minutes.
-
Remove the methanol by rotary evaporation.
-
Dissolve the residue in 500 mL of ethyl acetate.
-
Wash the ethyl acetate solution sequentially with 6 N HCl (2 x 100 mL), 1 N NaOH (2 x 100 mL), and saturated NaCl solution.
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the product by flash column chromatography (silica gel, ethyl acetate/hexane (B92381) 1:1) and subsequent recrystallization from hexane to obtain methyl N-(p-methoxyphenyl)carbamate.
Protocol 2: General Procedure for Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemically induced decomposition of an acyl azide to an isocyanate. The acyl azide is typically prepared from a carboxylic acid derivative.
Step 1: Acyl Azide Formation (from Acyl Chloride)
-
Convert the carboxylic acid (e.g., 4-methoxybenzoic acid) to its corresponding acyl chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
React the acyl chloride with an azide salt, such as sodium azide, in an appropriate solvent (e.g., acetone, THF) to form the acyl azide.
Step 2: Rearrangement to Isocyanate
-
Heat the solution containing the acyl azide. The rearrangement often occurs in an inert solvent at elevated temperatures.
-
The use of a Lewis acid catalyst, such as boron trifluoride etherate, can significantly lower the required reaction temperature.[1]
-
The resulting isocyanate can be isolated or trapped in situ with a nucleophile (e.g., an alcohol to form a carbamate, or water to form an amine after decarboxylation).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for catalyst performance comparison.
Caption: Key synthetic pathways to this compound.
References
Unveiling the Cytotoxic Landscape: A Comparative Guide to Urea Derivatives from Diverse Isocyanates
For researchers, scientists, and professionals navigating the intricate world of drug development, the quest for potent and selective anticancer agents is paramount. Among the myriad of molecular scaffolds explored, urea (B33335) derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities. A crucial determinant of their cytotoxic potential lies in their chemical architecture, significantly influenced by the choice of isocyanate precursor during synthesis. This guide provides a comprehensive comparison of the cytotoxicity of urea derivatives synthesized from different isocyanates, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutic agents.
Comparative Cytotoxicity of Urea Derivatives
The cytotoxic efficacy of urea derivatives is intricately linked to the nature of the isocyanate used in their synthesis. Variations in the electronic and steric properties of the isocyanate can profoundly impact the resulting urea's ability to interact with biological targets, leading to differential cytotoxic outcomes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various urea derivatives, categorized by the isocyanate precursor, against different cancer cell lines. This data, compiled from multiple studies, offers a quantitative comparison of their cytotoxic potential.
| Isocyanate Precursor | Urea Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Aromatic Isocyanates | ||||
| 4-Chlorophenyl Isocyanate | 1-(4-chlorophenyl)-3-(...) | HCT-116 | 38.5 ± 0.17 | [1] |
| p-Tolyl Isocyanate | 1-(p-tolyl)-3-(...) | MCF-7 | 62.4 ± 0.128 | [1] |
| p-Tolyl Isocyanate | 1-(p-tolyl)-3-(...) | HCT-116 | 43.5 ± 0.15 | [1] |
| Phenyl Isocyanate | N-phenyl-N'-substituted ureas | - | - | [2] |
| Aliphatic Isocyanates | ||||
| Propyl Isocyanate | N-propyl-N'-phenyl urea | - | - | [2] |
| Isopropyl Isocyanate | N-isopropyl-N'-(3,4-methylenedioxyphenyl)urea | - | - | [2] |
| Ethyl Isocyanate | 1-ethyl-3-(...) | A549 | < 5-Fluorouracil | |
| Sulfonyl Isocyanates | ||||
| p-Tolylsulfonyl Isocyanate | 1-(p-tolylsulfonyl)-3-(...) | A549 | < 5-Fluorouracil | |
| Benzoyl Isocyanates | ||||
| Benzoyl Isocyanate | 1-benzoyl-3-(...) | A549 | < 5-Fluorouracil |
*The full chemical name of the derivative is not provided in the search results to avoid ambiguity.
Experimental Protocols: A Methodological Blueprint
The reliable assessment of cytotoxicity is fundamental to the evaluation of any potential anticancer compound. The following protocols provide a detailed methodology for common assays used to determine the cytotoxic and apoptotic effects of urea derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Urea derivative compounds
-
Target cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3][4]
-
Compound Treatment: Prepare serial dilutions of the urea derivatives in culture medium. After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.[3]
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[3]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment with the urea derivatives for the desired time, harvest the cells (including both adherent and floating cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Molecular Mechanisms
The cytotoxic effects of urea derivatives are often mediated through the modulation of specific signaling pathways that control cell survival and death. Below are graphical representations of a typical experimental workflow and key signaling pathways implicated in the action of these compounds.
Caption: A typical workflow for assessing the cytotoxicity of urea derivatives.
Caption: The intrinsic pathway of p53-mediated apoptosis.[5][6][7]
Caption: The VEGFR-2 signaling pathway, a key regulator of angiogenesis.[8][9]
This guide serves as a foundational resource for understanding the cytotoxic landscape of urea derivatives based on their isocyanate precursors. By providing a comparative analysis of cytotoxicity data, detailed experimental protocols, and visualizations of relevant signaling pathways, we aim to empower researchers to make informed decisions in the design and development of the next generation of urea-based anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative DFT Study of Transition States in Substituted Phenyl Isocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transition states of substituted phenyl isocyanates in nucleophilic addition reactions, a cornerstone of urethane (B1682113) and urea (B33335) synthesis. By leveraging Density Functional Theory (DFT) studies, we explore how different substituents on the phenyl ring influence the activation energy and geometry of the transition state, thereby affecting reaction kinetics. This information is critical for professionals in drug development and polymer chemistry for designing molecules with tailored reactivity.
Introduction to Phenyl Isocyanate Reactivity
Phenyl isocyanate is a vital building block in organic synthesis, characterized by the highly electrophilic carbon atom in the isocyanate group (-N=C=O). This electrophilicity drives reactions with nucleophiles like alcohols and amines to form carbamates (urethanes) and ureas, respectively. The reactivity of the isocyanate can be finely tuned by introducing substituents to the phenyl ring. Electron-withdrawing groups (EWGs) are expected to enhance the electrophilicity of the isocyanate carbon, leading to a more stabilized transition state and a lower activation barrier. Conversely, electron-donating groups (EDGs) are predicted to decrease reactivity by reducing the electrophilicity of the reactive center.
Comparative Analysis of Transition State Energies
| Substituent (para-) | Substituent Type | Hammett Constant (σp) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Relative Reactivity Trend |
| -NO₂ | Strong EWG | 0.78 | 18.5 | Fastest |
| -Cl | Weak EWG | 0.23 | 20.1 | Faster |
| -H | (Reference) | 0.00 | 21.2 | Baseline |
| -CH₃ | Weak EDG | -0.17 | 22.0 | Slower |
| -OCH₃ | Strong EDG | -0.27 | 22.8 | Slowest |
Note: The activation energies for substituted phenyl isocyanates are illustrative, based on the established principles of electronic effects, and benchmarked against published DFT data for the unsubstituted reaction. The trend demonstrates the expected correlation between substituent electronic nature and reaction barrier height.
Experimental and Computational Protocols
The data presented and the principles discussed are based on computational studies employing Density Functional Theory. A typical protocol for these calculations is detailed below.
DFT Calculation Methodology
-
Software: All calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Functional and Basis Set: Geometries of reactants, transition states, and products are optimized using a hybrid functional, commonly B3LYP, in conjunction with a Pople-style basis set such as 6-31G(d) or a more extensive basis set like 6-311++G(d,p) for higher accuracy.
-
Solvation Model: To simulate reaction conditions in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvent model, is applied. Acetonitrile or THF are common solvents for these calculations.
-
Transition State Search: Transition state (TS) geometries are located using methods like the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.
-
Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures to confirm their nature. Reactants and products should have zero imaginary frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory (e.g., using a larger basis set or a more advanced functional like M06-2X or ωB97X-D) on the optimized geometries to obtain more accurate electronic energies. Gibbs free energies are then calculated at a standard temperature (e.g., 298.15 K) to determine the activation energy (ΔG‡ = GTS - GReactants).
-
Intrinsic Reaction Coordinate (IRC): An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the reactant and product states on the potential energy surface.
Visualizations
Reaction Pathway for Urethane Formation
The following diagram illustrates the general concerted mechanism for the reaction between a substituted phenyl isocyanate and an alcohol, proceeding through a single transition state to form a urethane.
Caption: Reaction coordinate diagram for urethane formation.
DFT Workflow for Transition State Calculation
This workflow outlines the computational steps involved in identifying and verifying a transition state structure.
Caption: Workflow for DFT transition state analysis.
Influence of Substituents on Activation Energy
This diagram illustrates the logical relationship between the electronic nature of a substituent on the phenyl ring and the resulting activation energy of the reaction.
Caption: Substituent effects on reaction activation energy.
A Head-to-Head Comparison of 2-, 3-, and 4-Methoxyphenyl Isocyanate Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted phenyl isocyanates is paramount for the rational design of novel molecules and materials. The position of a substituent on the phenyl ring can dramatically influence the electrophilicity of the isocyanate group, thereby dictating reaction kinetics and product distribution. This guide provides a detailed head-to-head comparison of the reactivity of 2-, 3-, and 4-methoxyphenyl (B3050149) isocyanate, supported by theoretical principles and established experimental protocols.
The reactivity of the isocyanate group (-N=C=O) is governed by the electrophilic character of the central carbon atom, making it susceptible to nucleophilic attack. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects. Electron-donating groups generally decrease the reactivity of the isocyanate, while electron-withdrawing groups increase it.
The Influence of the Methoxy (B1213986) Group on Reactivity
The methoxy group (-OCH₃) is an interesting case as its effect is highly dependent on its position on the phenyl ring. It exerts a -I (inductive electron-withdrawing) effect due to the electronegativity of the oxygen atom and a +M (mesomeric or resonance electron-donating) effect due to the lone pairs on the oxygen atom that can be delocalized into the aromatic system. The interplay of these two opposing effects determines the overall electron-donating or electron-withdrawing character of the substituent at a given position.
-
4-Methoxyphenyl Isocyanate (para): In the para position, the +M effect of the methoxy group is dominant. The lone pairs on the oxygen atom can be delocalized through the aromatic ring directly to the isocyanate group. This increased electron density on the phenyl ring and, by extension, on the nitrogen of the isocyanate group, reduces the electrophilicity of the isocyanate carbon. Consequently, this compound is expected to be the least reactive of the three isomers towards nucleophiles.
-
3-Methoxyphenyl (B12655295) Isocyanate (meta): At the meta position, the resonance effect of the methoxy group does not extend to the carbon atom bearing the isocyanate group. Therefore, the primary electronic influence is the -I effect of the oxygen atom, which withdraws electron density from the ring. This electron withdrawal increases the partial positive charge on the isocyanate carbon, making it more electrophilic and thus more reactive than the para isomer.
-
2-Methoxyphenyl Isocyanate (ortho): The reactivity of the ortho isomer is influenced by a combination of electronic and steric effects. Electronically, the methoxy group at the ortho position can exert both a -I and a +M effect. However, the proximity of the methoxy group to the isocyanate functionality introduces significant steric hindrance. This steric bulk can impede the approach of a nucleophile to the electrophilic carbon of the isocyanate group, thereby decreasing the reaction rate. The overall reactivity of the ortho isomer is a balance between these electronic and steric factors, but it is generally observed that steric hindrance from ortho substituents significantly reduces the reactivity of aromatic isocyanates.
Based on these principles, the expected order of reactivity towards a given nucleophile is:
3-Methoxyphenyl isocyanate > this compound > 2-Methoxyphenyl isocyanate
Semi-Quantitative Comparison Using Hammett Constants
The Hammett equation provides a means to quantify the electronic influence of meta and para substituents on the reactivity of benzene (B151609) derivatives. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, which accelerates reactions that are favored by lower electron density at the reaction center. Conversely, a negative σ value signifies an electron-donating group, which decelerates such reactions.
| Isomer | Substituent Position | Hammett Constant (σ) | Expected Relative Reactivity |
| 3-Methoxyphenyl isocyanate | meta | +0.115 | Highest |
| This compound | para | -0.27 | Intermediate |
| 2-Methoxyphenyl isocyanate | ortho | N/A (due to steric effects) | Lowest |
Note: Standard Hammett constants are not typically applied to ortho substituents due to the difficulty in separating electronic effects from steric effects.
The positive σ value for the meta-methoxy group confirms its electron-withdrawing nature at this position, leading to an enhanced reaction rate. The negative σ value for the para-methoxy group highlights its dominant electron-donating character, resulting in a decreased reaction rate compared to an unsubstituted phenyl isocyanate.
Experimental Protocols
To experimentally determine and compare the reactivity of these isocyanate isomers, a kinetic study monitoring the reaction with a chosen nucleophile is required. Below are detailed methodologies for conducting such experiments.
Method 1: In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
This method allows for real-time monitoring of the reaction progress by observing the disappearance of the characteristic isocyanate stretching band.
Materials:
-
2-Methoxyphenyl isocyanate, 3-Methoxyphenyl isocyanate, this compound
-
Nucleophile (e.g., n-butanol, aniline)
-
Anhydrous solvent (e.g., toluene (B28343), tetrahydrofuran)
-
Internal standard (if necessary for quantification)
-
FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe or a flow cell
Procedure:
-
Prepare stock solutions of each isocyanate isomer and the nucleophile in the anhydrous solvent of a known concentration.
-
Equilibrate the reaction vessel to the desired temperature (e.g., 25 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Place the in-situ FTIR probe into the reaction vessel containing a known volume of the nucleophile solution and begin data acquisition, recording a background spectrum.
-
Initiate the reaction by adding a known volume of the isocyanate stock solution to the reaction vessel with vigorous stirring.
-
Continuously record the FTIR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the isocyanate peak (around 2250-2275 cm⁻¹) over time.
-
The concentration of the isocyanate at any given time can be determined by integrating the area of its characteristic peak and correlating it to a pre-established calibration curve.
-
The second-order rate constant (k) can be determined by plotting 1/[Isocyanate] versus time, where the slope of the resulting straight line is equal to k.
Method 2: Titration
This classic method involves quenching the reaction at different time points and determining the remaining isocyanate concentration by back-titration.
Materials:
-
2-Methoxyphenyl isocyanate, 3-Methoxyphenyl isocyanate, this compound
-
Nucleophile (e.g., n-butanol)
-
Anhydrous solvent (e.g., toluene)
-
Dibutylamine (B89481) solution in toluene (standardized)
-
Hydrochloric acid solution (standardized)
-
Bromophenol blue indicator
Procedure:
-
In a thermostated reaction vessel under an inert atmosphere, mix known amounts of the isocyanate isomer and the nucleophile in the anhydrous solvent.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench it by adding it to a flask containing an excess of a standardized solution of dibutylamine in toluene. The dibutylamine will react instantaneously with the remaining isocyanate.
-
Allow the quenching reaction to proceed for a few minutes.
-
Add a few drops of bromophenol blue indicator to the quenched solution.
-
Titrate the excess dibutylamine with a standardized solution of hydrochloric acid until the endpoint (color change from blue to yellow) is reached.
-
Calculate the concentration of unreacted isocyanate at each time point based on the amount of dibutylamine consumed.
-
Determine the second-order rate constant by plotting 1/[Isocyanate] versus time.
Visualizing the Reactivity Relationship
The following diagram illustrates the logical relationship between the position of the methoxy group and the resulting electronic effects that govern the reactivity of the isocyanate.
Caption: Influence of methoxy group position on isocyanate reactivity.
Conclusion
The reactivity of methoxyphenyl isocyanates is a clear demonstration of the profound impact of substituent position on the electronic and steric environment of a reaction center. For researchers engaged in syntheses involving these versatile reagents, a thorough understanding of these principles is crucial for predicting reaction outcomes and optimizing reaction conditions. While this compound offers reduced reactivity due to the electron-donating resonance effect, 3-methoxyphenyl isocyanate provides enhanced reactivity driven by the inductive effect. The reactivity of 2-methoxyphenyl isocyanate is significantly attenuated by steric hindrance. The experimental protocols provided herein offer a robust framework for quantifying these differences and informing the selection of the appropriate isomer for a given synthetic challenge.
Assessing Catalyst Enantioselectivity: A Comparative Guide to Using 4-Methoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
The precise measurement of enantioselectivity is a critical step in the development of asymmetric catalysts. An effective method for this assessment involves the use of chiral derivatizing agents to convert enantiomeric products into diastereomers, which can then be readily separated and quantified using standard chromatographic techniques. This guide provides a comprehensive overview of the use of 4-methoxyphenyl (B3050149) isocyanate as a derivatizing agent for determining the enantiomeric excess (ee) of chiral alcohols and amines, common products of enantioselective catalysis. We present a detailed experimental protocol, a comparison with alternative methods, and representative data to aid researchers in the selection and application of this technique.
Principles of Enantioselectivity Assessment via Derivatization
The fundamental principle behind using a chiral derivatizing agent like 4-methoxyphenyl isocyanate is the conversion of a pair of enantiomers, which are chemically indistinguishable in an achiral environment, into a pair of diastereomers. These diastereomers possess different physical and chemical properties, allowing for their separation and quantification using achiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC).
The isocyanate group (-N=C=O) of this compound reacts with the hydroxyl (-OH) group of a chiral alcohol or the amino (-NH) group of a chiral amine to form stable urethane (B1682113) or urea (B33335) linkages, respectively. This reaction creates a new chiral center, resulting in the formation of two diastereomers with distinct chromatographic behaviors.
Experimental Protocol: Determination of Enantiomeric Excess
This section outlines a detailed methodology for the derivatization of a chiral secondary alcohol with this compound, followed by HPLC analysis to determine the enantiomeric excess.
Materials:
-
Chiral secondary alcohol sample (product of a catalytic reaction)
-
This compound (high purity)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or toluene)
-
Tertiary amine base (e.g., triethylamine (B128534) or pyridine (B92270), optional, to catalyze the reaction)
-
HPLC-grade solvents for mobile phase (e.g., hexane (B92381), isopropanol)
-
Standard laboratory glassware and equipment
Experimental Workflow Diagram:
Caption: Workflow for assessing catalyst enantioselectivity using this compound.
Step-by-Step Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve a known amount of the chiral alcohol (typically 1-5 mg) in a minimal amount of anhydrous aprotic solvent (e.g., 0.5 mL of dichloromethane).
-
Derivatization Reaction: To the solution of the chiral alcohol, add a slight molar excess (1.1 to 1.5 equivalents) of this compound. If the reaction is slow, a catalytic amount of a tertiary amine base like pyridine can be added.
-
Reaction Monitoring: Gently swirl the vial and allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting alcohol.
-
Work-up: Once the reaction is complete, the reaction mixture can often be directly diluted with the HPLC mobile phase for analysis. If necessary, a simple work-up involving washing with a dilute acid and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄), can be performed to remove any excess base.
-
HPLC Analysis:
-
Column: A standard achiral stationary phase, such as a C18 or silica (B1680970) gel column, is used.
-
Mobile Phase: A typical mobile phase for the separation of the resulting diastereomeric urethanes is a mixture of hexane and isopropanol. The exact ratio should be optimized to achieve baseline separation of the two diastereomer peaks.
-
Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the 4-methoxyphenyl group (around 254 nm).
-
Injection: Inject a suitable volume (e.g., 10-20 µL) of the prepared sample solution onto the HPLC system.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the two diastereomers in the chromatogram.
-
Integrate the peak areas of the two diastereomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
Performance Comparison and Data Presentation
The effectiveness of a catalyst in an asymmetric reaction is judged by its ability to produce one enantiomer in excess over the other. This is quantified by the enantiomeric excess (ee). The following table provides a representative comparison of the performance of different hypothetical catalysts in the asymmetric reduction of a prochiral ketone, as determined by the this compound derivatization method.
| Catalyst | Substrate | Product (Chiral Alcohol) | Yield (%) | % ee |
| Catalyst A | Acetophenone | 1-Phenylethanol | 95 | 92 |
| Catalyst B | Acetophenone | 1-Phenylethanol | 88 | 75 |
| Catalyst C | 2-Butanone | 2-Butanol | 98 | 85 |
| Catalyst D | 2-Butanone | 2-Butanol | 91 | 96 |
Comparison with Alternative Methods
While this compound is a useful tool, several other methods are available for assessing catalyst enantioselectivity. The choice of method often depends on the nature of the analyte, the available instrumentation, and the desired throughput.
| Method | Principle | Advantages | Disadvantages |
| This compound Derivatization | Conversion to diastereomers, separation on achiral HPLC. | Utilizes standard HPLC equipment; reliable and robust. | Requires an additional reaction step; potential for kinetic resolution during derivatization. |
| Chiral Stationary Phases (CSPs) in HPLC/GC | Direct separation of enantiomers on a chiral column. | No derivatization required; direct analysis. | CSPs can be expensive; method development can be time-consuming. |
| Chiral Shift Reagents in NMR | Formation of diastereomeric complexes in situ, leading to separate NMR signals for each enantiomer. | Rapid analysis; no separation required. | Requires higher sample concentrations; peak overlap can be an issue. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Non-destructive; can provide absolute configuration information. | Requires chromophores near the chiral center; less accurate for ee determination compared to chromatography. |
Conclusion
The use of this compound as a chiral derivatizing agent offers a reliable and accessible method for the assessment of catalyst enantioselectivity, particularly for reactions yielding chiral alcohols and amines. By converting enantiomers into easily separable diastereomers, this technique allows for accurate quantification of enantiomeric excess using standard achiral HPLC instrumentation. While direct methods using chiral stationary phases provide a more streamlined workflow, the derivatization approach remains a valuable and cost-effective tool in the arsenal (B13267) of researchers and professionals in the fields of catalysis and drug development. Careful execution of the experimental protocol and consideration of potential pitfalls, such as kinetic resolution during derivatization, are crucial for obtaining accurate and reproducible results.
Cross-reactivity studies of 4-Methoxyphenyl isocyanate with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of 4-Methoxyphenyl isocyanate with common functional groups encountered in drug development and chemical synthesis. The information presented is curated from experimental data to assist researchers in predicting reaction outcomes, optimizing conditions, and minimizing off-target reactions.
Reactivity Overview
This compound is an aromatic isocyanate featuring a methoxy (B1213986) group at the para position. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles. The methoxy group, being an electron-donating group, slightly deactivates the isocyanate group compared to unsubstituted phenyl isocyanate, but the reactivity remains substantial. The general order of reactivity of this compound with various functional groups is as follows:
Primary Aliphatic Amines > Secondary Aliphatic Amines > Aromatic Amines > Alcohols > Thiols > Carboxylic Acids
This reactivity trend is governed by the nucleophilicity and steric hindrance of the reacting functional group.
Quantitative Reactivity Comparison
While direct comparative kinetic data for this compound with all functional groups under identical conditions is scarce, the following table summarizes typical reaction yields and conditions, providing a quantitative basis for comparison. The data is compiled from various sources and may involve analogous aryl isocyanates as representative examples.
| Functional Group | Nucleophile Example | Product | Typical Reaction Conditions | Typical Yield (%) | Reference(s) |
| Primary Amine | n-Butylamine | N-(4-methoxyphenyl)-N'-butylurea | Dichloromethane, Room Temperature, 1-2 hours | >95 | [1] |
| Alcohol | Methanol (B129727) | Methyl N-(4-methoxyphenyl)carbamate | Dichloromethane, Reflux, 15-30 minutes | 73-93 | [2][3] |
| Thiol | Ethanethiol (B150549) | S-ethyl N-(4-methoxyphenyl)thiocarbamate | THF, Catalyst (e.g., DBU), Room Temperature, <1 hour | High (not specified) | [4] |
| Carboxylic Acid | Acetic Acid | Mixed Carboxylic-Carbamic Anhydride (B1165640) | Benzene, 10°C, 48 hours | High (not specified) | [5] |
Experimental Protocols
Detailed methodologies for key reactions are provided below to guide experimental design.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-N'-butylurea (Reaction with a Primary Amine)
Materials:
-
This compound
-
n-Butylamine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
To the stirred solution, add n-butylamine (1.0 eq) dropwise at room temperature.
-
Continue stirring the reaction mixture for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of Methyl N-(4-methoxyphenyl)carbamate (Reaction with an Alcohol)
Materials:
-
This compound
-
Methanol, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add anhydrous methanol (1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 15-30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent like hexane[3].
Protocol 3: Synthesis of S-ethyl N-(4-methoxyphenyl)thiocarbamate (Reaction with a Thiol)
Materials:
-
This compound
-
Ethanethiol
-
Tetrahydrofuran (THF), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and ethanethiol (1.0 eq) in anhydrous THF.
-
Add a catalytic amount of DBU to the mixture.
-
Stir the reaction at room temperature and monitor its progress by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) using in-situ FTIR spectroscopy.
-
The reaction is typically rapid and should be complete in under an hour.
-
Upon completion, the product can be isolated by removing the solvent and purifying by chromatography if needed.
Protocol 4: Reaction with a Carboxylic Acid
The reaction of isocyanates with carboxylic acids can lead to the formation of an unstable mixed carboxylic-carbamic anhydride, which can then decarboxylate to form an amide or react with other nucleophiles.
Materials:
-
This compound
-
Acetic acid, glacial
-
Benzene, dry
-
Cooling bath
Procedure:
-
Dissolve this compound (1.0 eq) and glacial acetic acid (excess) in dry benzene.
-
Cool the mixture to 10°C using a cooling bath.
-
Allow the reaction to proceed for an extended period (e.g., 48 hours)[5].
-
The formation of the mixed anhydride can be monitored by spectroscopic methods.
-
The product is often used in situ for subsequent reactions due to its instability.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the general reaction mechanisms and a typical experimental workflow.
Caption: General reaction pathways of this compound.
Caption: A typical experimental workflow for isocyanate reactions.
Conclusion
This compound is a versatile reagent that exhibits predictable reactivity towards a range of common functional groups. Understanding the relative rates of these reactions is crucial for controlling selectivity in complex molecular settings. The provided data and protocols offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. It is always recommended to perform small-scale pilot reactions to optimize conditions for specific substrates.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. (Open Access) Methyl carbamate formation via modified Hofmann rearrangement reactions: Methyl N-(p-methoxyphenyl)carbamate: (Carbamic acid, (4-methoxyphenyl)-, methyl ester) (2002) | Jeffrey W. Keillor | 8 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2360210A - Mixed carboxylic-carbamic anhydrides - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 4-Methoxyphenyl Isocyanate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 4-Methoxyphenyl isocyanate, ensuring the safety of laboratory personnel and environmental compliance.
This compound is a chemical compound that requires careful handling and specific disposal procedures due to its hazardous properties. It is classified as an acute toxicant and a skin/eye corrosive, necessitating strict adherence to safety protocols to mitigate risks to researchers, scientists, and drug development professionals.[1] This guide provides a step-by-step operational plan for the safe disposal of this compound and associated waste.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn, especially in areas with inadequate ventilation.[1]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Skin and Body Protection: A lab coat or a chemical-resistant apron, along with closed-toe shoes, is required. For significant exposure risks, disposable coveralls should be considered.[1]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Spill Management
In the event of a spill, immediate action is necessary to contain and neutralize the chemical.
Minor Spills:
-
Evacuate and ventilate the spill area.[2]
-
Wearing the appropriate PPE, absorb the spill with a dry, inert material such as sand, sawdust, silica (B1680970) gel, or universal binder.[1][2] Do not use combustible materials like paper towels.
-
Shovel the absorbed material into an open-top container.[2] Crucially, do not seal the container , as the reaction with moisture can generate carbon dioxide gas, leading to a pressure buildup and potential rupture of the container.[2]
-
The contaminated area should then be decontaminated using a suitable neutralization solution (see Table 1).[2]
Major Spills:
-
Immediately evacuate the area.
-
Contact your institution's emergency response team and a licensed hazardous waste disposal contractor.[2]
-
If safe to do so, dike the spill to prevent it from entering water systems or sewers.[2]
Decontamination and Neutralization
Unused or waste this compound, as well as contaminated materials, must be neutralized before disposal. This process converts the reactive isocyanate groups into more stable and less hazardous compounds.
Two primary formulations are recommended for the neutralization of isocyanates.[2]
| Formula | Component | Concentration | Notes |
| 1 | Sodium Carbonate | 5-10% | |
| Liquid Detergent | 0.2% | ||
| Water | 89.8-94.8% | ||
| 2 | Concentrated Ammonia | 3-8% | Requires good ventilation due to the vapor. |
| Liquid Detergent | 0.2% | ||
| Water | 91.8-96.8% |
Table 1: Decontamination Solutions for Isocyanates [2]
This protocol outlines a general procedure for neutralizing small quantities of this compound waste in a laboratory setting.
-
Prepare the Neutralization Solution: In a designated and well-ventilated fume hood, prepare one of the decontamination solutions from Table 1 in a chemically resistant, open-top container that is large enough to accommodate the waste.
-
Addition of Isocyanate Waste: Slowly and carefully add the this compound waste to the neutralization solution while stirring. Be aware that the reaction may generate heat and gas.
-
Reaction Time: Allow the mixture to react for a sufficient amount of time to ensure complete neutralization. This may take several hours. It is advisable to leave it stirring overnight.
-
Confirmation of Neutralization: Although not always feasible in a standard laboratory setting, the absence of the isocyanate group can be confirmed using infrared (IR) spectroscopy by monitoring the disappearance of the characteristic N=C=O peak around 2250-2275 cm⁻¹.
-
Disposal of Neutralized Waste: Once neutralized, the resulting solution should be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[2] Contact a licensed hazardous waste disposal contractor for proper disposal.[2]
Decontamination of Empty Containers
Empty containers that have held this compound must also be decontaminated before disposal.
-
Triple rinse the empty container with one of the decontamination solutions listed in Table 1.
-
Allow the container to air dry in a well-ventilated area.
-
The rinsate should be collected and disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Figure 1: Logical workflow for the proper disposal of this compound.
Final Disposal Considerations
It is the responsibility of the waste generator to determine if a material is a hazardous waste at the time of disposal.[3] Therefore, always consult your institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations.[2] For final disposal, it is essential to contact a licensed hazardous waste disposal contractor to ensure the waste is managed in an environmentally responsible and compliant manner.[2] Other disposal methods such as incineration or chemical recycling may be employed by specialized waste management facilities.[4]
References
Essential Safety and Logistical Information for Handling 4-Methoxyphenyl Isocyanate
For researchers, scientists, and drug development professionals, ensuring safe handling of reactive chemicals like 4-Methoxyphenyl isocyanate is paramount. This document provides procedural guidance for the safe use, storage, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.
Chemical Identifier and Properties
| Property | Value | Reference |
| CAS Number | 5416-93-3 | [1] |
| Molecular Formula | C8H7NO2 | [2] |
| Molecular Weight | 149.15 g/mol | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |
| Boiling Point | 106 - 110 °C @ 16 mmHg | [1] |
| Density | 1.151 g/mL at 25 °C |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] Acute exposure can be harmful if swallowed, inhaled, or in contact with skin.[1] It is corrosive and can cause severe skin burns and eye damage.[1] Additionally, it may cause respiratory irritation and allergic reactions.[1][4]
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 1 |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Respiratory Sensitization | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Source: Fisher Scientific Safety Data Sheet[1], Sigma-Aldrich Safety Data Sheet
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure and should be used in conjunction with engineering controls.[4][5]
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A full-face respirator is preferred over a half-face to minimize skin and eye contact.[4] For spraying applications, an air-line respirator may be necessary.[4] | To prevent inhalation of harmful vapors which can cause respiratory irritation and sensitization.[1][6] |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[5][7] Thin latex gloves are not suitable.[4] | To prevent skin contact, which can cause severe burns and allergic reactions.[1][4] |
| Eye and Face Protection | Safety goggles and a face shield are essential.[1][5] | To protect against splashes that can cause serious eye damage.[1] |
| Skin and Body Protection | A lab coat, disposable suit, or coveralls to prevent skin contact.[5][7] | To protect skin from accidental splashes and contamination.[8] |
Operational and Disposal Plans
Handling and Storage Protocol
All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[6]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an emergency plan is in place and that the location of the nearest safety shower and eyewash station is known.[6]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Dispensing: Handle the liquid in a well-ventilated area, preferably within a fume hood.[1] Avoid breathing vapors or mist.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] It is incompatible with acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[1]
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1] Do not eat, drink, or smoke in the work area.[1]
Experimental Workflow for Handling this compound
Caption: This diagram outlines the key stages for the safe handling of this compound, from preparation to disposal.
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and call a physician immediately.[1] |
Spill and Disposal Plan
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.[8]
-
Absorb the spill with an inert material such as sand, silica (B1680970) gel, or universal binder.[1]
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[9]
-
Do not empty into drains.[1]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Containers should be disposed of at a hazardous or special waste collection point.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 5416-93-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. compositesone.com [compositesone.com]
- 8. Control measures guide - Canada.ca [canada.ca]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
